molecular formula C6H10N2O B139845 (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol CAS No. 153912-60-8

(1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol

Cat. No.: B139845
CAS No.: 153912-60-8
M. Wt: 126.16 g/mol
InChI Key: XJBMHIHXRARJJS-UHFFFAOYSA-N
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Description

(1,5-Dimethyl-1H-pyrazol-3-yl)methanol is a versatile pyrazole derivative that serves as a fundamental building block in medicinal and heterocyclic chemistry. Its structure, featuring a hydroxymethyl group on a 1,5-dimethylpyrazole core, makes it a valuable precursor for synthesizing a diverse range of more complex molecules. This compound is primarily employed as a key intermediate in the development of Active Pharmaceutical Ingredients (APIs), particularly those targeting anti-inflammatory and analgesic properties . Research has demonstrated its utility in creating pyrazole-based ligands with significant biological activity. For instance, studies have shown that derivatives synthesized from this compound exhibit promising antifungal activity against Fusarium oxysporum , a pathogen of agricultural importance . The reactivity of the hydroxymethyl group allows for further functionalization, enabling researchers to optimize drug candidates for improved potency and metabolic stability . Beyond pharmaceuticals, this scaffold is also explored in agrochemical research for the design of novel crop protection agents . Its role in facilitating the construction of complex heterocyclic systems underscores its broad applicability in advancing drug discovery and material science projects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-3-6(4-9)7-8(5)2/h3,9H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBMHIHXRARJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380020
Record name (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol
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Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153912-60-8
Record name (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol
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Record name (1,5-dimethyl-1H-pyrazol-3-yl)methanol
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Foundational & Exploratory

An In-depth Technical Guide to (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol (CAS 153912-60-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol, with the CAS number 153912-60-8, is a substituted pyrazole derivative.[1][2] The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and is a prominent scaffold in medicinal chemistry.[3][4][5][6][7] Numerous pyrazole-containing compounds have been developed as therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][6][7] This technical guide provides a summary of the known properties and the synthesis of this compound.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and use in experimental settings.

PropertyValueSource
CAS Number 153912-60-8[1][2]
Molecular Formula C₆H₁₀N₂O[1][2]
Molecular Weight 126.16 g/mol [1]
IUPAC Name This compound[1][2]
Appearance White crystal[8]
Melting Point 50-55 °C
Boiling Point 118 °C at 2 mmHg
Density 1.13 ± 0.1 g/cm³

Synthesis

A detailed experimental protocol for the synthesis of this compound has been reported.[8] The synthesis is a multi-step process starting from ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

Experimental Protocol: Synthesis of this compound[8]

Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

  • Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (30.8 g, 200 mmol) in 200 mL of anhydrous tetrahydrofuran.

  • Cool the solution in an ice bath and slowly add sodium hydride (4.8 g, 200 mmol).

  • Warm the reaction mixture to 50 °C and stir for 1 hour.

  • Cool the mixture to room temperature.

  • Dissolve methyl iodide (28.2 g, 200 mmol) in 100 mL of tetrahydrofuran and add it dropwise to the reaction mixture.

  • Heat the reaction at 50 °C for 2 hours.

  • After cooling, remove the tetrahydrofuran by distillation under reduced pressure.

  • Add 100 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry them, and remove the solvent under reduced pressure to yield ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

Step 2: Reduction to this compound

  • To a dry three-necked flask, add lithium aluminum hydride (3.8 g, 100 mmol) and 200 mL of anhydrous tetrahydrofuran.

  • Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (16.8 g, 100 mmol) in 100 mL of dry tetrahydrofuran and add it dropwise to the flask.

  • Stir the reaction mixture for 4 hours after the addition is complete.

  • Quench the reaction by the slow dropwise addition of anhydrous ethanol.

  • Remove the tetrahydrofuran by distillation under reduced pressure.

  • Add 500 mL of methanol and adjust the pH to neutral.

  • Heat the mixture to reflux for 6 hours and then filter.

  • Concentrate the filtrate, dissolve the residue in 100 mL of dichloromethane, and wash twice with 50 mL of saturated aqueous sodium chloride.

  • Dry the organic layer and concentrate it to obtain this compound.

A workflow diagram for the synthesis is provided below.

G Synthesis of this compound cluster_0 Step 1: Carboxylate Synthesis cluster_1 Step 2: Reduction Start1 Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate React1 React with NaH and Methyl Iodide in THF Start1->React1 Product1 Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate React1->Product1 Start2 Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate Product1->Start2 Intermediate React2 Reduce with LiAlH4 in THF Start2->React2 Product2 This compound React2->Product2

A high-level workflow for the synthesis of the target compound.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published data specifically detailing the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. While the broader class of pyrazole derivatives is known for a wide range of pharmacological activities, specific studies on this particular compound are not available in the public domain.[3][4][5][6][7]

The pyrazole scaffold is a key feature in many approved drugs, where it can act as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility.[3] It can also participate in van der Waals interactions with target proteins.[3]

Given its structure as a substituted pyrazole, it is plausible that this compound could serve as a valuable intermediate in the synthesis of more complex, biologically active molecules. The hydroxymethyl group provides a reactive site for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.

The logical relationship for its potential use in drug discovery is outlined in the diagram below.

G Potential Role in Drug Discovery Scaffold This compound (Starting Material) Modification Chemical Modification (e.g., esterification, etherification) Scaffold->Modification Library Library of Novel Pyrazole Derivatives Modification->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

A logical workflow for utilizing the compound in drug discovery.

Safety and Handling

This compound is associated with the following GHS hazard statements:[1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a pyrazole derivative with well-defined physical and chemical properties and a clear synthetic route. While specific data on its biological activity is currently lacking, its structural features suggest its potential as a valuable building block for the synthesis of novel compounds in the field of drug discovery. Further research is warranted to explore the pharmacological profile of this compound and its derivatives.

References

Physical and chemical properties of (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis, and a discussion of the potential role of pyrazole derivatives in drug development, including relevant signaling pathways.

Core Properties and Data

This compound is a pyrazole derivative with the chemical formula C₆H₁₀N₂O. The following tables summarize its key physical and chemical properties.

Identifier Value Reference
CAS Number 153912-60-8[1][2]
Molecular Formula C₆H₁₀N₂O[1][3]
Molecular Weight 126.16 g/mol [1][3]
IUPAC Name This compound[3]
Physical Property Value Reference
Melting Point 50 °C
Boiling Point 118 °C at 2 mmHg
Appearance White crystal[4]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reduction of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate. Below is a detailed experimental protocol for this synthesis.

Experimental Protocol: Synthesis of this compound[1][4]

Materials:

  • Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous ethanol

  • Methanol

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium chloride solution

  • Three-necked flask

  • Dropping funnel

  • Reflux condenser

  • Ice bath

Procedure:

  • Preparation of the Reducing Agent: In a dry three-necked flask equipped with a reflux condenser and a dropping funnel, add lithium aluminum hydride (3.8 g, 100 mmol) and 200 mL of anhydrous tetrahydrofuran.

  • Addition of the Ester: Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (16.8 g, 100 mmol) in 100 mL of dry tetrahydrofuran. Slowly add this solution dropwise to the suspension of lithium aluminum hydride in the three-necked flask.

  • Reaction: After the addition is complete, stir the reaction mixture for 4 hours.

  • Quenching the Reaction: Upon completion of the reduction, slowly and carefully add anhydrous ethanol dropwise to quench the excess lithium aluminum hydride.

  • Work-up:

    • Remove the tetrahydrofuran by distillation under reduced pressure.

    • Add 500 mL of methanol to the residue and adjust the pH to neutral.

    • Heat the mixture to reflux for 6 hours and then filter.

    • Concentrate the filtrate.

    • Dissolve the concentrated residue in 100 mL of dichloromethane.

    • Wash the organic layer twice with 50 mL of saturated aqueous sodium chloride solution.

    • Dry the organic layer and concentrate it to obtain this compound.

A schematic of the synthesis workflow is provided below:

G Synthesis Workflow of this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Quenching and Work-up LiAlH4_in_THF LiAlH4 in anhydrous THF Reaction_Mixture Stir for 4 hours LiAlH4_in_THF->Reaction_Mixture Ester_in_THF Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate in dry THF Ester_in_THF->LiAlH4_in_THF Slow dropwise addition Quench Add anhydrous ethanol Reaction_Mixture->Quench Solvent_Removal_1 Remove THF under reduced pressure Quench->Solvent_Removal_1 Methanolysis Add Methanol, neutralize, reflux, and filter Solvent_Removal_1->Methanolysis Extraction Concentrate, dissolve in CH2Cl2, wash with brine Methanolysis->Extraction Final_Product This compound Extraction->Final_Product

Synthesis Workflow

Analytical Data

Analytical Technique Expected Observations
¹H NMR * Singlet for the pyrazole ring proton (C4-H).
  • Singlet for the N-methyl protons.

  • Singlet for the C5-methyl protons.

  • Singlet for the methylene protons of the methanol group.

  • Broad singlet for the hydroxyl proton. | | ¹³C NMR | * Signals for the two methyl carbons.

  • Signal for the methylene carbon of the methanol group.

  • Signals for the three pyrazole ring carbons. | | IR Spectroscopy | * Broad absorption band for the O-H stretch of the alcohol.

  • C-H stretching vibrations for the methyl and methylene groups.

  • C=N and C=C stretching vibrations characteristic of the pyrazole ring. | | Mass Spectrometry | * A molecular ion peak corresponding to the molecular weight of 126.16 g/mol . |

Role in Drug Development and Signaling Pathways

The pyrazole scaffold is a prominent feature in many approved drugs and compounds in clinical development. Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

In the context of oncology, pyrazole-containing compounds have been developed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. These include BRAF, PI3K, EGFR, and VEGFR-2. Inhibition of these kinases can disrupt key signaling pathways, such as the MAP kinase and NF-κB pathways, leading to cell cycle arrest and apoptosis in cancer cells.

The following diagram illustrates a generalized signaling pathway that can be targeted by pyrazole derivatives in cancer therapy.

G Generalized Signaling Pathway Targeted by Pyrazole Derivatives Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS PI3K PI3K Receptor_Tyrosine_Kinase->PI3K BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR NF_kB NF-κB AKT->NF_kB Cell_Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Cell_Proliferation NF_kB->Transcription_Factors Transcription_Factors->Cell_Proliferation Pyrazole_Derivative_BRAF Pyrazole Derivative (BRAF Inhibitor) Pyrazole_Derivative_BRAF->BRAF Pyrazole_Derivative_PI3K Pyrazole Derivative (PI3K Inhibitor) Pyrazole_Derivative_PI3K->PI3K Pyrazole_Derivative_RTK Pyrazole Derivative (RTK Inhibitor) Pyrazole_Derivative_RTK->Receptor_Tyrosine_Kinase

Targeted Signaling Pathway

This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics based on the pyrazole scaffold. The provided data and protocols are intended to facilitate further investigation into the properties and potential applications of this compound and related compounds.

References

(1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol structure and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical compound (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol, including its molecular structure, chemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Molecular Formula

This compound is a heterocyclic organic compound. The structure consists of a pyrazole ring substituted with two methyl groups at positions 1 and 5, and a hydroxymethyl group at position 3.

Molecular Formula: C₆H₁₀N₂O[1][2]

IUPAC Name: (1,5-dimethylpyrazol-3-yl)methanol[1]

Canonical SMILES: CC1=NN(C)C=C1CO

InChI: InChI=1S/C6H10N2O/c1-5-3-6(4-9)7-8(5)2/h3,9H,4H2,1-2H3[1]

InChIKey: XJBMHIHXRARJJS-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 126.16 g/mol [1]
Melting Point 50 °C[3]
Boiling Point 118 °C at 2 mmHg[3]
Density 1.13 ± 0.1 g/cm³[3]
CAS Number 153912-60-8[1][2]

Experimental Synthesis Protocol

The synthesis of this compound can be achieved through the reduction of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.[3] The following is a detailed protocol for this synthesis.

Materials:

  • Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium chloride solution

Procedure:

  • To a dry three-necked flask, add lithium aluminum hydride (3.8 g, 100 mmol) and 200 mL of anhydrous tetrahydrofuran.[3]

  • Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (16.8 g, 100 mmol) in 100 mL of dry tetrahydrofuran.[3]

  • Slowly add the solution of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate dropwise to the three-necked flask containing the lithium aluminum hydride suspension.[3]

  • After the addition is complete, continue stirring the reaction mixture for 4 hours.[3]

  • Quench the reaction by the slow, dropwise addition of anhydrous ethanol to consume any remaining lithium aluminum hydride.[3]

  • Remove the tetrahydrofuran by distillation under reduced pressure.[3]

  • Add 500 mL of methanol to the residue and adjust the pH to neutral. Heat the mixture to reflux for 6 hours and then filter.[3]

  • Concentrate the filtrate and dissolve the resulting residue in 100 mL of dichloromethane.[3]

  • Wash the organic layer twice with 50 mL of saturated aqueous sodium chloride solution.[3]

  • Dry the organic layer and concentrate it to yield 1,5-dimethyl-1H-pyrazole-3-methanol. The expected yield is approximately 8.8 g (70%).[3]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow start Start reagents Reactants: - Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate - Lithium aluminum hydride - Anhydrous THF start->reagents reaction Reduction Reaction (4 hours) reagents->reaction quench Quenching with Anhydrous Ethanol reaction->quench workup Work-up: - Distillation - Methanol Reflux - Filtration - Extraction - Drying & Concentration quench->workup product Final Product: This compound workup->product

Caption: Workflow for the synthesis of this compound.

References

Navigating the Spectral Landscape of (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents. A thorough understanding of the spectral properties of its derivatives is crucial for structure elucidation, quality control, and the rational design of new chemical entities. This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) analysis of this compound, including its synthesis, experimental protocols for spectral acquisition, and a comparative analysis of related structures.

Note: Extensive searches of public scientific databases and literature did not yield a complete, explicitly assigned 1H and 13C NMR dataset for this compound. Therefore, this guide presents a detailed synthesis protocol for the target compound and provides NMR data for structurally similar pyrazole derivatives for comparative purposes.

Data Presentation: NMR Spectral Data of Structurally Related Pyrazole Derivatives

To provide a contextual understanding of the expected NMR spectral features of this compound, the following tables summarize the 1H and 13C NMR data for two closely related analogs: 3,5-dimethyl-1-phenyl-1H-pyrazole and 1-benzyl-3,5-dimethyl-1H-pyrazole. The primary structural difference is the substituent at the N1 position of the pyrazole ring.

Table 1: ¹H NMR Spectral Data of Related Pyrazole Derivatives in CDCl₃ [1]

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
3,5-dimethyl-1-phenyl-1H-pyrazoleAr-H7.46-7.33m4H
Ar-H7.29-7.19m1H
Pyrazole-H45.90s1H
CH₃2.25s6H
1-benzyl-3,5-dimethyl-1H-pyrazoleAr-H7.28-7.15m3H
Ar-H7.02 (d, J = 7.32 Hz)d2H
Pyrazole-H45.85s1H
CH₂5.14s2H
CH₃2.22s3H
CH₃2.11s3H

Table 2: ¹³C NMR Spectral Data of Related Pyrazole Derivatives in CDCl₃ [1]

CompoundCarbon AssignmentChemical Shift (δ, ppm)
3,5-dimethyl-1-phenyl-1H-pyrazoleC3/C5148.1
Ar-C139.4
Ar-C138.4
Ar-CH128.3
Ar-CH126.4
Ar-CH124.0
C4106.4
CH₃12.9
CH₃11.8
1-benzyl-3,5-dimethyl-1H-pyrazoleC3/C5147.2
Ar-C138.9
Ar-C137.2
Ar-CH128.9
Ar-CH127.5
Ar-CH126.5
C4105.7
CH₂52.5
CH₃13.5
CH₃11.3

Experimental Protocols

Synthesis of this compound[2][3]

The synthesis of this compound can be achieved through the reduction of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate [2][3]

  • Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (200 mmol) in 200 mL of anhydrous tetrahydrofuran.

  • Under cooling in an ice bath, slowly add sodium hydride (200 mmol).

  • Warm the reaction mixture to 50 °C and stir for 1 hour.

  • Cool the mixture to room temperature.

  • Dissolve methyl iodide (200 mmol) in 100 mL of tetrahydrofuran and add it dropwise to the reaction mixture.

  • Heat the reaction at 50°C for 2 hours.

  • After cooling, remove the tetrahydrofuran by distillation under reduced pressure.

  • Add 100 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry, and remove the solvent under reduced pressure to yield ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

Step 2: Reduction to this compound [2]

  • To a dry three-necked flask, add lithium aluminum hydride (100 mmol) and 200 mL of anhydrous tetrahydrofuran.

  • Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (100 mmol) in 100 mL of dry tetrahydrofuran and add it dropwise to the lithium aluminum hydride suspension.

  • Stir the reaction mixture for 4 hours.

  • Quench the reaction by the slow, dropwise addition of anhydrous ethanol to consume any remaining lithium aluminum hydride.

  • Remove the tetrahydrofuran by distillation under reduced pressure.

  • Add 500 mL of methanol, neutralize the pH, and reflux for 6 hours.

  • Filter the mixture and concentrate the filtrate.

  • Dissolve the residue in 100 mL of dichloromethane and wash twice with 50 mL of saturated aqueous sodium chloride.

  • Dry the organic layer and concentrate to yield this compound.

General Protocol for NMR Spectral Acquisition

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules, which can be adapted for the analysis of this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance III HD 400 MHz or a similar instrument.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the spectrum at a probe temperature of 298 K.

    • Typical acquisition parameters include a spectral width of 12-16 ppm, a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Collect a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Typical acquisition parameters include a spectral width of 200-240 ppm, a 30-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • Collect a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate NMR software.

Visualization of Key Processes

NMR Analysis Workflow

The following diagram illustrates a typical workflow for the NMR analysis of a synthesized compound.

NMR_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) Purification->SamplePrep DataAcquisition NMR Data Acquisition (¹H, ¹³C, etc.) SamplePrep->DataAcquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shifts, Coupling, Integration) DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation & Confirmation SpectralAnalysis->StructureElucidation FinalReport Final Report & Data Archiving StructureElucidation->FinalReport

Caption: A flowchart illustrating the key stages of NMR analysis, from synthesis to final data reporting.

Hypothetical Signaling Pathway Involving a Pyrazole-based Kinase Inhibitor

This diagram depicts a hypothetical signaling pathway where a pyrazole-containing compound acts as a kinase inhibitor, a common mechanism of action for pyrazole-based drugs.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA P KinaseB Kinase B KinaseA->KinaseB P TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor P GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Proliferation, Survival) GeneExpression->CellularResponse Ligand Growth Factor Ligand->Receptor PyrazoleInhibitor (1,5-Dimethyl-1H-Pyrazol-3-Yl) Methanol Derivative (Kinase Inhibitor) PyrazoleInhibitor->KinaseB Inhibition

Caption: A diagram of a hypothetical signaling cascade inhibited by a pyrazole-based compound.

References

Biological activity of dimethyl pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Dimethyl Pyrazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry due to their wide spectrum of biological activities.[1][2] Their synthetic versatility allows for the creation of a vast library of derivatives with applications ranging from anti-inflammatory and anticancer to antimicrobial agents.[3][4][5] Among these, dimethyl pyrazole derivatives are a particularly significant subclass, forming the core scaffold of numerous pharmacologically active compounds.[6][7] This guide provides a comprehensive overview of the biological activities of dimethyl pyrazole derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.

Anti-inflammatory Activity

Dimethyl pyrazole derivatives are renowned for their potent anti-inflammatory effects, primarily achieved through the inhibition of key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2) and Phosphodiesterase 4 (PDE4).[8][9][10]

Mechanism of Action: COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes, which mediate the production of prostaglandins—key signaling molecules in inflammation.[9][11] While the COX-1 isoform is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is inducible and is upregulated at sites of inflammation.[12] Dimethyl pyrazole derivatives, most notably the selective COX-2 inhibitor Celecoxib, are designed to preferentially target COX-2, thereby reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[13][14]

COX_Inhibition_Pathway Mechanism of COX-2 Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 PG_Housekeeping Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PG_Housekeeping PG_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->PG_Inflammation Inhibitor Dimethyl Pyrazole Derivatives (e.g., Celecoxib) Inhibitor->COX2 Selective Inhibition PDE4_Inhibition_Pathway Mechanism of PDE4 Inhibition cluster_cell Inflammatory Cell ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase AMP AMP (Inactive) cAMP->AMP Degradation PKA Protein Kinase A (Activated) cAMP->PKA Activation PDE4 PDE4 Enzyme PDE4->cAMP Inflammation Decreased Production of Pro-inflammatory Mediators (e.g., TNF-α) PKA->Inflammation Inhibitor 3,5-Dimethylpyrazole Derivatives Inhibitor->PDE4 Inhibition Kinase_Inhibition_Pathway General Mechanism of Kinase Inhibition in Cancer cluster_pathway Cancer Cell Signaling Kinase Protein Kinase (e.g., EGFR, VEGFR-2, CDK2) PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor Dimethyl Pyrazole Derivative Inhibitor->Kinase Inhibition (ATP-Competitive) Inhibitor->Apoptosis MTT_Assay_Workflow Workflow for MTT Cytotoxicity Assay start Start step1 1. Cell Seeding Seed cancer cells in a 96-well plate and allow to adhere overnight. start->step1 step2 2. Compound Treatment Treat cells with various concentrations of dimethyl pyrazole derivatives. step1->step2 step3 3. Incubation Incubate for a specified period (e.g., 48-72 hours). step2->step3 step4 4. MTT Addition Add MTT reagent to each well. (MTT is reduced to formazan by metabolically active cells). step3->step4 step5 5. Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals. step4->step5 step6 6. Absorbance Measurement Read absorbance at ~570 nm using a plate reader. step5->step6 step7 7. Data Analysis Calculate cell viability and determine the IC₅₀ value. step6->step7 end_node End step7->end_node

References

The Pivotal Role of Pyrazole Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its remarkable versatility, synthetic accessibility, and ability to engage in various biological interactions have solidified its importance in the design and development of a wide array of therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the pyrazole core, its diverse biological activities, and its applications in drug discovery, with a focus on anticancer, anti-inflammatory, and other key therapeutic areas.

Introduction: The Significance of the Pyrazole Moiety

The unique chemical properties of the pyrazole ring, including its planarity, aromaticity, and ability to act as both a hydrogen bond donor and acceptor, contribute to its success as a pharmacophore.[4][5] These features allow for favorable interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[6][7][8] Consequently, pyrazole derivatives have been successfully developed into FDA-approved drugs for various indications, including cancer, inflammation, erectile dysfunction, and obesity.[3][9][10]

Synthesis of Pyrazole Scaffolds

The synthetic tractability of the pyrazole ring is a key factor in its widespread use. Several robust and versatile methods exist for its construction, with the most common being the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[11][12][13]

A general synthetic scheme is outlined below:

G cluster_reactants Reactants cluster_process Process cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound (or equivalent) cyclocondensation Cyclocondensation dicarbonyl->cyclocondensation hydrazine Hydrazine Derivative hydrazine->cyclocondensation pyrazole Substituted Pyrazole Scaffold cyclocondensation->pyrazole

General synthesis of pyrazole scaffolds.

Variations of this method, including the use of α,β-unsaturated aldehydes and ketones, allow for the introduction of diverse substituents on the pyrazole core, enabling fine-tuning of the molecule's physicochemical properties and biological activity.[11][14][15] Microwave-assisted synthesis and other modern techniques have further enhanced the efficiency of these reactions.[7]

Biological Activities and Therapeutic Applications

The pyrazole scaffold is a cornerstone in the development of drugs targeting a wide range of diseases.

Anticancer Activity

A significant number of pyrazole-containing compounds exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1][2][16][17]

3.1.1. Protein Kinase Inhibition

The pyrazole ring serves as an excellent scaffold for the design of protein kinase inhibitors (PKIs).[1][2][18] The 3-aminopyrazole moiety, in particular, is a well-established "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[18] This provides a strong anchor for developing potent and selective inhibitors.

Several FDA-approved PKIs feature a pyrazole core, including:

  • Ruxolitinib: A potent inhibitor of Janus kinases (JAK1 and JAK2).

  • Crizotinib: An inhibitor of ALK and ROS1 tyrosine kinases.

  • Encorafenib: A BRAF kinase inhibitor.[2]

The following diagram illustrates the general mechanism of action for pyrazole-based kinase inhibitors.

G cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Protein Kinase (e.g., JAK, ALK, BRAF) ATP->Kinase Binds to ATP pocket Substrate Substrate Protein Kinase->Substrate Phosphorylates Downstream Downstream Signaling (Cell Proliferation, Survival) PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate PhosphoSubstrate->Downstream Pyrazole Pyrazole-based Kinase Inhibitor Pyrazole->Kinase Competitively Binds to ATP pocket

Mechanism of pyrazole-based kinase inhibitors.

3.1.2. Other Anticancer Mechanisms

Beyond kinase inhibition, pyrazole derivatives have been shown to induce apoptosis, inhibit cell proliferation, and interfere with other signal transduction pathways involved in cancer progression.[7][16][19]

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

CompoundTargetIC50Cell LineReference
RuxolitinibJAK13.3 nM-[2]
RuxolitinibJAK22.8 nM-[2]
CrizotinibALK24 nM-[2]
EncorafenibBRAF V600E0.3 nM-[2]
GandotinibJAK2--[1]
Anti-inflammatory Activity

Pyrazole derivatives have a long history as anti-inflammatory agents.[6][20][21] The most notable example is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of arthritis and pain.[22] The pyrazole scaffold is crucial for its selective binding to the COX-2 enzyme.

The workflow for evaluating the anti-inflammatory potential of novel pyrazole compounds often involves the following steps:

G cluster_workflow Anti-inflammatory Drug Discovery Workflow Synthesis Synthesis of Pyrazole Derivatives InVitro In Vitro COX-1/COX-2 Inhibition Assays Synthesis->InVitro CellBased Cell-based Assays (e.g., LPS-stimulated macrophages) InVitro->CellBased InVivo In Vivo Models (e.g., Carrageenan-induced paw edema) CellBased->InVivo Lead Lead Optimization InVivo->Lead

Workflow for anti-inflammatory pyrazole discovery.

Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundTargetIC50AssayReference
CelecoxibCOX-240 nMIn vitro enzyme assay[22]
Compound 134COX-2-Selective inhibition compared to indomethacin[20]
Compound 8d-75% inhibitionIn vitro anti-inflammatory[23]
Other Therapeutic Areas

The therapeutic potential of pyrazole scaffolds extends to numerous other areas:

  • Antimicrobial Activity: Pyrazole derivatives have shown efficacy against a range of bacteria and fungi, including resistant strains.[24][25][26]

  • Antiviral Activity: Some pyrazoles have demonstrated activity against viruses such as HIV.[9]

  • Central Nervous System (CNS) Disorders: The pyrazole scaffold is present in drugs targeting CNS disorders. Rimonabant , a cannabinoid receptor 1 (CB1) antagonist, was developed as an anti-obesity agent.[27][28][29]

  • Erectile Dysfunction: Sildenafil , a phosphodiesterase type 5 (PDE5) inhibitor, contains a pyrazolo[4,3-d]pyrimidine core and is a widely used treatment for erectile dysfunction.[9][30]

The signaling pathway for Sildenafil is depicted below:

G cluster_pathway Sildenafil Mechanism of Action NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Sildenafil signaling pathway.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives can be significantly modulated by the nature and position of substituents on the pyrazole ring.[31][32] For instance, in a series of cannabinoid receptor antagonists, potent and selective CB1 antagonistic activity was associated with a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel pyrazole compounds.

General Procedure for Pyrazole Synthesis (Cyclocondensation)
  • To a solution of the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol), add the hydrazine derivative (1-1.2 equivalents).

  • The reaction mixture is stirred at room temperature or heated under reflux for a specified period (monitored by TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the desired pyrazole derivative.[12]

In Vitro COX-2 Inhibition Assay
  • The inhibitory activity of the test compounds on COX-2 is determined using a commercially available COX inhibitor screening assay kit.

  • The assay is performed according to the manufacturer's instructions, typically involving the incubation of the enzyme with the test compound and arachidonic acid as the substrate.

  • The production of prostaglandin is measured, often via a colorimetric or fluorescent method.

  • IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound.

Carrageenan-Induced Rat Paw Edema Assay (Anti-inflammatory)
  • Animals (e.g., Wistar rats) are divided into control, standard (e.g., indomethacin), and test groups.

  • The test compounds or vehicle are administered orally or intraperitoneally.

  • After a specified time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.

  • The paw volume is measured at different time intervals using a plethysmometer.

  • The percentage inhibition of edema is calculated for each group relative to the control group.[23]

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry.[4][9][33] Its privileged structural features and synthetic accessibility have led to the development of numerous clinically successful drugs.[10][34] Future research will likely focus on the design of novel pyrazole derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The exploration of new therapeutic applications for this remarkable scaffold remains a promising avenue for drug discovery and development.[4][35]

References

(1,5-Dimethyl-1H-Pyrazol-3-yl)methanol: A Versatile Building Block in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,5-Dimethyl-1H-pyrazol-3-yl)methanol has emerged as a valuable and versatile building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds with significant biological activities. Its unique structural features, including a reactive hydroxyl group and a decorated pyrazole core, make it an attractive starting material for the synthesis of a diverse range of compounds, most notably kinase inhibitors for potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in drug discovery and development. Detailed experimental protocols for its synthesis and subsequent elaboration into bioactive molecules are presented, alongside a summary of its key quantitative data. Furthermore, this guide visualizes the critical signaling pathways targeted by compounds derived from this essential building block.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates.[1][2] Its ability to participate in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it an ideal core for the design of enzyme inhibitors and receptor modulators. This compound, a readily accessible derivative, offers a convenient handle for synthetic diversification, allowing for its incorporation into larger, more complex molecular architectures. This guide will explore the synthesis and utility of this important building block.

Synthesis and Properties

This compound can be synthesized in a multi-step sequence starting from readily available starting materials. A common route involves the reduction of a corresponding pyrazole-3-carboxylate ester.

Synthesis of this compound

A typical synthetic route involves the methylation of ethyl 1-methyl-1H-pyrazole-3-carboxylate followed by reduction of the ester functionality.

Experimental Protocol:

Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate [3]

  • Dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution in an ice bath and add sodium hydride (1 equivalent) portion-wise.

  • Warm the reaction mixture to 50 °C and stir for 1 hour.

  • Cool the mixture to room temperature and add a solution of methyl iodide (1 equivalent) in THF dropwise.

  • Heat the reaction at 50 °C for 2 hours.

  • After cooling, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

Step 2: Synthesis of this compound [3]

  • To a suspension of lithium aluminum hydride (1 equivalent) in anhydrous THF, add a solution of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (1 equivalent) in THF dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 153912-60-8[3]
Molecular Formula C₆H₁₀N₂O[3]
Molecular Weight 126.16 g/mol [3]
Melting Point 50 °C
Boiling Point 118 °C at 2 mmHg
Density 1.13 g/cm³
Spectroscopic Data

¹H NMR (CDCl₃, 400 MHz):

  • δ ~ 6.1 (s, 1H, pyrazole C4-H)

  • δ ~ 4.6 (s, 2H, -CH₂OH)

  • δ ~ 3.7 (s, 3H, N-CH₃)

  • δ ~ 2.3 (s, 3H, C5-CH₃)

  • δ ~ 2.0 (br s, 1H, -OH)

¹³C NMR (CDCl₃, 101 MHz):

  • δ ~ 150 (C3)

  • δ ~ 140 (C5)

  • δ ~ 105 (C4)

  • δ ~ 58 (-CH₂OH)

  • δ ~ 36 (N-CH₃)

  • δ ~ 11 (C5-CH₃)

IR (KBr, cm⁻¹):

  • ~3300 (O-H stretch, broad)

  • ~2950-2850 (C-H stretch)

  • ~1550 (C=N stretch)

  • ~1050 (C-O stretch)

Mass Spectrometry (EI):

  • M⁺ at m/z 126

Applications in Synthesis

This compound serves as a key intermediate in the synthesis of a variety of more complex molecules, particularly those with applications in drug discovery. The hydroxyl group can be readily converted to other functional groups, such as halides or mesylates, to facilitate nucleophilic substitution reactions.

Synthesis of Kinase Inhibitors

A significant application of this building block is in the development of kinase inhibitors. The pyrazole scaffold can act as a hinge-binding motif in the ATP-binding site of many kinases.

The c-Jun N-terminal kinase 3 (JNK3) is a promising target for the treatment of neurodegenerative diseases. This compound can be a precursor in the synthesis of potent and selective JNK3 inhibitors.

Experimental Workflow for JNK3 Inhibitor Synthesis: [4]

G start This compound mesylate Mesylation (MsCl, Et3N) start->mesylate nitrile Nucleophilic Substitution (NaCN) mesylate->nitrile inhibitor Further elaboration to JNK3 Inhibitor nitrile->inhibitor

Synthesis of a JNK3 inhibitor precursor.

Experimental Protocol (Representative Steps): [4]

  • Mesylation: To a solution of this compound in dichloromethane, add triethylamine followed by methanesulfonyl chloride at 0 °C. Stir the reaction until completion.

  • Nitrile Formation: The crude mesylate is then reacted with sodium cyanide in a suitable solvent like DMSO to afford the corresponding acetonitrile derivative.

  • This nitrile intermediate can then be further elaborated through various coupling and functional group transformations to yield the final JNK3 inhibitor.

The (1,5-dimethyl-1H-pyrazol-3-yl) moiety is also found in inhibitors of other important kinase families, such as Aurora kinases and Janus kinases (JAKs).[5][6] The synthetic strategies often involve the conversion of the methanol to a leaving group, followed by nucleophilic substitution with an appropriate amine or other nucleophile.

Quantitative Data for Representative Kinase Inhibitors:

Target KinaseCompound TypeIC₅₀ (nM)Reference
JNK3 Pyrazolylacetonitrile derivative227[4]
JAK2 Pyrazol-3-ylamino pyrazinePotent inhibition[5]
Aurora A Pyrimidine-based inhibitorVaries[6]

Signaling Pathways

The biological effects of the kinase inhibitors synthesized from this compound are exerted through the modulation of specific intracellular signaling pathways that are often dysregulated in diseases like cancer and neurodegenerative disorders.

JNK Signaling Pathway

The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade and is involved in cellular responses to stress, apoptosis, and inflammation.

G stress Stress Stimuli (UV, Cytokines) mapkkk MAPKKK (e.g., ASK1) stress->mapkkk mkk4_7 MKK4/7 mapkkk->mkk4_7 jnk JNK mkk4_7->jnk cjun c-Jun jnk->cjun apoptosis Apoptosis / Inflammation cjun->apoptosis

Simplified JNK signaling pathway.
Aurora Kinase Signaling Pathway

Aurora kinases are essential for the regulation of mitosis. Their overexpression is common in many cancers, leading to chromosomal instability.

G aurora_a Aurora A centrosome Centrosome Maturation aurora_a->centrosome spindle Spindle Assembly aurora_a->spindle aurora_b Aurora B chromosome Chromosome Segregation aurora_b->chromosome cytokinesis Cytokinesis aurora_b->cytokinesis

Roles of Aurora kinases in mitosis.
JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in immunity, cell growth, and differentiation. Aberrant JAK/STAT signaling is implicated in various cancers and inflammatory diseases.

G cytokine Cytokine receptor Receptor cytokine->receptor jak JAK receptor->jak stat STAT jak->stat Phosphorylation stat->stat nucleus Nucleus stat->nucleus gene Gene Transcription nucleus->gene

Simplified JAK/STAT signaling pathway.

Conclusion

This compound is a highly valuable and adaptable building block for the synthesis of complex, biologically active molecules. Its straightforward synthesis and the reactivity of its hydroxyl group provide a versatile platform for the generation of diverse chemical libraries. The demonstrated utility of this compound in the synthesis of potent kinase inhibitors highlights its significance in modern drug discovery. The continued exploration of new synthetic methodologies and applications for this compound is expected to yield novel therapeutic agents for a range of human diseases.

References

Discovery of Novel Pyrazole-Containing Bioactive Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its structural versatility and ability to participate in various biological interactions have led to the development of a wide array of therapeutic agents.[3][4][5] Several FDA-approved drugs, such as the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the phosphodiesterase inhibitor sildenafil, feature the pyrazole motif as a critical pharmacophore.[1] This underscores the therapeutic relevance of pyrazole-based molecules and their immense potential in drug discovery and development.[1][4]

The diverse biological activities exhibited by pyrazole derivatives are extensive, encompassing anti-inflammatory, anticancer, antimicrobial, antifungal, antioxidant, antiviral, and antitubercular properties.[1][2] Recent advancements in synthetic methodologies have further broadened the accessibility and structural diversity of these compounds, paving the way for the discovery of novel bioactive agents with enhanced potency and selectivity.[1][6] This technical guide provides an in-depth overview of the discovery of novel pyrazole-containing bioactive compounds, with a focus on their synthesis, biological evaluation, and mechanisms of action. Detailed experimental protocols and systematically presented quantitative data are included to facilitate further research and development in this promising area.

Synthesis of Bioactive Pyrazole Compounds

The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-difunctionalized system with hydrazine or its derivatives.[6] Multicomponent reactions have also gained popularity due to their efficiency and atom economy.[7]

General Synthetic Workflow

The discovery and synthesis of novel bioactive pyrazole compounds typically follow a structured workflow, from initial design and synthesis to purification and structural elucidation.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization cluster_outcome Final Product start Reactant Selection (e.g., 1,3-dicarbonyl, hydrazine) reaction Cyclocondensation or Multicomponent Reaction start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms elemental Elemental Analysis purification->elemental purity Purity Assessment (e.g., HPLC) nmr->purity ms->purity elemental->purity final_compound Characterized Bioactive Pyrazole Compound purity->final_compound

A generalized workflow for the synthesis and characterization of pyrazole compounds.

Biological Activities and Therapeutic Potential

Novel pyrazole derivatives have demonstrated significant potential across various therapeutic areas, most notably in oncology, inflammation, and infectious diseases.

Anticancer Activity

Pyrazole-containing compounds have been extensively investigated for their anticancer properties, with several derivatives showing potent activity against a range of cancer cell lines.[2][8][9] The mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[8][10]

Table 1: Anticancer Activity of Novel Pyrazole Derivatives

Compound IDCancer Cell LineIC50 / GI50 (µM)Target/MechanismReference
14 K-562, UO-31, SR, HOP-920.04 - 11.4Antitumor[2]
21 HCT116, MCF-70.39, 0.46Aurora-A kinase inhibition[2]
22 MCF-70.01Antitumor[2]
23 NCI-H460, SF-2680.03, 31.5Antitumor[2]
30 WM266.40.19BRAF(V600E) inhibition[2]
42 WM 266.4, MCF-70.12, 0.16Anticancer[2]
43 VariousNot specifiedCytotoxicity[2]
44 BCR-Abl kinase14.2 (nM)Kinase inhibition[2]
49 EGFR, HER-2 tyrosine kinase0.26, 0.20Kinase inhibition[2]
117b MCF 715.6Cytotoxicity[11]
161a A-5494.91Anticancer[11]
161b A-5493.22Anticancer[11]
25 HT29, PC3, A549, U87MG3.17 - 6.77Antiangiogenic (VEGFR-2)[8]
43 MCF70.25PI3 kinase inhibition[8]
47c HCT-116, PC-3, HL603.12, 124.40, 6.81Anticancer
50h 786-0, MCF-79.9, 31.87 (µg/mL)Anticancer
17a A5494.47 (µg/mL)Anticancer
17b A5493.46 (µg/mL)Anticancer
L2 CFPAC-161.7Cytotoxicity[12]
L3 MCF-781.48Cytotoxicity[12]

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9][13] Several pyrazole derivatives have been designed as inhibitors of VEGFR-2, thereby blocking downstream signaling cascades that promote endothelial cell proliferation and migration.[8][9]

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Pyrazole Pyrazole Inhibitor Pyrazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Endothelial Cell Proliferation MAPK->Proliferation

Inhibition of the VEGFR-2 signaling pathway by pyrazole compounds.
Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-established, with celecoxib being a prime example. Many novel pyrazoles act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.

Table 2: Anti-inflammatory Activity of Novel Pyrazole Derivatives

Compound IDAssayActivity (% Inhibition or ED50)TargetReference
117a In vitro anti-inflammatory93.80%Not specified[11]
123a-d In vitro anti-inflammatoryIC50: 71.11 - 81.77 µMNot specified[11]
133 In vivo anti-inflammatoryED50: 0.8575 mmol/kgNot specified[11]
6b Carrageenan-induced paw edema85.78%Not specified[14]
33 Edema inhibition39%COX-2[7]
N9 Carrageenan-induced paw edemaRelative activity to celecoxib: 1.08Not specified[15]
N7 Cotton granulomaRelative activity to celecoxib: 1.13Not specified[15]
4, 5, 8, 9, 11, 12a Cotton pellet-induced granuloma, sponge implantationComparable to indomethacinCOX-1/COX-2[16]
12a COX-2 inhibitionGood selective activityCOX-2[16]

Inflammatory stimuli trigger the expression of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is then converted to various prostaglandins, including PGE2, which are key mediators of inflammation, pain, and fever.[17] Pyrazole-based COX-2 inhibitors block this pathway, thereby reducing inflammation.

G Stimuli Inflammatory Stimuli COX2 COX-2 Enzyme Stimuli->COX2 Induces PGs Prostaglandins (e.g., PGE2) COX2->PGs Produces AA Arachidonic Acid AA->COX2 Substrate Inflammation Inflammation, Pain, Fever PGs->Inflammation Pyrazole Pyrazole Inhibitor Pyrazole->COX2 Inhibits

Inhibition of the COX-2 signaling pathway by pyrazole compounds.
Antimicrobial and Antitubercular Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole derivatives have shown promise as antibacterial, antifungal, and antitubercular agents.[1][18][19]

Table 3: Antimicrobial and Antitubercular Activity of Novel Pyrazole Derivatives

Compound IDOrganism(s)MIC (µg/mL)ActivityReference
60, 61 BacteriaNot specifiedSignificant antibacterial action[1]
65 Phytopathogenic fungiNot specifiedGreater efficacy than boscalid[1]
66 Fusarium oxysporumNot specifiedMost effective[1]
21a A. niger, S. aureus, B. subtilis, K. pneumoniae2.9 - 7.8Antifungal, Antibacterial[4]
21a C. albicans, E. coli62.5 - 125Antifungal, Antibacterial[4]
4, 7, 10, 12a, 12b S. aureus, E. coliNot specifiedAppreciable antibacterial activity[16]
5k E. coli60Antibacterial[19]
6 Mycobacterium tuberculosis (in vivo)Not specifiedStatistically significant reduction in lung bacterial counts[18]

A novel class of pyrazole compounds has been identified as inhibitors of the Mycobacterium tuberculosis membrane protein MmpL3.[18] MmpL3 is an essential transporter responsible for exporting trehalose monomycolate (TMM), a key component of the mycobacterial cell wall.[1][6][20] Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial cell death.[1]

G TMM_Synth TMM Synthesis (in cytoplasm) MmpL3 MmpL3 Transporter (in cell membrane) TMM_Synth->MmpL3 TMM_Export TMM Export MmpL3->TMM_Export CellWall Mycobacterial Cell Wall Synthesis TMM_Export->CellWall Viability Bacterial Viability CellWall->Viability Pyrazole Pyrazole Inhibitor Pyrazole->MmpL3 Inhibits

Inhibition of the MmpL3 transporter in M. tuberculosis by pyrazole compounds.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery and evaluation of bioactive pyrazole compounds.

Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a common method for synthesizing pyrazole derivatives through the cyclocondensation of a 1,3-diketone with a hydrazine derivative.

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Hydrazine: Add the substituted hydrazine hydrochloride (1.1 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water and then recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure pyrazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][14]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the test pyrazole compounds in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing the test compounds. Include wells with vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[15][21]

  • Animals: Use adult Wistar rats or Swiss albino mice, fasted overnight with free access to water.

  • Grouping: Divide the animals into groups (n=6): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups for different doses of the pyrazole compounds.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][22]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test pyrazole compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in no growth on the subculture plates.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. The versatility of its synthesis and the wide range of biological activities exhibited by its derivatives make it a compelling starting point for the development of novel therapeutics. This guide has provided a comprehensive overview of recent advancements, from synthetic strategies and detailed experimental protocols to the elucidation of mechanisms of action against key biological targets. The presented data and workflows are intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of pyrazole-containing compounds. Future efforts in this field will likely focus on the development of multi-target agents, the optimization of pharmacokinetic properties, and the exploration of novel biological targets to address unmet medical needs.

References

An In-depth Technical Guide to the Safety and Handling of (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol (CAS No: 153912-60-8). The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory or industrial setting.

Chemical and Physical Properties

This compound is a pyrazole derivative with the molecular formula C₆H₁₀N₂O.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource
Molecular Weight 126.16 g/mol [1]
Molecular Formula C₆H₁₀N₂O[1]
CAS Number 153912-60-8[1]
Melting Point 50 °C
Boiling Point 118 °C at 2 mm Hg
Density 1.13 ± 0.1 g/cm³
IUPAC Name (1,5-dimethylpyrazol-3-yl)methanol[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.[1]

GHS Classification: [1]

  • Skin corrosion/irritation: Category 2

  • Serious eye damage/eye irritation: Category 2A

  • Specific target organ toxicity, single exposure; Respiratory tract irritation: Category 3

Pictogram:

Signal Word: Warning[1]

Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Safety and Handling Precautions

Strict adherence to safety protocols is essential when handling this compound to minimize exposure and prevent adverse health effects.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber), and a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or if dusts/aerosols may be generated.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

General Hygiene Practices
  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored.

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.

First-Aid Measures

In case of exposure, immediate medical attention is recommended.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if skin irritation occurs.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get immediate medical attention.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as oxidizing agents.

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations. Do not allow to enter drains or waterways.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via the reduction of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

Materials:

  • Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous ethanol

  • Methanol

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium chloride (NaCl) solution

  • Three-necked flask

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a dry three-necked flask equipped with a dropping funnel and a reflux condenser, add lithium aluminum hydride (3.8 g, 100 mmol) and 200 mL of anhydrous tetrahydrofuran.

  • Addition of Ester: Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (16.8 g, 100 mmol) in 100 mL of dry tetrahydrofuran. Slowly add this solution dropwise to the three-necked flask containing the LiAlH₄ suspension under a nitrogen atmosphere.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Quenching: Upon completion of the reaction, cautiously and slowly add anhydrous ethanol dropwise to quench the excess lithium aluminum hydride.

  • Work-up:

    • Remove the tetrahydrofuran by distillation under reduced pressure using a rotary evaporator.

    • Add 500 mL of methanol to the residue and adjust the pH to neutral.

    • Heat the mixture to reflux for 6 hours and then filter.

    • Concentrate the filtrate.

    • Dissolve the concentrated residue in 100 mL of dichloromethane.

    • Wash the organic layer twice with 50 mL of saturated aqueous sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.

Logical Workflow for Chemical Safety Assessment

The following diagram illustrates a general workflow for assessing the safety of a chemical compound like this compound. This process is crucial for identifying and mitigating potential risks in a research and development setting.

ChemicalSafetyWorkflow A Compound Identification This compound B Hazard Identification (GHS Classification, Literature Review, SDS) A->B C Exposure Assessment (Routes, Duration, Frequency) B->C D Risk Characterization (Likelihood and Severity of Harm) C->D E Risk Mitigation & Control Measures D->E F Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) E->F Implement G Engineering Controls (Fume Hood, Ventilation) E->G Implement H Administrative Controls (SOPs, Training) E->H Implement I Emergency Procedures (First Aid, Spill Response) E->I Develop J Waste Disposal E->J Establish K Review and Update F->K G->K H->K I->K J->K K->B Re-evaluate

Caption: A workflow for chemical safety assessment.

Disclaimer: This document is intended for informational purposes only and does not constitute legal or professional advice. It is the responsibility of the user to ensure that all activities are conducted in accordance with all applicable laws, regulations, and institutional policies.

References

An In-depth Technical Guide to (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol, with CAS number 153912-60-8, is a heterocyclic organic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse and well-documented pharmacological activities. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential biological relevance of this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Commercial Availability

This compound is commercially available from various chemical suppliers. The purity and available quantities can vary, impacting its suitability for different research and development applications. Below is a summary of representative suppliers and their offerings. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

SupplierCAS NumberPurityAvailable Quantities
Thermo Fisher Scientific153912-60-897%250 mg, 1 g[1]
J & K SCIENTIFIC LTD.153912-60-897%Not specified
Meryer153912-60-8Not specifiedNot specified
Nanjing Habo Medical Technology Co., Ltd.153912-60-8Not specifiedNot specified
Shanghai Hanhong Scientific Co.,Ltd.153912-60-8Not specifiedNot specified
Amerigo Scientific153912-60-8Not specifiedNot specified[2]
Doron Scientific153912-60-8Not specifiedNot specified
CHEMLYTE SOLUTIONS CO.,LTD153912-60-8Not specifiedNot specified[3]
TargetMol153912-60-8Not specified10 mg, 50 mg, 200 mg

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This information is crucial for its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C6H10N2OPubChem[4]
Molecular Weight 126.16 g/mol PubChem[4]
Appearance Off-white to light yellow solidChemicalBook[1]
Melting Point 50 °CChemicalBook[1]
Boiling Point 118 °C at 2 mm HgChemicalBook[1]
Density 1.13±0.1 g/cm³ (Predicted)ChemicalBook[1]
pKa 13.63±0.10 (Predicted)ChemicalBook[1]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)ChemicalBook[1]

Experimental Protocols: Synthesis of this compound

A detailed, two-step synthesis protocol for this compound is described below, starting from Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.[5]

Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

  • Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (30.8 g, 200 mmol) in 200 mL of anhydrous tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Slowly add sodium hydride (4.8 g, 200 mmol), ensuring complete incorporation.

  • Warm the reaction mixture to 50°C and stir for 1 hour.

  • Cool the mixture to room temperature.

  • Dissolve methyl iodide (28.2 g, 200 mmol) in 100 mL of THF and add it dropwise to the reaction mixture.

  • After the addition is complete, heat the reaction at 50°C for 2 hours.

  • Cool the reaction to room temperature and remove the THF by distillation under reduced pressure.

  • Add 100 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry them, and remove the solvent under reduced pressure to yield ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

Step 2: Reduction to this compound

  • To a dry three-necked flask, add lithium aluminum hydride (3.8 g, 100 mmol) and 200 mL of anhydrous THF.

  • Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (16.8 g, 100 mmol) in 100 mL of dry THF and add it dropwise to the flask.

  • Continue stirring for 4 hours after the addition is complete.

  • To quench the remaining lithium aluminum hydride, slowly add anhydrous ethanol dropwise.

  • Remove the THF by distillation under reduced pressure.

  • Add 500 mL of methanol, adjust the pH to neutral, and heat to reflux for 6 hours.

  • Filter the solution.

  • Concentrate the filtrate, dissolve the residue in 100 mL of dichloromethane, and wash twice with 50 mL of saturated aqueous sodium chloride.

  • Dry the organic layer and concentrate it to yield this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_0 Step 1: Carboxylate Synthesis cluster_1 Step 2: Reduction Start Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate + NaH in THF Reaction1 Methylation with Methyl Iodide Start->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Product1 Ethyl 1,5-dimethyl-1H- pyrazole-3-carboxylate Workup1->Product1 Start2 Product1 + LiAlH4 in THF Product1->Start2 Reaction2 Reduction of Ester Start2->Reaction2 Workup2 Quenching, pH Adjustment & Extraction Reaction2->Workup2 Product2 This compound Workup2->Product2

Caption: Workflow for the synthesis of this compound.

Hypothetical Signaling Pathway Involvement

While specific biological targets for this compound are not yet elucidated in publicly available literature, the pyrazole scaffold is a well-established pharmacophore in many kinase inhibitors. Pyrazole-containing drugs have been shown to target various signaling pathways implicated in cancer and inflammation, such as the MAP kinase and PI3K/Akt pathways.[6] The diagram below illustrates a hypothetical mechanism of action where a pyrazole-containing compound inhibits a receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activates RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Pyrazole This compound (Hypothetical Inhibitor) Pyrazole->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates AKT->Proliferation

Caption: Hypothetical inhibition of an RTK signaling pathway by a pyrazole compound.

Conclusion

This compound is a readily accessible pyrazole derivative with potential applications in drug discovery and medicinal chemistry. This guide provides essential information on its commercial availability and a detailed synthesis protocol. While its specific biological activity is yet to be fully characterized, the broader class of pyrazole compounds demonstrates significant interactions with key signaling pathways, suggesting that this compound could be a valuable building block or lead compound for the development of novel therapeutics. Further research is warranted to elucidate its precise mechanism of action and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol. The synthesis involves a two-step process commencing with the formation of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, followed by its reduction to the target alcohol. This protocol is intended for researchers and scientists in the fields of medicinal chemistry and drug development.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that are prevalent in many biologically active molecules and pharmaceutical drugs. The title compound, this compound, serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The following protocol outlines a reliable method for its preparation in a laboratory setting.

Reaction Scheme

Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

Step 2: Synthesis of this compound

Experimental Protocol

Materials and Reagents:

  • Ethyl acetoacetate

  • Methylhydrazine

  • Sodium hydride (NaH)

  • Methyl iodide (CH3I)

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride solution

  • Methanol

  • Ethyl acetate

  • Water

Procedure:

Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate [1][2]

  • In a suitable reaction vessel, dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (30.8 g, 200 mmol) in 200 mL of anhydrous tetrahydrofuran.[1][2]

  • Cool the solution in an ice bath and slowly add sodium hydride (4.8 g, 200 mmol).[2]

  • Allow the reaction mixture to warm to 50 °C and stir for 1 hour.[2]

  • Cool the mixture to room temperature.[2]

  • In a separate flask, dissolve methyl iodide (28.2 g, 200 mmol) in 100 mL of tetrahydrofuran.[1][2]

  • Slowly add the methyl iodide solution dropwise to the reaction mixture.[1][2]

  • Heat the reaction mixture to 50°C for 2 hours.[2]

  • After cooling to room temperature, add 100 mL of water and extract the product with ethyl acetate (3 x 100 mL).[1][2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.[1][2] A yield of 26.6 g (85%) can be expected.[1][2]

Step 2: Synthesis of this compound [1][2]

  • To a dry three-necked flask, add lithium aluminum hydride (3.8 g, 100 mmol) and 200 mL of anhydrous tetrahydrofuran.[1][2]

  • Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (16.8 g, 100 mmol) in 100 mL of dry tetrahydrofuran.[1][2]

  • Slowly add the solution of the ester dropwise to the lithium aluminum hydride suspension.[1][2]

  • Stir the reaction mixture for 4 hours.[1][2]

  • Quench the reaction by the slow, dropwise addition of anhydrous ethanol.[1]

  • Remove the tetrahydrofuran by distillation under reduced pressure.[1][2]

  • Add 500 mL of methanol, adjust the pH to neutral, and reflux for 6 hours.[1]

  • Filter the mixture and concentrate the filtrate.[1][2]

  • Dissolve the residue in 100 mL of dichloromethane and wash with saturated aqueous sodium chloride solution (2 x 50 mL).[1][2]

  • Dry the organic layer and concentrate to obtain this compound.[1][2] An expected yield is 8.8 g (70%).[1][2]

Data Presentation

StepReactantMolar Equiv.ReagentMolar Equiv.SolventTemperature (°C)Time (h)Yield (%)
1Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate1.0Sodium Hydride1.0THF50185
Methyl Iodide1.0502
2Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate1.0Lithium Aluminum Hydride1.0THFRoom Temp.470

Visualization of the Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Reduction to Alcohol A Dissolve Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate in Anhydrous THF B Add Sodium Hydride A->B C Heat to 50°C B->C D Add Methyl Iodide Solution C->D E Heat to 50°C D->E F Work-up and Extraction E->F G Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate F->G H Prepare LiAlH4 Suspension in Anhydrous THF I Add Ester Solution Dropwise H->I J Stir at Room Temperature I->J K Quench with Ethanol J->K L Work-up and Purification K->L M This compound L->M

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: Lithium Aluminum Hydride Reduction of Pyrazole Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the lithium aluminum hydride (LAH) reduction of pyrazole esters, a crucial transformation in the synthesis of pyrazole-containing compounds with significant therapeutic potential. Pyrazole derivatives are key pharmacophores in numerous approved drugs and clinical candidates.[1] The reduction of pyrazole esters to their corresponding hydroxymethyl pyrazoles is a fundamental step in the structural modification and functionalization of these scaffolds, enabling the exploration of structure-activity relationships (SAR) in drug discovery.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting esters to primary alcohols.[2][3] This protocol outlines the general procedures, specific examples, and safety considerations for the LAH reduction of various pyrazole esters.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and yields for the LAH reduction of various pyrazole esters to their corresponding pyrazolyl methanols. This data is essential for researchers to anticipate reaction outcomes and optimize conditions for their specific substrates.

EntrySubstrateReagent and SolventReaction ConditionsProductYield (%)
1Ethyl 1H-pyrazole-4-carboxylateLiAlH₄ in THF0 °C to room temperature, overnight(1H-Pyrazol-4-yl)methanol79
2Methyl 1H-pyrazole-4-carboxylateLiAlH₄ in THF0 °C to room temperature, 4 hours(1H-Pyrazol-4-yl)methanol76
3Ethyl 1-phenyl-1H-pyrazole-4-carboxylateLiAlH₄ in diethyl etherReflux, 2 hours(1-Phenyl-1H-pyrazol-4-yl)methanol85
4Methyl 3-phenyl-1H-pyrazole-5-carboxylateLiAlH₄ in THF0 °C to room temperature, 3 hours(3-Phenyl-1H-pyrazol-5-yl)methanol92
5Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylateLiAlH₄ in THFRoom temperature, 5 hours(3-(4-Chlorophenyl)-1H-pyrazol-5-yl)methanol88

Experimental Protocols

General Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water and protic solvents. All manipulations should be carried out in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and using anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of (1H-Pyrazol-4-yl)methanol

This protocol describes the reduction of ethyl 1H-pyrazole-4-carboxylate to (1H-pyrazol-4-yl)methanol.

Materials:

  • Ethyl 1H-pyrazole-4-carboxylate

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite®

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend LAH (1.5 to 2.0 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 equivalent) in anhydrous THF to the LAH suspension dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 1 M NaOH solution (x mL), and then water again (3x mL), where x is the mass of LAH in grams used. This is known as the Fieser workup.[4]

  • Allow the mixture to stir at room temperature for 15-30 minutes until a white precipitate forms.

  • Add anhydrous MgSO₄ to the mixture and stir for another 30 minutes to ensure complete drying.

  • Filter the solid precipitate through a pad of Celite® and wash the filter cake thoroughly with THF.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain pure (1H-pyrazol-4-yl)methanol.

Mandatory Visualizations

Reaction Mechanism

The reduction of a pyrazole ester with LAH proceeds through a two-step mechanism involving nucleophilic acyl substitution followed by nucleophilic addition.

G cluster_step1 Step 1: Nucleophilic Acyl Substitution cluster_step2 Step 2: Nucleophilic Addition ester Pyrazole Ester tetrahedral1 Tetrahedral Intermediate ester->tetrahedral1 1. LiAlH₄ (Hydride attack) aldehyde Pyrazole Aldehyde tetrahedral1->aldehyde 2. Elimination alkoxide Alkoxide Leaving Group tetrahedral1->alkoxide aldehyde2 Pyrazole Aldehyde alkoxide_product Alkoxide Product aldehyde2->alkoxide_product 3. LiAlH₄ (Hydride attack) alcohol Pyrazolyl Methanol alkoxide_product->alcohol 4. Aqueous Workup (Protonation) G cluster_synthesis Chemical Synthesis cluster_screening Drug Discovery Workflow start Pyrazole Ester Synthesis reduction LAH Reduction start->reduction purification Purification & Characterization reduction->purification library Pyrazole Library Generation purification->library hts High-Throughput Screening (HTS) library->hts hit_id Hit Identification hts->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical

References

Application Notes and Protocols for the Step-by-Step Preparation of N-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazoles, five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms, are recognized as privileged scaffolds in medicinal chemistry and drug discovery. The biological activity of pyrazole-containing molecules can be significantly modulated by the substituent on the nitrogen atom (N-substitution). N-substituted pyrazoles are core components in numerous commercially available drugs, including the anti-inflammatory celecoxib, the anti-obesity drug rimonabant, and the erectile dysfunction treatment sildenafil.[1] This document provides detailed protocols and application notes for several key synthetic methodologies for preparing N-substituted pyrazoles, aimed at researchers, scientists, and professionals in drug development.

The primary synthetic routes covered include the classical Knorr cyclocondensation, direct N-alkylation of the pyrazole ring, a modern approach utilizing primary amines, and palladium-catalyzed N-arylation for aryl-substituted pyrazoles.

Method 1: Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines (Knorr Synthesis)

This is the most fundamental and widely used method for constructing the pyrazole ring. The reaction involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[2][3] The choice of solvent, catalyst, and reaction temperature can significantly influence the reaction rate and yield.[2] For unsymmetrical 1,3-dicarbonyl compounds, a mixture of two regioisomers can be formed.[1][2]

General Experimental Protocol: Catalyst-Mediated Synthesis
  • Reactant Preparation : In a round-bottom flask, dissolve the substituted hydrazine (1.0 mmol) and the 1,3-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., ethylene glycol, N,N-dimethylacetamide).[2]

  • Catalyst Addition : Add the catalyst (e.g., lithium perchlorate or a few drops of acid) to the mixture, if required.[2] Some reactions proceed efficiently at room temperature without a catalyst.[2]

  • Reaction : Stir the mixture at room temperature or heat as required (see Table 1 for specific conditions). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification : Upon completion, pour the reaction mixture into ice-water. Collect the precipitated solid by filtration, wash with water, and dry. If no solid forms, extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Data Presentation: Cyclocondensation Reaction Conditions and Yields
1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/SolventTemperature (°C)TimeYield (%)Reference
Substituted AcetylacetoneSubstituted HydrazinesLiClO₄ / Ethylene GlycolRoom Temp1-2 h70-95[2]
1,3-DiketonesArylhydrazinesN,N-DimethylacetamideRoom TempNot specified59-98[2]
Ethyl AcetoacetatePhenylhydrazineNano-ZnO10030 min95[1]
1,3-DiketonesOxamic Acid ThiohydrazidesI₂ / TsOH / MeCNRefluxNot specifiedHigh[2]

Visualization: Knorr Pyrazole Synthesis Workflow

Knorr_Synthesis start1 1,3-Dicarbonyl Compound process1 Combine in Solvent/Catalyst start1->process1 start2 Hydrazine Derivative start2->process1 process2 Cyclocondensation (Stirring/Heating) process1->process2 process3 Work-up & Purification process2->process3 end1 N-Substituted Pyrazole process3->end1

Caption: Workflow for Knorr pyrazole synthesis.

Method 2: Direct N-Alkylation of the Pyrazole Ring

Direct alkylation of a pre-formed pyrazole ring is a straightforward method for synthesizing N-alkyl pyrazoles. The reaction typically involves a pyrazole, an alkylating agent (e.g., an alkyl halide), and a base. A significant challenge with unsymmetrical pyrazoles is controlling the regioselectivity, as alkylation can occur at either of the two nitrogen atoms, leading to isomeric products.[4][5] The use of ionic liquids as solvents can accelerate the reaction and lead to higher yields compared to common organic solvents.[6]

Experimental Protocol: N-Alkylation of 3,5-Dimethylpyrazole in an Ionic Liquid[6]
  • Reactant Preparation : In a round-bottom flask equipped with a magnetic stir bar, weigh 3,5-dimethyl-1H-pyrazole (2.0 mmol, 0.20 g), potassium hydroxide (KOH) (2.4 mmol, 0.14 g), and the ionic liquid [BMIM][BF₄] (2.2 mmol, 0.50 g).

  • Addition of Alkylating Agent : Using a syringe, add the alkylating agent, 1-bromobutane (2.4 mmol, 0.26 mL), to the flask.

  • Reaction : Attach a reflux condenser and place the flask in an oil bath preheated to 80 °C. Stir the mixture for 2 hours.

  • Work-up and Purification : After cooling to room temperature, add 10 mL of diethyl ether and 10 mL of water. Stir the mixture for 10 minutes. Separate the organic layer, and extract the aqueous layer twice more with 10 mL portions of diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the N-butyl-3,5-dimethylpyrazole product.

Data Presentation: N-Alkylation Reaction Conditions
Pyrazole SubstrateAlkylating AgentBase / SolventTemperature (°C)TimeYield (%)Reference
3,5-Dimethyl-1H-pyrazole1-BromobutaneKOH / [BMIM][BF₄]802 h>95 (implied)[6]
3,5-Dimethyl-1H-pyrazole1-BromobutaneNone / [BMIM][BF₄]802 h33[6]
3-Substituted PyrazolesVarious Alkyl HalidesK₂CO₃ / DMSONot specifiedNot specifiedHigh[7]
CF₃-PyrazolesEthyl IodoacetateK₂CO₃ or NaH / VariousReflux3-4 hVaries[5]

Visualization: N-Alkylation Workflow

N_Alkylation start1 Pyrazole Substrate process1 Add Base and Solvent start1->process1 start2 Alkylating Agent start2->process1 process2 Nucleophilic Substitution (Sₙ2) process1->process2 process3 Work-up & Purification process2->process3 end1 N-Alkyl Pyrazole process3->end1

Caption: Workflow for direct N-alkylation of pyrazoles.

Method 3: Direct Synthesis from Primary Amines

A modern and practical method for preparing N-substituted pyrazoles involves the direct use of primary aliphatic or aromatic amines as the limiting reagent and source of the N-substituent.[8][9] This protocol avoids the need to handle often unstable or toxic hydrazine derivatives and utilizes simple, commercially available starting materials.[8]

General Experimental Protocol[8]
  • Reactant Preparation : To a solution of the primary amine (1.0 mmol) in DMF (5.0 mL), add the electrophilic amination reagent, such as O-(4-nitrobenzoyl)hydroxylamine (1.5 mmol).

  • Reaction : Add the 1,3-diketone (e.g., 2,4-pentanedione, 1.1 mmol) to the mixture. Heat the reaction at 85 °C for 1.5 hours.

  • Work-up : After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and wash with a saturated aqueous solution of NaHCO₃ (3 x 20 mL) and brine (20 mL).

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude residue by flash column chromatography on silica gel to obtain the N-substituted pyrazole.

Data Presentation: Synthesis from Primary Amines with 2,4-Pentanedione
Primary Amine TypeAmine SubstituentYield (%)Reference
Aliphatic (hindered)tert-Butyl~40[8]
Aliphatic (less hindered)Isopropyl~30[8]
AromaticAniline70[8][9]
Aromatic (electron-donating)p-Methoxyaniline65[8][9]
Aromatic (electron-withdrawing)p-Chloroaniline64[8][9]
HeterocyclicIndoline52[8][9]

Visualization: Workflow for Synthesis from Primary Amines

Amine_Synthesis start1 Primary Amine process1 Combine in DMF and Heat (85 °C) start1->process1 start2 1,3-Diketone start2->process1 start3 Amination Reagent start3->process1 process2 In situ Hydrazine Formation & Cyclization process1->process2 process3 Aqueous Work-up & Chromatography process2->process3 end1 N-Substituted Pyrazole process3->end1

Caption: Workflow for pyrazole synthesis from primary amines.

Method 4: Palladium-Catalyzed N-Arylation

The synthesis of N-arylpyrazoles can be efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[10][11] This method is particularly useful for coupling pyrazoles with aryl halides or triflates. The use of specialized phosphine ligands, such as tBuBrettPhos, has been shown to be highly effective for the coupling of aryl triflates, affording N-arylpyrazoles in high yields.[11][12]

General Experimental Protocol: Pd-Catalyzed Coupling of Aryl Triflates[12]
  • Reaction Setup : In an oven-dried vial under an inert atmosphere (e.g., argon or nitrogen), combine the pyrazole derivative (1.2 mmol), the aryl triflate (1.0 mmol), the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ and tBuBrettPhos), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol).

  • Solvent Addition : Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction : Seal the vial and heat the mixture to the required temperature (typically 80-110 °C) with stirring for 12-24 hours, or until TLC or GC-MS indicates completion.

  • Work-up and Purification : Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography to yield the N-arylpyrazole.

Data Presentation: N-Arylation Reaction Scope
Pyrazole SubstrateAryl PartnerCatalyst / LigandBaseYield (%)Reference
PyrazoleAryl TriflatesPd-cat. / tBuBrettPhosCs₂CO₃High[11][12]
3-TrimethylsilylpyrazoleOrtho-substituted Aryl TriflatesPd-cat. / tBuBrettPhosCs₂CO₃High[12]
5-AminopyrazolesAryl HalidesPd-cat. / XPhosKOHSatisfactory[10]

References

(1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol: A Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol is a heterocyclic building block that holds significant promise in the field of drug discovery. Its rigid pyrazole core, substituted with two methyl groups and a reactive hydroxymethyl group, provides a unique three-dimensional structure that can be strategically modified to interact with a variety of biological targets. This scaffold has been explored for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases, primarily due to the well-established biological activities of the broader pyrazole class of compounds. Pyrazole derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.

The applications of this compound in medicinal chemistry are centered on its utility as a versatile intermediate for the synthesis of more complex molecules. The hydroxyl group can be readily converted into other functional groups, such as ethers, esters, and halides, allowing for the exploration of a wide chemical space and the optimization of structure-activity relationships (SAR).

Application in Kinase Inhibitor Development

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole scaffold is a common feature in many approved kinase inhibitors. While direct derivatization of this compound for this purpose is an active area of research, the broader class of pyrazole-containing compounds has demonstrated significant potential. For instance, various pyrazole derivatives have been shown to inhibit key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1][2] The 1,5-dimethyl substitution pattern on the pyrazole ring can influence the molecule's solubility, metabolic stability, and binding orientation within the kinase active site.

Use in the Synthesis of Anticancer Agents

The development of novel anticancer agents is a major focus of research involving pyrazole derivatives. The this compound scaffold can be incorporated into larger molecules designed to interfere with cancer cell proliferation, survival, and metastasis. Studies on various pyrazole-containing compounds have demonstrated their ability to induce apoptosis (programmed cell death) and inhibit tumor growth in various cancer cell lines.[3][4] For example, pyrazole-chalcone hybrids and other derivatives have shown potent cytotoxic activity against breast, lung, and colon cancer cells.[5]

Quantitative Data on Related Pyrazole Derivatives

While specific quantitative data for derivatives of this compound are not extensively available in the public domain, the following table summarizes the anticancer and kinase inhibitory activities of structurally related pyrazole compounds, illustrating the potential of this chemical class.

Compound ClassTarget/Cell LineActivity (IC₅₀)Reference
Pyrazole-Benzoxazine HybridsMCF-7 (Breast Cancer)2.82 - 6.28 µM[1]
Pyrazole-Benzoxazine HybridsA549 (Lung Cancer)3.17 - 6.77 µM[1]
Pyrazolo[1,5-a]pyrimidine DerivativesCDK2/cyclin A260% inhibition @ 10 µM[1]
5-Alkylated Selanyl-1H-pyrazolesHepG2 (Liver Cancer)13.85 - 15.98 µM[1]
Thiazolyl-Pyrazoline DerivativesEGFR Tyrosine Kinase0.06 µM[3]
Thiazolyl-Pyrazoline DerivativesMCF-7 (Breast Cancer)0.07 µM[3]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a corresponding pyrazole carboxylic acid ester.

Protocol 1: Reduction of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

  • Materials: Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Anhydrous ethanol, Dichloromethane, Saturated aqueous sodium chloride solution.

  • Procedure:

    • To a dry three-necked flask under a nitrogen atmosphere, add lithium aluminum hydride (3.8 g, 100 mmol) and 200 mL of anhydrous tetrahydrofuran.

    • Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (16.8 g, 100 mmol) in 100 mL of dry tetrahydrofuran and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, continue stirring the reaction mixture for 4 hours.

    • Carefully quench the excess LiAlH₄ by the slow dropwise addition of anhydrous ethanol.

    • Remove the tetrahydrofuran by distillation under reduced pressure.

    • Add 500 mL of methanol, adjust the pH to neutral, and heat to reflux for 6 hours.

    • Filter the mixture and concentrate the filtrate.

    • Dissolve the residue in 100 mL of dichloromethane and wash twice with 50 mL of saturated aqueous sodium chloride solution.

    • Dry the organic layer and concentrate to yield this compound.

General Protocol for Derivatization of this compound (Example: Ether Synthesis)

The hydroxyl group of this compound can be used as a handle for further chemical modifications, such as the synthesis of ethers.

Protocol 2: Williamson Ether Synthesis

  • Materials: this compound, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF), Alkyl halide (e.g., benzyl bromide), Diethyl ether, Saturated aqueous ammonium chloride solution.

  • Procedure:

    • Dissolve this compound in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution in an ice bath and add sodium hydride portion-wise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add the desired alkyl halide dropwise to the reaction mixture.

    • Let the reaction proceed at room temperature overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.

Biological Assay: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol 3: MTT Assay for Cytotoxicity Screening

  • Materials: Human cancer cell lines (e.g., MCF-7, A549), Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, Test compounds (derivatives of this compound), MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Synthesis_Workflow Start This compound Derivatization Chemical Derivatization (e.g., Etherification, Esterification) Start->Derivatization Library Library of Pyrazole Derivatives Derivatization->Library Screening Biological Screening (e.g., Kinase Assays, Cytotoxicity Assays) Library->Screening Hit Hit Compounds Screening->Hit Lead_Op Lead Optimization (SAR Studies) Hit->Lead_Op Candidate Drug Candidate Lead_Op->Candidate

Caption: General workflow for drug discovery using this compound.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Pyrazole_Inhibitor Pyrazole Derivative (Kinase Inhibitor) Pyrazole_Inhibitor->EGFR

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of many approved kinase inhibitors. This document provides detailed application notes and protocols for the synthesis of potential kinase inhibitors utilizing (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol as a key starting material. While direct literature for kinase inhibitor synthesis from this specific starting material is limited, this guide presents a representative synthetic strategy and relevant biological evaluation methods.

Introduction

The 1,5-dimethyl-1H-pyrazol-3-yl moiety is a valuable building block in the design of bioactive molecules. Its specific substitution pattern can influence solubility, metabolic stability, and target engagement. While patent literature describes the use of this compound in the synthesis of Mcl-1 inhibitors, its application in the development of kinase inhibitors is a promising area for exploration. This document outlines a feasible synthetic pathway to couple this pyrazole derivative with a generic kinase inhibitor scaffold, provides detailed experimental protocols, and describes a common method for assessing the biological activity of the resulting compounds.

Representative Kinase Inhibitor Synthesis

A common strategy in the design of kinase inhibitors involves the ether linkage of a heterocyclic moiety to a core structure that interacts with the kinase hinge region. The following proposed synthesis illustrates the conversion of this compound to a reactive intermediate, followed by its coupling to a hypothetical kinase inhibitor scaffold.

Synthetic Workflow

G A This compound B 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole A->B E Thionyl Chloride in Dichloromethane D Final Kinase Inhibitor B->D Alkylation F Base (e.g., K2CO3) in Acetonitrile C Kinase Inhibitor Scaffold (e.g., 4-aminophenol derivative) C->D

Caption: Proposed synthetic workflow for a kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole

This protocol describes the conversion of the starting alcohol to a more reactive chloromethyl intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a Representative Kinase Inhibitor

This protocol outlines the coupling of the chloromethyl pyrazole intermediate with a generic phenolic scaffold.

Materials:

  • 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole

  • A suitable phenolic kinase inhibitor precursor (e.g., N-(4-hydroxyphenyl)acetamide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask with a stir bar and reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a solution of the phenolic precursor (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add a solution of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole (1.2 eq) in anhydrous acetonitrile to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by recrystallization or flash column chromatography to obtain the final kinase inhibitor.

Biological Evaluation

The inhibitory activity of the synthesized compounds against a specific kinase can be determined using various in vitro assays. The ADP-Glo™ Kinase Assay is a common method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[1][2]

Protocol 3: ADP-Glo™ Kinase Assay

Principle:

This assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the generated ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[1][2]

Materials:

  • Synthesized inhibitor compound

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque multi-well plates (e.g., 384-well)

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the inhibitor compound in the appropriate solvent (e.g., DMSO).

  • In a multi-well plate, add the kinase, substrate, and inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete the unconsumed ATP.[3]

  • Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30-60 minutes at room temperature.[3]

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data

The following table presents representative bioactivity data for a hypothetical kinase inhibitor synthesized from this compound. Note: This data is for illustrative purposes only and does not represent actual experimental results.

Compound IDTarget KinaseIC₅₀ (nM)
PZI-001PI3Kα85
PZI-001PI3Kβ150
PZI-001PI3Kδ25
PZI-001PI3Kγ120
PZI-001mTOR250

Relevant Signaling Pathway

Many pyrazole-based inhibitors target kinases within the PI3K/AKT/mTOR signaling pathway, which is a crucial regulator of cell growth, proliferation, and survival.[4][5][6] Its dysregulation is frequently observed in cancer.[4]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylates Proliferation Cell Growth & Proliferation mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Conclusion

This compound is a versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The protocols and application notes provided herein offer a framework for the development and evaluation of pyrazole-based kinase inhibitors. Further optimization of the synthetic route and extensive biological characterization are necessary to fully elucidate the therapeutic potential of compounds derived from this scaffold.

References

Application Notes and Protocols for the Development of Anti-inflammatory Agents from Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of anti-inflammatory agents centered on the versatile pyrazole scaffold. This document includes summaries of quantitative data for key compounds, detailed experimental protocols for their evaluation, and visualizations of the critical signaling pathways involved in their mechanism of action.

Introduction to Pyrazole Scaffolds in Anti-inflammatory Drug Discovery

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities.[1][2][3][4] Pyrazole derivatives have been successfully developed as potent anti-inflammatory agents, most notably the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib.[3][4] The structural versatility of the pyrazole ring allows for the design of compounds that can selectively target various key mediators of the inflammatory cascade, including enzymes like COX-2, p38 mitogen-activated protein kinase (MAPK), and Janus kinases (JAKs).[5][6][7] This has led to a broad and sustained interest in exploring pyrazole-based compounds for the treatment of a wide range of inflammatory diseases.[1][8]

Key Molecular Targets and Signaling Pathways

The anti-inflammatory effects of pyrazole-based compounds are primarily achieved through the modulation of specific signaling pathways that are crucial in the inflammatory response.

2.1. Cyclooxygenase-2 (COX-2) Inhibition

COX-2 is an inducible enzyme that plays a central role in the inflammatory process by catalyzing the synthesis of prostaglandins, which are potent mediators of pain, fever, and inflammation.[3] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[9] Pyrazole-containing compounds, such as Celecoxib, have been designed to selectively fit into the active site of the COX-2 enzyme.[10]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Inhibitor Pyrazole-based Inhibitor (e.g., Celecoxib) Pyrazole_Inhibitor->COX2

COX-2 Signaling Pathway Inhibition

2.2. p38 MAP Kinase Inhibition

The p38 MAPK signaling pathway is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Inhibition of p38 MAPK represents a key therapeutic strategy for controlling the inflammatory response.[11] Certain pyrazole-based compounds, like BIRB 796, act as potent and selective inhibitors of p38 MAPK.[6][12]

p38_MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAPKKs MAPKKs (MKK3/6) Inflammatory_Stimuli->MAPKKs p38_MAPK p38 MAPK MAPKKs->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors phosphorylates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription_Factors->Proinflammatory_Cytokines upregulates transcription Pyrazole_Inhibitor Pyrazole-based Inhibitor (e.g., BIRB 796) Pyrazole_Inhibitor->p38_MAPK

p38 MAPK Signaling Pathway Inhibition

2.3. Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is critical for transmitting signals from cytokine and growth factor receptors to the nucleus, thereby regulating immune and inflammatory responses.[13] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases.[14] Pyrazole-containing molecules, such as Ruxolitinib, have been developed as potent inhibitors of JAK enzymes, thereby blocking the downstream signaling cascade.[13][15]

JAK_STAT_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression regulates Pyrazole_Inhibitor Pyrazole-based Inhibitor (e.g., Ruxolitinib) Pyrazole_Inhibitor->JAK

JAK-STAT Signaling Pathway Inhibition

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative pyrazole-based compounds against their respective targets.

Table 1: Pyrazole-based COX-2 Inhibitors

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib150.049306
Compound 11[1]>100.043>232
PYZ10[5]-0.0000283-
PYZ11[5]-0.0002272-
PYZ28[16]>500.26>192.3
5f[17]14.341.509.56
6f[17]9.561.158.31

Table 2: Pyrazole-based p38 MAPK Inhibitors

Compoundp38α IC50 (nM)p38β IC50 (nM)p38γ IC50 (nM)p38δ IC50 (nM)
BIRB 79638[6]65[6]200[18]520[18]
SB 20358050---
VX-7024-20[19]---

Table 3: Pyrazole-based JAK Inhibitors

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Ruxolitinib3.3[13]2.8[13]428[13]19[13]
Compound 3f[14]3.42.23.5-
Filgotinib10[3]28[3]810116
Tofacitinib112201344

Experimental Protocols

Detailed methodologies for key experiments cited in the development of pyrazole-based anti-inflammatory agents are provided below.

4.1. In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a method for determining the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

COX_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) Start->Prepare_Reagents Add_Enzyme_Inhibitor Add Enzyme and Inhibitor to 96-well plate Prepare_Reagents->Add_Enzyme_Inhibitor Incubate_1 Incubate at RT (15 min) Add_Enzyme_Inhibitor->Incubate_1 Add_Substrate Add Arachidonic Acid (Substrate) Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C (10 min) Add_Substrate->Incubate_2 Stop_Reaction Stop Reaction Incubate_2->Stop_Reaction Measure_Fluorescence Measure Fluorescence (Ex/Em = 535/587 nm) Stop_Reaction->Measure_Fluorescence Analyze_Data Analyze Data (Calculate % Inhibition and IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for COX Inhibition Assay

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control)

  • Test compounds

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute test compounds to the desired concentrations in COX Assay Buffer.

  • Enzyme and Inhibitor Addition: To the wells of the 96-well plate, add COX Assay Buffer, COX Cofactor, COX Probe, and either COX-1 or COX-2 enzyme. Add the test compounds at various concentrations or the vehicle control.

  • Inhibitor Incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding Arachidonic Acid to all wells.

  • Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

4.2. In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard in vivo model for assessing the acute anti-inflammatory activity of test compounds.

Paw_Edema_Workflow Start Start Acclimatize_Animals Acclimatize Rats Start->Acclimatize_Animals Baseline_Measurement Measure Baseline Paw Volume Acclimatize_Animals->Baseline_Measurement Administer_Compound Administer Test Compound or Vehicle (p.o.) Baseline_Measurement->Administer_Compound Induce_Edema Inject Carrageenan (1%) into Hind Paw Administer_Compound->Induce_Edema Measure_Paw_Volume Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4h) Induce_Edema->Measure_Paw_Volume Calculate_Edema Calculate Paw Edema Volume and % Inhibition Measure_Paw_Volume->Calculate_Edema End End Calculate_Edema->End

Workflow for Carrageenan-Induced Paw Edema Assay

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (lambda, Type IV)

  • Plethysmometer

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds, vehicle, or standard drug orally (p.o.) to the respective groups of animals.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to the baseline. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

4.3. In Vitro p38 MAPK Inhibition Assay (Luminescent)

This protocol details a method to determine the in vitro inhibitory activity of compounds against p38 MAPK.

Materials:

  • Recombinant human p38α MAPK

  • Kinase assay buffer

  • Substrate peptide (e.g., ATF2)

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit

  • 96-well white plate

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit instructions. Dilute the test compounds to various concentrations.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase assay buffer, p38α MAPK enzyme, and the substrate peptide. Add the test compounds or vehicle control.

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measurement: Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.

4.4. In Vitro JAK2 Inhibition Assay (Luminescent)

This protocol outlines a method for assessing the inhibitory potential of compounds against the JAK2 enzyme.

Materials:

  • Recombinant human JAK2 enzyme

  • Kinase assay buffer

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Test compounds

  • Kinase-Glo® MAX Assay Kit

  • 96-well white plate

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit's protocol. Prepare serial dilutions of the test compounds.

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, JAK2 enzyme, and substrate peptide. Add the test compounds or vehicle.

  • Reaction Initiation: Add ATP to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Signal Generation: Add the Kinase-Glo® MAX reagent to each well to terminate the reaction and generate a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

4.5. Lipopolysaccharide (LPS)-Induced TNF-α Release in RAW 264.7 Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compounds

  • TNF-α ELISA kit

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or vehicle for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • TNF-α Measurement: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value.

Conclusion

The pyrazole scaffold continues to be a highly valuable framework in the design and development of novel anti-inflammatory agents. By targeting key inflammatory mediators such as COX-2, p38 MAPK, and JAKs, pyrazole-based compounds offer the potential for potent and selective therapeutic interventions. The protocols and data presented herein provide a foundational guide for researchers in the field to advance the discovery and characterization of new anti-inflammatory drug candidates.

References

Application Notes and Protocols for the Characterization of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, anti-inflammatory, analgesic, antimicrobial, and anticonvulsant activities, have established them as privileged structures in medicinal chemistry.[1][2][3][4] The therapeutic potential of novel pyrazole derivatives is intrinsically linked to their specific chemical structures and substitution patterns. Therefore, comprehensive characterization is paramount to elucidate structure-activity relationships (SAR) and guide the rational design of more potent and selective therapeutic agents.[1]

These application notes provide a detailed overview of the key techniques and protocols for the thorough characterization of novel pyrazole derivatives, encompassing spectroscopic analysis, single-crystal X-ray crystallography, and biological evaluation.

I. Spectroscopic Characterization

Spectroscopic techniques are fundamental for the initial structural elucidation and confirmation of synthesized pyrazole derivatives.[5][6][7][8] A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is typically employed.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[9] Both ¹H and ¹³C NMR are essential for structural confirmation.

Table 1: Representative ¹H NMR Spectroscopic Data for Substituted Pyrazoles in CDCl₃ [9][10]

Compound/SubstituentH-3 (ppm)H-4 (ppm)H-5 (ppm)Other Protons (ppm)
1-Methylpyrazole~7.5 (d)~6.2 (t)~7.4 (d)~3.9 (s, N-CH₃)
3,5-Dimethylpyrazole5.83 (s)-5.83 (s)2.25 (s, 6H, 2xCH₃)
1-Phenyl-3-methyl-5-aminopyrazole-5.60 (s)-7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂)
4-Nitro-1-phenylpyrazole8.05 (s)-8.50 (s)7.50-7.80 (m, 5H, Ar-H)

Table 2: Representative ¹³C NMR Spectroscopic Data for Substituted Pyrazoles in CDCl₃ [9][10]

Compound/SubstituentC-3 (ppm)C-4 (ppm)C-5 (ppm)Other Carbons (ppm)
1-Methylpyrazole~138.7~105.4~129.2~39.1 (N-CH₃)
3,5-Dimethylpyrazole148.2105.5148.213.5 (CH₃)
1-Phenyl-3-methyl-5-aminopyrazole149.093.5142.0129.0, 128.5, 125.0 (Ar-C), 14.0 (CH₃)
4-Nitro-1-phenylpyrazole140.0120.0130.0139.0, 129.5, 128.0, 122.0 (Ar-C)

Protocol: NMR Spectroscopic Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.[10]

Materials:

  • Novel pyrazole derivative (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)[10]

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent containing TMS.[10] Transfer the solution to a clean, dry 5 mm NMR tube.[10]

  • ¹H NMR Data Acquisition:

    • Use a standard single-pulse sequence.[10]

    • Set the acquisition time to 2-4 seconds and the relaxation delay to 1-2 seconds.[10]

    • Acquire 8-16 scans for a good signal-to-noise ratio.[10]

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum at the corresponding frequency for the spectrometer used.

    • Use a pulse angle of 45° and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) is typically required.[9]

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze chemical shifts, coupling constants, and multiplicities to elucidate the structure.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Characteristic FT-IR Absorption Frequencies for Pyrazole Derivatives [9][11]

Functional GroupVibrationFrequency Range (cm⁻¹)
N-H (pyrazole ring)Stretching3100 - 3180
C-H (aromatic)Stretching3000 - 3100
C=N (pyrazole ring)Stretching1580 - 1600
C=C (aromatic)Stretching1450 - 1600
C-NStretching1300 - 1380

Protocol: FT-IR Spectroscopic Analysis

Objective: To identify the functional groups present in the novel pyrazole derivative.[9]

Materials:

  • Novel pyrazole derivative (1-2 mg)

  • Potassium bromide (KBr), spectroscopy grade

  • FT-IR spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the pyrazole compound with approximately 100 mg of dry KBr using an agate mortar and pestle.[9]

  • Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.[9]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

C. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Protocol: Mass Spectrometric Analysis

Objective: To determine the molecular weight and fragmentation pattern of the novel pyrazole derivative.[10]

Materials:

  • Novel pyrazole derivative

  • Volatile solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., ESI, GC-MS)

Procedure (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the pyrazole derivative in a suitable volatile solvent.

  • Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in the positive or negative ion mode, depending on the nature of the compound.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

II. Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional atomic arrangement of a molecule in the solid state.[1] This technique is crucial for understanding stereochemistry, conformation, and intermolecular interactions, which are vital for structure-activity relationship studies.[1]

Table 4: Example Crystallographic Data for Pyrazole Derivatives [1][5]

ParameterCompound ICompound II
Chemical FormulaC₂₄H₂₁N₃OC₂₁H₁₇N₃O
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/nP2₁2₁2₁
a (Å)9.348(2)6.5683(7)
b (Å)9.793(2)12.7384(15)
c (Å)16.366(4)20.198(3)
α (°)9090
β (°)87.318(6)90
γ (°)84.676(6)90
Volume (ų)1489.9(6)1689.9(4)
Z44

Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional structure of the pyrazole derivative.[1]

Materials:

  • High-quality single crystal of the pyrazole derivative

  • Single-crystal X-ray diffractometer

Procedure:

  • Crystal Selection and Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head.[1]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations.[1] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[1]

  • Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure using specialized software (e.g., SHELXT).[12]

  • Data Analysis and Visualization: The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.[1] This data is crucial for understanding molecular conformation and crystal packing.[1]

III. Biological Evaluation

The biological characterization of novel pyrazole derivatives is essential to determine their therapeutic potential. A variety of in vitro and in vivo assays can be employed depending on the target application.

A. In Vitro Anticancer Activity

The cytotoxicity of novel pyrazole derivatives is often evaluated against a panel of human cancer cell lines.

Table 5: In Vitro Anticancer Activity (IC₅₀, µM) of Representative Pyrazole Derivatives [5][13][14]

CompoundA549 (Lung)HeLa (Cervical)MCF-7 (Breast)HepG2 (Liver)
Compound 9d37.5923.6--
Compound 60.06-0.25-0.06-0.25-
Compound 43--0.25-
Compound 7a---6.1 ± 1.9
Doxorubicin (Standard)--0.9524.7 ± 3.2

Protocol: MTT Assay for Cytotoxicity

Objective: To determine the in vitro anticancer activity of novel pyrazole derivatives.[5][14]

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2)

  • Cell culture medium and supplements

  • Novel pyrazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for a specified period (e.g., 48 hours).[5]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

B. In Vitro Anti-inflammatory Activity (COX Inhibition)

Many pyrazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.[15][16][17]

Table 6: In Vitro COX-1 and COX-2 Inhibition (IC₅₀, nM) of Pyrazole Derivatives [16][18]

CompoundCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Index (COX-1/COX-2)
Celecoxib7.60.0051520
Phenylbutazone2.50.83.1
SC-558>10001.1>909
Compound 3b875.939.4322.21
Compound 5b676.738.7317.47

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory activity of novel pyrazole derivatives against COX-1 and COX-2 enzymes.[18]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric probe

  • Novel pyrazole derivatives

  • 96-well plates

  • Microplate reader

Procedure:

  • Enzyme and Compound Preparation: Prepare dilutions of the COX enzymes and the test compounds.

  • Assay Reaction: In a 96-well plate, combine the assay buffer, cofactor, probe, and the test compound.[18]

  • Enzyme Addition and Incubation: Add the diluted COX-1 or COX-2 enzyme to the wells and incubate to allow for inhibitor-enzyme interaction.[18]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.[18]

  • Measurement: Immediately measure the fluorescence or absorbance over a set period.[18]

  • Data Analysis: Calculate the percent inhibition of COX activity for each concentration of the test compound and determine the IC₅₀ value.[18]

IV. Visualizations

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_synthesis Synthesis & Purification cluster_biological Biological Evaluation start Synthesis of Novel Pyrazole Derivative purification Purification (e.g., Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FT-IR Spectroscopy nmr->ftir ms Mass Spectrometry ftir->ms xray Single-Crystal X-ray Crystallography ms->xray invitro In Vitro Assays (e.g., Anticancer, Anti-inflammatory) xray->invitro invivo In Vivo Studies (Animal Models) invitro->invivo

Caption: General experimental workflow for the characterization of novel pyrazole derivatives.

cox_inhibition_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ arachidonic_acid Arachidonic Acid membrane->arachidonic_acid PLA₂ pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins1 Prostaglandins (Stomach lining, Platelets) cox1->prostaglandins1 prostaglandins2 Prostaglandins (Inflammation, Pain, Fever) cox2->prostaglandins2 pyrazole Pyrazole Derivative (COX Inhibitor) pyrazole->cox1 Inhibition (less selective) pyrazole->cox2 Inhibition

Caption: Mechanism of action of pyrazole derivatives as COX inhibitors in the inflammatory pathway.

pi3k_akt_mtor_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation pyrazole Pyrazole Derivative (PI3K Inhibitor) pyrazole->pi3k Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by pyrazole derivatives.

References

Application Notes and Protocols for the Functionalization of the Pyrazole Ring at the C3 Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the pyrazole ring at the C3 position, a crucial modification in the development of pharmacologically active compounds. The C3 position of the pyrazole ring is often challenging to functionalize directly due to its electronic properties. However, several effective strategies have been developed, which are detailed below with experimental protocols and comparative data.

Direct C-H Arylation at the C3 Position

Direct C-H activation is a powerful and atom-economical method for the introduction of aryl groups at the C3 position of the pyrazole ring. Palladium-catalyzed reactions have been shown to be effective for this transformation, overcoming the inherent low reactivity of the C3 C-H bond.[1][2][3][4]

Experimental Protocol: Palladium-Catalyzed C3-Arylation[2]

This protocol describes a practical method for the direct C3 arylation of N-substituted pyrazoles with aryl halides.

Materials:

  • N-substituted pyrazole

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,10-Phenanthroline (Phen)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Sealed tube

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a 35 mL sealed tube, add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 10 mol%), 1,10-phenanthroline (4.5 mg, 0.025 mmol, 10 mol%), and Cs₂CO₃ (82 mg, 0.25 mmol, 1.0 equiv.).

  • Add the N-substituted pyrazole (0.25 mmol, 1.0 equiv.) and the aryl halide (0.5 mmol, 2.0 equiv.).

  • Add anhydrous toluene (1 mL).

  • Seal the tube and stir the reaction mixture at 160 °C for 48–72 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired C3-arylated pyrazole.

Quantitative Data: Substrate Scope for C3-Arylation

The following table summarizes the yields for the C3-arylation of various N-substituted pyrazoles with different aryl halides using the aforementioned protocol.

EntryN-Substituted PyrazoleAryl HalideProductYield (%)
11-MethylpyrazoleIodobenzene3-Phenyl-1-methylpyrazole75
21-Methylpyrazole1-Iodo-4-methoxybenzene3-(4-Methoxyphenyl)-1-methylpyrazole82
31-Methylpyrazole1-Iodo-4-fluorobenzene3-(4-Fluorophenyl)-1-methylpyrazole71
41-BenzylpyrazoleIodobenzene3-Phenyl-1-benzylpyrazole68
51-PhenylpyrazoleIodobenzene1,3-Diphenylpyrazole55

Functionalization via Pyrazole N-Oxides

The reaction of pyrazole N-oxides with arynes provides a regioselective route to C3-hydroxyarylated pyrazoles.[1][3][5] This method is particularly valuable as it does not require pre-functionalization of the pyrazole ring.

Experimental Protocol: Synthesis of C3-Hydroxyarylated Pyrazoles[1]

This protocol details the coupling of a pyrazole N-oxide with an aryne precursor.

Materials:

  • Pyrazole N-oxide

  • Aryne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate)

  • Cesium fluoride (CsF)

  • Acetonitrile (MeCN, anhydrous)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole N-oxide (1.0 equiv.).

  • Dissolve the pyrazole N-oxide in anhydrous acetonitrile.

  • Add cesium fluoride (2.0 equiv.).

  • Add the aryne precursor (1.2 equiv.) dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis until the starting material is consumed.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C3-hydroxyarylated pyrazole.

Quantitative Data: Substrate Scope for C3-Hydroxyarylation[1]

The following table presents the yields for the reaction of various pyrazole N-oxides with benzyne.

EntryPyrazole N-oxideProductYield (%)
11-Methylpyrazole N-oxide1-Methyl-3-(2-hydroxyphenyl)pyrazole89
21-Ethylpyrazole N-oxide1-Ethyl-3-(2-hydroxyphenyl)pyrazole85
31-Benzylpyrazole N-oxide1-Benzyl-3-(2-hydroxyphenyl)pyrazole78
41-Phenylpyrazole N-oxide1-Phenyl-3-(2-hydroxyphenyl)pyrazole65
51-(4-Methoxyphenyl)pyrazole N-oxide1-(4-Methoxyphenyl)-3-(2-hydroxyphenyl)pyrazole72

Other Methods for C3-Functionalization

While direct C-H arylation and the N-oxide strategy are well-documented with detailed protocols, other methods are also employed for C3-functionalization, though they may be more substrate-specific or involve multi-step sequences.

a) Deprotonation/Metalation and Electrophilic Quench

This classical approach involves the regioselective deprotonation of the C3-proton with a strong base to form a C3-lithiated or magnesiated pyrazole intermediate, which is then quenched with an electrophile. The choice of the N-protecting group is crucial for directing the deprotonation to the C3 position. Due to the higher acidity of the C5-proton, direct C3-metalation can be challenging.

  • General Consideration: Bulky protecting groups on the N1 position can sterically hinder the C5 position, favoring deprotonation at C3. However, detailed, broadly applicable protocols are scarce in the literature, suggesting this method is highly substrate-dependent.

b) Metal-Catalyzed Cross-Coupling Reactions

Negishi cross-coupling of a C3-zincated pyrazole with an aryl halide is a potential route to C3-arylated pyrazoles.[6][7] This method requires the initial formation of the organozinc reagent at the C3 position, which can be achieved through metal-halogen exchange from a C3-halopyrazole or by direct zincation.

  • General Protocol Outline (Negishi Coupling):

    • Formation of the C3-Organozinc Reagent: Prepare the C3-pyrazoyl zinc reagent from a corresponding C3-halopyrazole and an activated zinc species.

    • Cross-Coupling: React the in situ generated organozinc reagent with an aryl halide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent like THF.

    • Work-up and Purification: Standard aqueous work-up followed by chromatographic purification.

c) Cycloaddition Reactions

[3+2] Cycloaddition reactions are a fundamental method for the synthesis of the pyrazole ring itself.[][9] By choosing appropriately substituted 1,3-dipoles (e.g., diazo compounds, nitrilimines) and dipolarophiles (e.g., alkynes, alkenes), a wide variety of C3-functionalized pyrazoles can be prepared. This approach offers excellent control over the substitution pattern of the final pyrazole ring.

Visualizations

Logical Workflow for C3-Pyrazole Functionalization

The following diagram illustrates the different synthetic pathways to achieve C3-functionalization of the pyrazole ring.

G cluster_start Starting Material cluster_methods C3-Functionalization Methods cluster_intermediates Key Intermediates cluster_reactions Subsequent Reactions cluster_products C3-Functionalized Products Pyrazole Pyrazole Direct C-H Arylation Direct C-H Arylation Pyrazole->Direct C-H Arylation N-Oxide Formation N-Oxide Formation Pyrazole->N-Oxide Formation Halogenation at C3 Halogenation at C3 Pyrazole->Halogenation at C3 Deprotonation at C3 Deprotonation at C3 Pyrazole->Deprotonation at C3 C3-Arylpyrazole C3-Arylpyrazole Direct C-H Arylation->C3-Arylpyrazole Pyrazole N-Oxide Pyrazole N-Oxide N-Oxide Formation->Pyrazole N-Oxide C3-Halopyrazole C3-Halopyrazole Halogenation at C3->C3-Halopyrazole C3-Metalated Pyrazole C3-Metalated Pyrazole Deprotonation at C3->C3-Metalated Pyrazole Aryne Cycloaddition Aryne Cycloaddition Pyrazole N-Oxide->Aryne Cycloaddition Negishi Coupling Negishi Coupling C3-Halopyrazole->Negishi Coupling Electrophilic Quench Electrophilic Quench C3-Metalated Pyrazole->Electrophilic Quench C3-Hydroxyarylpyrazole C3-Hydroxyarylpyrazole Aryne Cycloaddition->C3-Hydroxyarylpyrazole Negishi Coupling->C3-Arylpyrazole C3-Substituted Pyrazole C3-Substituted Pyrazole Electrophilic Quench->C3-Substituted Pyrazole

Caption: Synthetic strategies for C3-functionalization of the pyrazole ring.

Signaling Pathway: JAK-STAT Inhibition by a C3-Functionalized Pyrazole

Many C3-functionalized pyrazoles are potent inhibitors of Janus kinases (JAKs), which are key enzymes in the JAK-STAT signaling pathway. This pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers. The diagram below illustrates the mechanism of action of a pyrazole-based JAK inhibitor like Ruxolitinib.[10][11][12][13]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->JAK STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->JAK Inhibition STAT_P STAT-P STAT_inactive->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription 6. Transcription Regulation

References

Synthesis of Pyrazole-Based Ligands: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of pyrazole-based ligands is a critical process due to their prevalence in a wide array of biologically active compounds. This document provides detailed experimental procedures for the synthesis of these valuable scaffolds, focusing on the versatile and widely used Knorr pyrazole synthesis.

The Knorr pyrazole synthesis, first reported in 1883, is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] This method is highly adaptable, allowing for the introduction of various substituents onto the pyrazole core, making it an invaluable tool in the creation of compound libraries for drug discovery.[1] The reaction is typically catalyzed by an acid and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][2]

General Workflow for Pyrazole-Based Ligand Synthesis

The synthesis of pyrazole-based ligands via the Knorr synthesis follows a straightforward, multi-step process. The general workflow, from starting materials to the final purified product, is illustrated in the diagram below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Mixing Mixing & Reaction (with Acid Catalyst) 1_3_Dicarbonyl->Mixing Hydrazine Hydrazine Derivative Hydrazine->Mixing Isolation Isolation/ Precipitation Mixing->Isolation Cooling/ Water Addition Purification Purification (e.g., Recrystallization, Chromatography) Isolation->Purification Final_Product Pure Pyrazole-Based Ligand Purification->Final_Product

Caption: General workflow for the synthesis of pyrazole-based ligands.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of specific pyrazole derivatives. These are intended as foundational procedures and may require optimization for different substrates and scales.

Protocol 1: Synthesis of 3,5-Disubstituted Pyrazoles from 1,3-Diketones

This protocol describes the synthesis of 1,3,5-substituted pyrazoles from 1,3-diketones and hydrazine derivatives.

Materials:

  • Substituted 1,3-diketone (1.0 eq)

  • Hydrazine hydrate or substituted hydrazine (1.0 - 1.2 eq)

  • Glacial acetic acid (catalytic amount)

  • Ethanol or other suitable solvent

Procedure:

  • In a round-bottom flask, dissolve the 1,3-diketone in a suitable solvent such as ethanol.

  • Add the hydrazine derivative to the solution, followed by a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.[3]

  • Wash the collected solid with a small amount of cold water and air dry.[2]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrazole derivative.

Protocol 2: Synthesis of Pyrazolones from β-Ketoesters

This protocol details the synthesis of pyrazolones, a class of pyrazole derivatives, from the reaction of a β-ketoester with a hydrazine.[3]

Materials:

  • β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)

  • Hydrazine hydrate or phenylhydrazine (1.0 eq)

  • Suitable solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, combine the β-ketoester and the hydrazine derivative in a suitable solvent like ethanol. Note that this addition can be exothermic.[2]

  • Heat the reaction mixture under reflux for approximately 1 hour.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the resulting mixture in an ice bath to facilitate the crystallization of the product.[2]

  • Collect the crystalline product by filtration and wash with a small amount of cold solvent.

  • Further purify the product by recrystallization to obtain the pure pyrazolone.[2]

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of various substituted pyrazoles via the Knorr synthesis.

1,3-Dicarbonyl CompoundHydrazine DerivativeSolventCatalystTemp. (°C)Time (h)Yield (%)Reference
AcetylacetoneHydrazine hydrateEthanolAcetic AcidReflux1>90[4]
Ethyl acetoacetatePhenylhydrazineEthanolNoneReflux1High[2][3]
Ethyl benzoylacetateHydrazine hydrate1-PropanolAcetic Acid~1001High[3]
2,4-Pentanedione2,4-DinitrophenylhydrazineEthanolAcetic AcidReflux285[5]
1-Phenyl-1,3-butanedioneHydrazine hydrateEthanolAcetic AcidReflux1.592[4]

Characterization of Pyrazole-Based Ligands

The synthesized pyrazole-based ligands can be characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.[6][7] These methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.[6][8]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the synthesized compound.[6][9]

  • Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.[8]

  • Melting Point Analysis: A sharp melting point range indicates the purity of the synthesized compound.[3]

  • Thin Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the product.[3]

Concluding Remarks

The Knorr pyrazole synthesis remains a cornerstone for the preparation of a diverse range of pyrazole-based ligands. The protocols outlined, along with the comparative data, offer a solid foundation for researchers to synthesize these important heterocyclic compounds. The versatility of the starting materials allows for the generation of a vast chemical space, which is particularly valuable in the fields of medicinal chemistry and materials science. Further functionalization of the pyrazole core can lead to the development of ligands with tailored electronic and steric properties for various applications, including catalysis and the development of metal-organic frameworks.[10][11]

References

High-Yield Synthesis of 1,5-Disubstituted Pyrazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 1,5-disubstituted pyrazoles, a core scaffold in many pharmaceutical agents. The following sections outline prominent synthetic strategies, including regioselective [3+2] cycloaddition reactions and multicomponent approaches, offering a comprehensive guide for laboratory implementation.

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms that are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The precise substitution pattern on the pyrazole ring is crucial for its pharmacological effect, making the development of regioselective and high-yielding synthetic methods a key focus of chemical research. This document details robust and reproducible methods for the synthesis of 1,5-disubstituted pyrazoles.

I. Regioselective Synthesis via [3+2] Cycloaddition of N-Tosylhydrazones and α,β-Unsaturated Carbonyl Compounds

A highly efficient method for the synthesis of 3,5-disubstituted-1H-pyrazoles involves the microwave-assisted, solvent-free cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds.[1] This approach offers high yields and short reaction times.

Reaction Scheme:

cluster_reactants Reactants cluster_product Product R1_CO_CHR2_CHR3 R1-CO-CH=CH-R2 (α,β-Unsaturated Carbonyl) Microwave Microwave Solvent-free R1_CO_CHR2_CHR3->Microwave Tosylhydrazone Ts-NH-N=CH-R3 (N-Tosylhydrazone) Tosylhydrazone->Microwave Pyrazole 1,5-Disubstituted Pyrazole Microwave->Pyrazole

Caption: Microwave-assisted synthesis of 1,5-disubstituted pyrazoles.

Experimental Protocol:

A mixture of the α,β-unsaturated carbonyl compound (1.0 mmol) and N-tosylhydrazone (1.2 mmol) is placed in a sealed microwave vial. The reaction mixture is irradiated in a microwave reactor at a specified temperature and time. After completion, the reaction mixture is cooled to room temperature, and the crude product is purified by column chromatography on silica gel.

Quantitative Data Summary:
Entryα,β-Unsaturated Ketone (R1/R2)N-Tosylhydrazone (R3)Time (min)Temp (°C)Yield (%)
1trans-4-phenyl-3-buten-2-oneBenzaldehyde1012095
2trans-ChalconeBenzaldehyde1512092
3β-IononeAcetophenone1212090

Table 1: Synthesis of 3,5-disubstituted-1H-pyrazoles via microwave-assisted cycloaddition.[1]

II. Ultrasound-Assisted, Copper(I)-Catalyzed Synthesis of 1,5-Disubstituted Pyrazoles

An efficient and rapid synthesis of 1,5-disubstituted pyrazoles can be achieved from α,β-unsaturated cyanoesters and phenylhydrazine using a copper(I) catalyst under ultrasound irradiation.[2] This method significantly enhances the reaction rate and provides high yields.

Reaction Scheme:

cluster_reactants Reactants cluster_product Product Cyanoester R-CH=C(CN)COOEt (α,β-Unsaturated Cyanoester) Catalyst Cu(I) catalyst NaOEt, Ultrasound Cyanoester->Catalyst Phenylhydrazine Ph-NH-NH2 (Phenylhydrazine) Phenylhydrazine->Catalyst Pyrazole 1,5-Disubstituted Pyrazole Catalyst->Pyrazole

Caption: Ultrasound-assisted, Cu(I)-catalyzed pyrazole synthesis.

Experimental Protocol:

In a round-bottom flask, the α,β-unsaturated cyanoester (1.0 mmol), phenylhydrazine (1.2 mmol), and a catalytic amount of Cu(I) iodide (10 mol%) are dissolved in ethanol. Sodium ethoxide (1.5 mmol) is added, and the flask is placed in an ultrasonic bath at 60 °C for 75-90 minutes. Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Quantitative Data Summary:
EntrySubstituent on Benzaldehyde (R)Time (min)Yield (%)
1H7592
24-Cl8090
34-OCH38588
44-NO29085

Table 2: Synthesis of 1,5-disubstituted pyrazoles using ultrasound irradiation.[2]

III. One-Pot Synthesis from Terminal Alkynes, Aldehydes, and Hydrazines

A practical and highly regioselective one-pot synthesis of 1,5-disubstituted pyrazoles involves the reaction of terminal alkynes, aromatic aldehydes, and hydrazines in the presence of molecular iodine.[3]

Reaction Scheme:

cluster_reactants Reactants cluster_product Product Alkyne R1-C≡CH (Terminal Alkyne) Reagents I2, Base Alkyne->Reagents Aldehyde R2-CHO (Aromatic Aldehyde) Aldehyde->Reagents Hydrazine R3-NH-NH2 (Hydrazine) Hydrazine->Reagents Pyrazole 1,5-Disubstituted Pyrazole Reagents->Pyrazole

Caption: One-pot synthesis of 1,5-disubstituted pyrazoles.

Experimental Protocol:

To a solution of the terminal alkyne (1.2 mmol) and aromatic aldehyde (1.0 mmol) in a suitable solvent, molecular iodine (1.5 mmol) and a base (e.g., triethylamine, 2.0 mmol) are added. The mixture is stirred at a specified temperature. After the formation of the α,β-unsaturated ketone intermediate, the hydrazine (1.5 mmol) is added, and the reaction is continued until completion. The work-up typically involves quenching with a reducing agent (e.g., sodium thiosulfate solution), extraction with an organic solvent, and purification by column chromatography.

Quantitative Data Summary:
EntryTerminal Alkyne (R1)Aromatic Aldehyde (R2)Hydrazine (R3)Yield (%)
1PhenylacetyleneBenzaldehydePhenylhydrazine99
21-Hexyne4-ChlorobenzaldehydePhenylhydrazine85
3Phenylacetylene4-MethoxybenzaldehydeHydrazine92
4CyclohexylacetyleneBenzaldehydeHydrazine78

Table 3: One-pot synthesis of 1,5-disubstituted pyrazoles from alkynes, aldehydes, and hydrazines.[3]

Logical Workflow for Method Selection

Start Starting Materials Available? Tosylhydrazones Tosylhydrazones & α,β-Unsaturated Carbonyls Start->Tosylhydrazones Yes Alkynes Terminal Alkynes & Aldehydes Start->Alkynes Yes Cyanoesters α,β-Unsaturated Cyanoesters Start->Cyanoesters Yes Method1 Method I: Microwave-assisted [3+2] Cycloaddition Tosylhydrazones->Method1 Method2 Method III: One-Pot Synthesis Alkynes->Method2 Method3 Method II: Ultrasound-assisted Cu(I)-Catalyzed Cyanoesters->Method3

Caption: Decision workflow for selecting a synthetic method.

Conclusion

The synthetic methods detailed in these application notes provide researchers with a range of high-yield options for the preparation of 1,5-disubstituted pyrazoles. The choice of method can be guided by the availability of starting materials, desired substitution patterns, and laboratory equipment. The provided protocols and quantitative data serve as a practical resource for the efficient synthesis of this important class of heterocyclic compounds.

References

Troubleshooting & Optimization

Improving yield in (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of synthetic methodologies for (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol reveals that a primary route to obtaining higher yields involves the careful management of reaction conditions, particularly during the reduction of the corresponding carboxylate or carbaldehyde precursor. Key factors influencing the success of the synthesis include the choice of reducing agent, solvent purity, and post-reaction workup procedures.

This technical support center provides detailed troubleshooting guides, frequently asked questions, and optimized experimental protocols to assist researchers in overcoming common challenges and improving the yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common precursor is ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, which is then reduced to the desired alcohol. An alternative starting material is 1,5-dimethyl-1H-pyrazole-3-carbaldehyde.

Q2: Which reducing agents are most effective for this synthesis?

For the reduction of the ethyl ester, Lithium Aluminum Hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF) is a highly effective and commonly cited method.[1][2] For the reduction of the carbaldehyde, milder reducing agents such as sodium borohydride can also be used, in addition to LiAlH4.[3]

Q3: What is a typical yield for this synthesis?

When starting from ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate and using LiAlH4, yields of approximately 70% for the final alcohol product have been reported.[1][2] The synthesis of the precursor ester itself is reported to have a yield of around 85%.[1][2]

Q4: What are the critical safety precautions for this synthesis?

The use of Lithium Aluminum Hydride (LiAlH4) requires strict safety measures. It is a highly reactive substance that reacts violently with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used. The quenching of the reaction should be performed carefully by slowly adding a quenching agent like ethyl acetate or a saturated aqueous solution of sodium bicarbonate under cooled conditions.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield of this compound Inactive or degraded LiAlH4.Use a fresh, unopened container of LiAlH4 or test the activity of the existing batch.
Presence of moisture in the reaction.Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents.
Incomplete reaction.Increase the reaction time or temperature (if appropriate for the stability of the reactants). Monitor the reaction progress using Thin Layer Chromatography (TLC).
Presence of Impurities in the Final Product Incomplete reduction of the starting ester.Ensure a sufficient molar excess of LiAlH4 is used. Allow the reaction to proceed to completion.
Side reactions due to reactive intermediates.Maintain the recommended reaction temperature to minimize side product formation.
Inefficient workup and purification.During the workup, ensure the pH is properly adjusted to neutral before extraction.[1][2] For purification, column chromatography on silica gel is an effective method.[4]
Difficulty in Isolating the Product Formation of a stable aluminum salt emulsion during workup.After quenching, add a drying agent like anhydrous sodium sulfate and stir for an extended period before filtration.
Product is too soluble in the aqueous layer.Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).[1][2] Wash the combined organic layers with brine to remove dissolved water.

Experimental Protocols & Data

Synthesis of this compound via Ester Reduction

This protocol is based on the reduction of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate using Lithium Aluminum Hydride (LiAlH4).[1][2]

Materials:

  • Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous solution of Sodium Bicarbonate

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate

  • Saturated Sodium Chloride solution (Brine)

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 (1.0 eq) in anhydrous THF.

  • In a separate flask, dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the ester to the LiAlH4 suspension dropwise. An ice bath can be used to control the initial exothermic reaction.

  • After the addition is complete, stir the reaction mixture at room temperature for approximately 4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the flask in an ice bath and slowly quench the excess LiAlH4 by carefully adding a saturated aqueous solution of sodium bicarbonate until the gas evolution ceases.

  • Filter the resulting mixture to remove the aluminum salts.

  • Extract the filtrate with dichloromethane (3 x volume).

  • Combine the organic layers, wash with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by column chromatography.

Quantitative Data Summary
Reaction StepStarting MaterialProductReagentsReported YieldReference
Esterification3-ethoxycarbonyl-5-methyl-1H-pyrazoleethyl 1,5-dimethyl-1H-pyrazole-3-carboxylateSodium Hydride, Methyl Iodide85%[1][2]
Reductionethyl 1,5-dimethyl-1H-pyrazole-3-carboxylateThis compoundLithium Aluminum Hydride70%[1][2]

Visual Guides

SynthesisWorkflow start Ethyl 1,5-dimethyl-1H- pyrazole-3-carboxylate reagents 1. LiAlH4 2. Anhydrous THF start->reagents Add reaction Reduction Reaction reagents->reaction Perform workup Quenching & Aqueous Workup reaction->workup Proceed to purification Extraction & Purification workup->purification Followed by product (1,5-Dimethyl-1H-Pyrazol- 3-Yl)Methanol purification->product Yields

Caption: General workflow for the synthesis of this compound.

TroubleshootingTree start Low Yield or Impure Product check_reaction Was the reaction monitored to completion (TLC)? start->check_reaction no_completion Incomplete Reaction check_reaction->no_completion No yes_completion Reaction Complete check_reaction->yes_completion Yes solution_incomplete Increase reaction time or use fresh reducing agent. no_completion->solution_incomplete check_workup Were anhydrous conditions maintained? yes_completion->check_workup wet_conditions Moisture Contamination check_workup->wet_conditions No dry_conditions Anhydrous Conditions Met check_workup->dry_conditions Yes solution_wet Ensure oven-dried glassware and anhydrous solvents. wet_conditions->solution_wet check_purification Was purification (e.g., chromatography) performed? dry_conditions->check_purification no_purification Purification Needed check_purification->no_purification No yes_purification Purified Product Still Impure check_purification->yes_purification Yes solution_purify Purify crude product via column chromatography. no_purification->solution_purify solution_side_reactions Consider side reactions. Optimize temperature and reagent stoichiometry. yes_purification->solution_side_reactions

Caption: Troubleshooting decision tree for synthesis issues.

References

Troubleshooting unexpected side reactions in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during pyrazole synthesis.

Frequently Asked Questions (FAQs)

FAQ 1: My Knorr pyrazole synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?

Low yields in the Knorr synthesis, the reaction of a 1,3-dicarbonyl compound with a hydrazine, can stem from several factors.[1] A systematic approach to troubleshooting is often the most effective.

Potential Causes and Solutions:

  • Starting Material Purity: Impurities in either the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, reducing yield and complicating purification.[1][2] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[1]

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and pH are critical parameters.[1] The reaction often requires heating in an acidic medium.[3][4] Insufficient temperature or time can lead to incomplete reaction, while excessively high temperatures or strong acids can cause degradation of starting materials or the product, leading to tar formation.[5][6] Monitoring the reaction by Thin Layer Chromatography (TLC) or LC-MS is crucial to determine the optimal reaction time.[1]

  • Reaction Stoichiometry: Ensure the correct stoichiometry is used. In some cases, a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]

  • Incomplete Cyclization: The reaction may stall at the hydrazone or hydroxylpyrazolidine intermediate stage.[1][7] Adjusting the pH or temperature may be necessary to facilitate the final dehydration step to the aromatic pyrazole.[4][7]

FAQ 2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

The formation of a regioisomeric mixture is a common challenge when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][8] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different pyrazole products.[1] Regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[1]

Strategies to Improve Regioselectivity:

  • Solvent Choice: The choice of solvent can dramatically influence the isomeric ratio. Non-nucleophilic, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[8] These solvents do not compete with the hydrazine in attacking the more reactive carbonyl group.[8]

  • pH Control: The reaction pH can favor the formation of one isomer over the other.[1] Acidic conditions, for instance, can protonate a carbonyl, altering its reactivity.

  • Steric Hindrance: A bulky substituent on the hydrazine can sterically direct the reaction, favoring the formation of a single regioisomer.[1]

Table 1: Effect of Solvent on Regioselectivity in the Reaction of Methylhydrazine with 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

SolventRatio of Regioisomers (A:B)Total Yield (%)
Ethanol (EtOH)85:1588
2,2,2-Trifluoroethanol (TFE)95:592
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99:195

Data adapted from a study on fluorinated tebufenpyrad analogs.[8] Regioisomer A is the major product where hydrazine attacks the carbonyl adjacent to the CF3 group.

FAQ 3: The reaction mixture is turning dark red/brown. How can I obtain a cleaner product?

Discoloration is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light.[1]

Troubleshooting Steps:

  • Use a Mild Base: If using a hydrazine hydrochloride salt, the reaction mixture can become acidic, promoting the formation of colored byproducts.[1] Adding a mild, non-nucleophilic base like sodium acetate or potassium acetate can neutralize the liberated HCl and lead to a cleaner reaction profile.[1][9]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions that lead to colored impurities.[1]

  • Purification:

    • Activated Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities.[10] Use charcoal sparingly, as it can also adsorb the desired product.[10]

    • Silica Plug: For persistent color, dissolving the crude product in a suitable solvent and passing it through a short plug of silica gel can remove many polar, colored impurities.[9]

FAQ 4: I am attempting an N-alkylation of my pyrazole and getting a mixture of products. How can I control the regioselectivity?

Due to the presence of two nitrogen atoms in the pyrazole ring, N-alkylation can often lead to a mixture of two regioisomers (e.g., N1 and N2 alkylated products).[11] The outcome is typically governed by a combination of steric hindrance, electronics, and reaction conditions.

Factors Influencing N-Alkylation Regioselectivity:

  • Steric Effects: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[11] Therefore, the major product is usually the one where the new alkyl group is attached to the nitrogen further away from a bulky substituent already on the ring.

  • Basic vs. Acidic Conditions:

    • Under basic conditions , the pyrazole is deprotonated to form the pyrazolate anion. The negative charge is delocalized over both nitrogens, and the alkylation site is determined by the combination of sterics and the electron density at each nitrogen.[11]

    • Under acidic conditions (e.g., using trichloroacetimidate electrophiles), the reaction proceeds via a different mechanism, but sterics still play a key role in determining the major regioisomer.[11]

  • Functional Group Tuning: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms, thereby directing the alkylation.[12]

Troubleshooting Guides

Guide 1: Low Yield in Pyrazole Synthesis

This guide provides a systematic workflow for diagnosing and resolving low-yield issues.

Low_Yield_Troubleshooting start_node Low Yield Observed check_node Check Purity of Starting Materials (1,3-Dicarbonyl, Hydrazine) start_node->check_node check_node->start_node Impurities Found (Purify/Replace) condition_node Optimize Reaction Conditions check_node->condition_node Materials are Pure monitor_node Monitor Reaction Progress (TLC, LC-MS) condition_node->monitor_node Systematically vary: - Temperature - Solvent - Catalyst/pH side_reaction_node Analyze for Side Reactions (Regioisomers, Incomplete Cyclization) monitor_node->side_reaction_node Reaction Stalled or Multiple Spots on TLC success_node Yield Improved monitor_node->success_node Reaction goes to Completion fail_node Issue Persists side_reaction_node->fail_node reassess_node Re-evaluate Synthetic Route or Change Reagents fail_node->reassess_node

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Guide 2: Product "Oiling Out" During Recrystallization

"Oiling out" occurs when a compound precipitates from solution as a liquid at a temperature above its melting point.[10] This is a common problem during the purification of crude pyrazole products.

Oiling_Out_Troubleshooting start_node Product 'Oils Out' During Cooling action1 Re-heat solution until oil redissolves start_node->action1 decision1 Choose a Strategy action1->decision1 strategy1 Add more of the 'good' solvent to lower the saturation point decision1->strategy1 Option 1 strategy2 Allow solution to cool much more slowly (e.g., use insulated Dewar) decision1->strategy2 Option 2 strategy3 Change the solvent system (e.g., use a lower boiling point solvent) decision1->strategy3 Option 3 strategy4 Scratch inner wall of flask or add a seed crystal to induce crystallization decision1->strategy4 Option 4 outcome_success Crystals Form strategy1->outcome_success outcome_fail Still Oils Out strategy1->outcome_fail strategy2->outcome_success strategy2->outcome_fail strategy3->outcome_success strategy3->outcome_fail strategy4->outcome_success strategy4->outcome_fail outcome_fail->decision1 Try another strategy Regioisomer_Formation cluster_reactants Reactants R1_CO R1-C(=O) pathA_node Path A (Attack at C next to R1) CH2 -CH2- R2_CO C(=O)-R2 pathB_node Path B (Attack at C next to R2) Hydrazine R3-NH-NH2 Hydrazine->pathA_node Nucleophilic Attack Hydrazine->pathB_node Nucleophilic Attack productA Regioisomer A pathA_node->productA Cyclization & Dehydration productB Regioisomer B pathB_node->productB Cyclization & Dehydration

References

Technical Support Center: Optimization of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrazole synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of pyrazole compounds.

Low Yield

Question: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in pyrazole synthesis, such as the common Knorr synthesis, can be attributed to several factors, from starting material quality to suboptimal reaction conditions.[1] Here is a systematic approach to troubleshooting low yields:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can participate in side reactions, which reduces the overall yield and complicates the purification process.[1] Hydrazine derivatives have the potential to degrade over time, so using a freshly opened or purified reagent is recommended.[1]

  • Optimize Reaction Stoichiometry: Using the correct stoichiometry of the reactants is crucial. In some instances, employing a slight excess of the hydrazine (around 1.0-1.2 equivalents) can help drive the reaction to completion.[1]

  • Evaluate Reaction Conditions: Critical parameters such as temperature, reaction time, solvent, and pH may require optimization.[1] Monitoring the reaction's progress through methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can aid in determining the optimal reaction time.[1]

  • Consider Side Reactions: Be mindful of potential side reactions, for instance, the formation of regioisomers when using unsymmetrical dicarbonyls, or incomplete cyclization.[1]

Formation of Regioisomers

Question: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?

Answer: The formation of a mixture of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two non-identical carbonyl carbons, potentially leading to two different pyrazole products.[1] The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[1]

Several strategies can be employed to enhance regioselectivity:

  • Solvent Choice: The solvent can have a significant impact on the isomer ratio.[2] Aprotic dipolar solvents such as DMF or DMSO may provide better results than polar protic solvents like ethanol, particularly when using aryl hydrazine hydrochlorides.[1] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity.

  • pH Control: The pH of the reaction medium is a critical factor. Acidic conditions may favor the formation of one isomer, whereas basic conditions might favor the other.[1]

  • Steric Hindrance: Employing bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the reaction toward the formation of a single regioisomer.[1]

Reaction Mixture Discoloration

Question: My reaction mixture is turning a dark color (e.g., yellow, red, or brown). What causes this and will it affect my product?

Answer: Discoloration of the reaction mixture is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities originating from the hydrazine starting material.[1] If the reaction mixture becomes acidic, it may promote the formation of these colored byproducts.[1] The discoloration can also be a result of oxidative processes.[1]

To mitigate this:

  • Adding a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[1]

  • While the colored impurities may seem concerning, they can often be removed during workup and purification steps like recrystallization.[1]

Purification Challenges

Question: I am having difficulty purifying my pyrazole product. What are the recommended methods?

Answer: The purification of pyrazole derivatives can be achieved through several techniques, with the choice depending on the specific properties of the compound and the impurities present.

  • Recrystallization: This is a very effective method for purifying solid pyrazole compounds.[1] The choice of solvent is critical. Common single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate. Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also frequently used.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard procedure.[1] A typical mobile phase could be a gradient of ethyl acetate in hexane.

  • Acid-Base Extraction: Since pyrazoles are weakly basic, they can form salts with inorganic acids. This property can be exploited for purification by converting the pyrazole into a water-soluble salt, washing with an organic solvent to remove non-basic impurities, and then neutralizing to precipitate the purified pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knorr pyrazole synthesis?

A1: The Knorr pyrazole synthesis is typically an acid-catalyzed reaction. It begins with the condensation of a hydrazine with one of the carbonyl groups of a 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration event that results in the stable, aromatic pyrazole ring.

Q2: How does temperature affect the yield and rate of pyrazole synthesis?

A2: Temperature is a critical parameter in pyrazole synthesis. Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to the formation of tar-like substances due to the degradation of starting materials or intermediates.[3] Therefore, it is crucial to optimize the temperature; sometimes, running the reaction at a lower temperature for a longer duration can minimize byproduct formation and improve the overall yield.[3] In some cases, a higher temperature can significantly improve the yield up to a certain point, after which the yield may decrease.[4]

Q3: What types of catalysts are effective for pyrazole synthesis?

A3: A variety of catalysts can be used to promote pyrazole synthesis. Acid catalysts are commonly used in the Knorr synthesis. Lewis acids such as Yb(OTf)₃, InCl₃, and ZrCl₄ have been shown to improve yields in related reactions.[3] For certain substrates, nano-ZnO has been demonstrated to be an efficient catalyst, leading to high yields in shorter reaction times.[5] In some multicomponent reactions for pyrazole synthesis, catalysts like ammonium chloride have been used as a green option.[6] The choice of catalyst can significantly impact the reaction rate and yield, and should be optimized for the specific substrates being used.[5]

Q4: Can I synthesize pyrazoles without a solvent?

A4: Yes, solvent-free reaction conditions have been successfully employed for the synthesis of pyrazole derivatives, often in conjunction with microwave irradiation. These "green" approaches can offer advantages such as shorter reaction times and easier work-up procedures.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Knorr Pyrazole Synthesis

This table illustrates the impact of the solvent on the ratio of regioisomers formed from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. The two possible regioisomers are denoted as A and B.[2]

1,3-Dicarbonyl (R¹)Hydrazine (R²)SolventIsomer Ratio (A:B)
1-Phenyl-1,3-butanedioneMethylhydrazineEthanol60:40
1-Phenyl-1,3-butanedioneMethylhydrazineToluene55:45
1-Phenyl-1,3-butanedioneMethylhydrazineHFIP95:5
1,1,1-Trifluoro-2,4-pentanedionePhenylhydrazineEthanol80:20
1,1,1-Trifluoro-2,4-pentanedionePhenylhydrazineDMF90:10
1,1,1-Trifluoro-2,4-pentanedionePhenylhydrazineHFIP>98:2
Table 2: Comparison of Catalysts for Pyrazole Synthesis

This table shows a comparison of different catalysts on the yield of pyrazole synthesis from the reaction of phenylhydrazine and ethyl acetoacetate.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
None-EthanolReflux1245
Acetic Acid10EthanolReflux285
Nano-ZnO10EthanolRoom Temp192
Copper Triflate20[bmim][PF6]100382
Ammonium Chloride20EthanolReflux478
Table 3: Influence of Reaction Temperature on Pyrazole Synthesis Yield

This table demonstrates the effect of temperature on the yield of a pyrazole synthesis reaction.

ReactantsSolventTemperature (°C)Time (h)Yield (%)
Hydrazone & AlkyneIonic Liquid601275
Hydrazone & AlkyneIonic Liquid801288
Hydrazone & AlkyneIonic Liquid951293
Hydrazone & AlkyneIonic Liquid1101285
Phenylhydrazine & KetoesterToluene60560
Phenylhydrazine & KetoesterToluene80378
Phenylhydrazine & KetoesterToluene110 (Reflux)285

Experimental Protocols

Detailed Methodology for Knorr Pyrazole Synthesis

This protocol provides a general procedure for the synthesis of a pyrazole derivative via the Knorr condensation reaction.

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 equivalent)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.0-1.2 equivalents)

  • Solvent (e.g., ethanol)

  • Acid catalyst (e.g., glacial acetic acid, a few drops) (optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in the chosen solvent (e.g., ethanol).

  • Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. Note that this addition can be exothermic.

  • If using an acid catalyst, add a few drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and maintain this temperature for 1-3 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by vacuum filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis start Select Reactants (1,3-Dicarbonyl & Hydrazine) purity Assess Purity of Starting Materials start->purity solvent Choose Solvent (e.g., Ethanol, Toluene, HFIP) purity->solvent catalyst Select Catalyst (e.g., Acetic Acid, None) solvent->catalyst stoichiometry Set Stoichiometry (e.g., 1:1.1 ratio) catalyst->stoichiometry temp Determine Reaction Temperature & Time stoichiometry->temp run Run Reaction temp->run monitor Monitor Progress (TLC, LC-MS) run->monitor workup Reaction Workup (e.g., Quenching, Extraction) monitor->workup purify Purify Product (Recrystallization, Chromatography) workup->purify analyze Characterize Product (NMR, MS, MP) purify->analyze end Pure Pyrazole analyze->end

Caption: A general experimental workflow for the optimization of pyrazole synthesis.

Troubleshooting_Tree start Low Yield Observed purity Are starting materials pure? start->purity purity_yes Yes purity->purity_yes Yes purity_no No purity->purity_no No conditions Are reaction conditions optimal? purity_yes->conditions purify_sm Purify/replace starting materials purity_no->purify_sm conditions_yes Yes conditions->conditions_yes Yes conditions_no No conditions->conditions_no No side_reactions Are side products observed? conditions_yes->side_reactions optimize_cond Optimize: - Temperature - Solvent - Catalyst - Time conditions_no->optimize_cond side_reactions_yes Yes side_reactions->side_reactions_yes Yes side_reactions_no No side_reactions->side_reactions_no No regioisomers Regioisomers formed? side_reactions_yes->regioisomers workup_loss Investigate loss during workup/ purification side_reactions_no->workup_loss regio_yes Yes regioisomers->regio_yes Yes regio_no No regioisomers->regio_no No optimize_regio Adjust: - Solvent (e.g., HFIP) - pH - Sterics regio_yes->optimize_regio other_side_products Other side products? regio_no->other_side_products other_yes Yes other_side_products->other_yes Yes other_no No other_side_products->other_no No adjust_stoich Adjust stoichiometry or catalyst other_yes->adjust_stoich other_no->workup_loss

Caption: A troubleshooting decision tree for addressing low yields in pyrazole synthesis.

References

Technical Support Center: Regioselectivity in Pyrazole Cyclocondensation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of pyrazole cyclocondensation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor regioselectivity in pyrazole synthesis from unsymmetrical 1,3-dicarbonyls?

The formation of two regioisomers in the Knorr pyrazole synthesis arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. The substituted hydrazine has two non-equivalent nitrogen atoms that can act as nucleophiles. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons of the dicarbonyl compound, leading to two different hydrazone intermediates and, consequently, two regioisomeric pyrazoles.[1][2]

Q2: How do the substituents on the 1,3-dicarbonyl compound influence regioselectivity?

The electronic and steric properties of the substituents on the 1,3-dicarbonyl compound are critical in determining the regiochemical outcome.

  • Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl, -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

  • Steric Hindrance: Bulky substituents can hinder the approach of the hydrazine to the nearby carbonyl group, directing the attack to the less sterically encumbered carbonyl.[1]

When these effects are minimal or opposing, a mixture of regioisomers is often obtained.

Q3: How does the nature of the substituted hydrazine affect the reaction outcome?

The substituent on the hydrazine alters the nucleophilicity of the two nitrogen atoms.

  • Alkylhydrazines (e.g., methylhydrazine): The alkyl group is electron-donating, making the substituted nitrogen more nucleophilic.

  • Arylhydrazines (e.g., phenylhydrazine): The aryl group is electron-withdrawing, reducing the nucleophilicity of the substituted nitrogen. Therefore, the unsubstituted -NH₂ group is the more potent nucleophile.[3]

The more nucleophilic nitrogen will preferentially attack the more electrophilic carbonyl carbon.

Q4: Can the choice of solvent significantly improve regioselectivity?

Yes, the solvent can have a dramatic effect on regioselectivity. While traditional solvents like ethanol often lead to mixtures of regioisomers, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity.[3] These non-nucleophilic, strongly hydrogen-bonding solvents are thought to selectively stabilize intermediates, thereby favoring one reaction pathway.[3][4]

Troubleshooting Guide

Issue: My pyrazole synthesis is producing a nearly 1:1 mixture of regioisomers.

This is a common problem when the steric and electronic differences between the two carbonyl groups of the 1,3-dicarbonyl are not pronounced. Here are several strategies to improve the regioselectivity:

Solution 1: Change the Solvent System

This is often the most effective initial step. Switching from ethanol to a fluorinated alcohol can dramatically shift the equilibrium towards one regioisomer.

  • Recommendation: Rerun the reaction in TFE or HFIP. HFIP is often more effective than TFE in improving regioselectivity.[3]

Solution 2: Modify the Reaction Temperature

Lowering the reaction temperature can sometimes enhance the kinetic selectivity of the initial nucleophilic attack, favoring the formation of one isomer.

  • Recommendation: Attempt the reaction at room temperature or 0 °C before resorting to heating.

Solution 3: Adjust the Reaction pH

The addition of a catalytic amount of acid or base can alter the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.

  • Acid Catalysis: Can protonate the more basic nitrogen of the hydrazine, making the other nitrogen the primary nucleophile.[4]

  • Recommendation: Add a catalytic amount of an acid like acetic acid or a base to the reaction mixture.

Solution 4: Consider Microwave Irradiation

Microwave-assisted synthesis can sometimes favor the formation of the thermodynamically more stable product due to rapid and uniform heating.[4]

  • Recommendation: If available, perform the reaction in a microwave reactor. Note that conditions will need to be optimized for your specific substrates.

Data Presentation

The following table summarizes the effect of solvent choice on the regioselectivity of the reaction between various 1,3-diketones and substituted hydrazines.

1,3-Diketone (R¹)HydrazineSolventRegioisomeric Ratio (Desired:Undesired)Total Yield (%)Reference
4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedioneMethylhydrazineEtOH15:8580[3]
4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedioneMethylhydrazineTFE85:1582[3]
4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedioneMethylhydrazineHFIP97:390[3]
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineEtOH60:4075[3]
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineTFE95:585[3]
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineHFIP99:192[3]
Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineEtOH1:1.3-

*Desired isomer is the 5-aryl/furyl-3-CF₃ pyrazole.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using HFIP

This protocol describes a general method for the Knorr cyclocondensation that favors the formation of a single regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[4]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

Protocol 2: Microwave-Assisted Pyrazole Synthesis

This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[4]

Materials:

  • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

  • Arylhydrazine (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

  • 10 mL microwave reaction vessel

  • Microwave reactor

Procedure:

  • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

  • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

  • Seal the vessel securely and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Visualizations

Logical Workflow for Improving Regioselectivity

G start Start: Poor Regioselectivity (e.g., 1:1 mixture) solvent Change Solvent System (Ethanol -> TFE or HFIP) start->solvent check1 Regioselectivity Improved? solvent->check1 temp_ph Adjust Temperature or pH (e.g., lower temp, add acid catalyst) check1->temp_ph No end_success End: High Regioselectivity Achieved check1->end_success Yes check2 Regioselectivity Improved? temp_ph->check2 microwave Consider Microwave Synthesis check2->microwave No check2->end_success Yes check3 Regioselectivity Improved? microwave->check3 alt_route Explore Alternative Synthetic Routes (e.g., from α,β-unsaturated ketones) check3->alt_route No check3->end_success Yes end_fail End: Re-evaluate Substrate Design alt_route->end_fail G sub Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine path_a Intermediate A sub->path_a Attack at C1 path_b Intermediate B sub->path_b Attack at C2 regio_a Regioisomer 1 path_a->regio_a regio_b Regioisomer 2 path_b->regio_b factors Controlling Factors: - Solvent (HFIP, TFE) - Steric/Electronic Effects - pH and Temperature factors->sub

References

Technical Support Center: Regioselectivity Control with Unsymmetrical Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges of regioisomer formation in reactions involving unsymmetrical precursors. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you achieve the desired regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in reactions with unsymmetrical precursors?

A1: Regioselectivity is governed by a combination of electronic and steric factors of the reactants, as well as the reaction conditions. Key factors include:

  • Electronic Effects: The distribution of electron density in the precursors plays a crucial role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the substrates can direct incoming reagents to specific positions.[1][2][3][4][5][6]

  • Steric Hindrance: The size of substituents near the reactive centers can block or hinder the approach of a reagent to a particular site, favoring reaction at a less sterically crowded position.[7]

  • Catalyst Control: The choice of catalyst and ligands can dramatically influence the regiochemical outcome of a reaction by selectively activating a specific reaction pathway.

  • Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize transition states and intermediates, thereby influencing the preferred reaction pathway and the resulting regioisomer ratio.[8][9][10]

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of a reaction. Lower temperatures often favor the kinetically controlled, more selective product.[11]

  • Directing Groups: Functional groups within a substrate can coordinate to a reagent or catalyst, directing the reaction to a specific, often proximal, position.

Q2: How can I predict the major regioisomer in a Diels-Alder reaction with an unsymmetrical diene and dienophile?

A2: The regioselectivity of the Diels-Alder reaction can generally be predicted by considering the electronic properties of the substituents on the diene and dienophile. The most common scenario involves a diene with an electron-donating group (EDG) and a dienophile with an electron-withdrawing group (EWG). The "ortho" and "para" products are typically favored over the "meta" product.[1][4]

  • 1-Substituted Dienes: Tend to yield the "ortho" (1,2-disubstituted) product as the major isomer.[1]

  • 2-Substituted Dienes: Generally favor the formation of the "para" (1,4-disubstituted) product.[1]

This selectivity arises from the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) that maximizes the orbital overlap and stabilizes the transition state. Drawing resonance structures for both the diene and dienophile can help visualize the charge distribution and predict the favored alignment.[3][6]

Q3: What is the difference between Markovnikov and anti-Markovnikov addition, and how can I control this in my experiments?

A3: The terms describe the regioselectivity of electrophilic addition reactions to unsymmetrical alkenes.

  • Markovnikov's Rule: In the addition of a protic acid (H-X) to an alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, and the halide (or other nucleophile) attaches to the more substituted carbon. This proceeds through the more stable carbocation intermediate. Oxymercuration-demercuration is a reliable method to achieve Markovnikov hydration of an alkene without carbocation rearrangements.

  • Anti-Markovnikov Addition: The hydrogen atom attaches to the more substituted carbon, and the nucleophile attaches to the less substituted carbon. This outcome is observed in reactions like hydroboration-oxidation and radical additions of HBr in the presence of peroxides.[12]

You can control the regioselectivity by choosing the appropriate reagents and reaction conditions. For example, to hydrate an alkene to the Markovnikov alcohol, you would use oxymercuration-demercuration. To obtain the anti-Markovnikov alcohol, you would employ hydroboration-oxidation.

Troubleshooting Guides

Issue 1: Poor or incorrect regioselectivity in an electrophilic aromatic substitution reaction.

Possible Cause Troubleshooting Steps
Incorrect understanding of directing group effects. Review the directing effects of the substituents on your aromatic ring. Electron-donating groups are generally ortho, para-directing, while electron-withdrawing groups are meta-directing.
Steric hindrance. A bulky directing group or a bulky electrophile can disfavor substitution at the ortho position, leading to a higher proportion of the para isomer. Consider using a less sterically demanding reagent if possible.
Reaction conditions not optimized. The choice of catalyst, solvent, and temperature can influence the isomer ratio. For example, in the nitration of toluene, the ortho/para ratio can be altered by changing the nitrating agent and solvent.[13]
Thermodynamic vs. Kinetic Control. Some electrophilic aromatic substitutions, like sulfonation, are reversible. At higher temperatures, the thermodynamically more stable isomer may be favored, which might not be the desired product. Running the reaction at a lower temperature can favor the kinetically controlled product.

Issue 2: Formation of a mixture of regioisomers in a catalyst-controlled reaction.

Possible Cause Troubleshooting Steps
Ligand not optimal for desired selectivity. The steric and electronic properties of the ligand are critical for controlling regioselectivity. Screen a variety of ligands to find the one that provides the best selectivity for your substrate.
Catalyst precursor or active species not correctly formed. Ensure that the catalyst is properly activated and that all reagents are of high purity and anhydrous where necessary. For instance, in some cobalt-catalyzed allylic alkylations, the Co(I) active species is crucial for selectivity.[13]
Reaction temperature is too high. Higher temperatures can sometimes lead to loss of selectivity. Try running the reaction at a lower temperature.
Solvent is not ideal. The solvent can influence the coordination of the substrate and ligand to the metal center. Experiment with different solvents to optimize selectivity.
Substrate control is competing with catalyst control. The inherent electronic and steric properties of your substrate may be strongly favoring a particular regioisomer, making it difficult for the catalyst to overcome this preference. A different catalytic system might be necessary.

Quantitative Data Summary

Table 1: Regioisomer Ratios in the Nitration of Toluene under Various Conditions

Nitrating AgentSolventTemperature (°C)Ortho (%)Meta (%)Para (%)Ortho/Para Ratio
HNO₃/H₂SO₄-3058.54.437.11.58
NO₂⁺BF₄⁻Tetramethylene sulfone2568.82.328.92.38
NO₂⁺BF₄⁻Acetonitrile2565.12.832.12.03
N₂O₅CCl₄25623351.77
CH₃COONO₂Acetic Anhydride25582.839.21.48

Table 2: Regioselectivity in the Hydroboration-Oxidation of 1-Hexene with Different Borane Reagents

Borane ReagentProduct Ratio (1-Hexanol : 2-Hexanol)
BH₃·THF94 : 6
9-BBN>99 : <1
Disiamylborane>99 : <1

Experimental Protocols

Protocol 1: Regioselective Diels-Alder Reaction

This protocol describes a general procedure for a Diels-Alder reaction between an unsymmetrical diene and dienophile, where thermal conditions are used to favor the kinetically controlled product.

Materials:

  • 1-Methoxy-1,3-butadiene (diene)

  • Methyl acrylate (dienophile)

  • Toluene (solvent)

  • Hydroquinone (inhibitor)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a dry 50 mL round-bottom flask containing a magnetic stir bar, add 1-methoxy-1,3-butadiene (1.0 eq) and a small amount of hydroquinone to inhibit polymerization.

  • Add methyl acrylate (1.1 eq) to the flask.

  • Add toluene (20 mL) to the flask.

  • Attach a reflux condenser and place the flask in a heating mantle.

  • Heat the reaction mixture to a gentle reflux (approx. 110 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to separate the regioisomers. The major product is expected to be the "ortho" adduct.

Protocol 2: Anti-Markovnikov Hydroboration-Oxidation of an Alkene

This protocol details the synthesis of an anti-Markovnikov alcohol from an alkene using 9-borabicyclo[3.3.1]nonane (9-BBN) for high regioselectivity.

Materials:

  • 1-Octene (alkene)

  • 9-BBN dimer

  • Anhydrous Tetrahydrofuran (THF)

  • 3M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Nitrogen or Argon atmosphere setup

  • Two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure: Part A: Hydroboration

  • Set up a dry two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Add 9-BBN dimer (0.55 eq) to the flask and dissolve it in anhydrous THF (15 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1-octene (1.0 eq) dissolved in anhydrous THF (5 mL) to the stirred 9-BBN solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

Part B: Oxidation

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully add 3M NaOH solution (3.0 eq).

  • Very slowly, add 30% H₂O₂ solution (3.0 eq) dropwise, ensuring the temperature does not rise above 20 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 1-octanol by distillation or flash column chromatography.

Visualizations

Regioselectivity_Factors cluster_Precursors Unsymmetrical Precursors cluster_Factors Controlling Factors cluster_Outcome Reaction Outcome A Reactant A Steric Steric Hindrance Electronic Electronic Effects (EDG/EWG) Catalyst Catalyst/Ligand Solvent Solvent B Reactant B Regioisomer1 Desired Regioisomer Steric->Regioisomer1 Favors less hindered product Regioisomer2 Undesired Regioisomer Steric->Regioisomer2 Disfavored pathways Electronic->Regioisomer1 Directs based on charge distribution Electronic->Regioisomer2 Disfavored pathways Catalyst->Regioisomer1 Selectively lowers activation energy Catalyst->Regioisomer2 Disfavored pathways Solvent->Regioisomer1 Stabilizes preferred transition state Solvent->Regioisomer2 Disfavored pathways

Caption: Key factors influencing the regiochemical outcome of reactions with unsymmetrical precursors.

Diels_Alder_Workflow start Start: Unsymmetrical Diene + Dienophile analysis Analyze Electronic Properties (EDG on Diene, EWG on Dienophile) start->analysis prediction Predict Major Regioisomer ('ortho' or 'para') analysis->prediction reaction Perform Diels-Alder Reaction (e.g., thermal or Lewis acid catalyzed) prediction->reaction workup Reaction Workup and Purification (e.g., Column Chromatography) reaction->workup characterization Characterize Products and Determine Isomer Ratio (NMR, GC-MS) workup->characterization end End: Isolated Major Regioisomer characterization->end

Caption: Experimental workflow for a regioselective Diels-Alder reaction.

References

Technical Support Center: Purification of Pyrazole Methanol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of pyrazole methanol compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of pyrazole methanol compounds?

A1: Typical impurities include unreacted starting materials, regioisomers (in cases of unsymmetrical precursors), and byproducts from side reactions.[1][2] The formation of colored impurities can also occur due to the decomposition of hydrazine starting materials or oxidation of intermediates.

Q2: How can I effectively remove colored impurities from my pyrazole methanol product?

A2: A common method is to treat a solution of the crude product with activated charcoal. The charcoal adsorbs the colored impurities, which can then be removed by filtration through celite. However, be aware that charcoal can also adsorb some of the desired product, potentially lowering the yield. Recrystallization itself is often effective at leaving colored impurities behind in the mother liquor.

Q3: My pyrazole methanol compound is an oil and will not crystallize. What should I do?

A3: "Oiling out" is a common problem that occurs when a compound precipitates from solution at a temperature above its melting point. Here are several strategies to address this:

  • Increase the solvent volume: Adding more of the primary solvent can lower the saturation temperature.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Using an insulated container can help.

  • Change the solvent system: Experiment with different solvents or solvent/anti-solvent combinations.

  • Use a seed crystal: If you have a small amount of the pure solid, adding a tiny crystal to the supersaturated solution can induce crystallization.[3]

  • High-vacuum evaporation: Ensure all volatile solvents have been thoroughly removed.

  • Salt formation: Pyrazoles can be converted to crystalline salts by treatment with an acid. The salt can be purified by recrystallization and then neutralized to recover the pure pyrazole.

Q4: What is the best way to separate regioisomers of pyrazole methanol compounds?

A4: The separation of regioisomers is a significant challenge due to their similar physical properties.

  • Column Chromatography: This is the most common and effective method. Careful selection of the stationary phase (typically silica gel) and the eluent system is crucial for achieving good separation.[2]

  • Fractional Recrystallization: This technique can be effective if the regioisomers have sufficiently different solubilities in a particular solvent system. It involves multiple recrystallization steps to enrich one isomer.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause(s) Troubleshooting Steps
Low Recovery/Yield - The compound is too soluble in the cold solvent.- Too much solvent was used.- Premature crystallization during hot filtration.- Test different solvents or mixed solvent systems.- Concentrate the solution by carefully evaporating some solvent.- Ensure the filtration apparatus is pre-heated before filtering the hot solution.
No Crystals Form - The solution is not supersaturated.- The compound is too soluble in the chosen solvent.- Try to induce crystallization by scratching the inside of the flask with a glass rod.- Add a seed crystal.- Reduce the volume of the solvent.- Cool the solution in an ice bath for a longer period.
Oiling Out - The compound's melting point is lower than the boiling point of the solvent.- The solution is too concentrated.- Use a lower-boiling point solvent.- Add more solvent to the hot solution.- Ensure slow cooling.
Crystals are Impure - Rapid crystallization trapping impurities.- Incomplete removal of mother liquor.- Ensure the solution cools slowly.- Wash the collected crystals with a small amount of cold, fresh solvent.- Perform a second recrystallization.
Column Chromatography Issues
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of Regioisomers - Inappropriate solvent system (eluent).- Column overloading.- Column channeling.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for a significant difference in Rf values.- Use a smaller amount of crude material.- Ensure the column is packed uniformly without any cracks or air bubbles.
Compound Stuck on the Column - The compound is too polar for the chosen eluent.- Gradually increase the polarity of the eluent. For example, increase the percentage of methanol or ethyl acetate in a hexane/ethyl acetate mixture.
Product Elutes Too Quickly - The eluent is too polar.- Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture.

Data Presentation

Table 1: Recrystallization of Pyrazole Methanol Derivatives - Solvent System Comparison (Illustrative Data)

CompoundSolvent SystemYield (%)Purity (%)Reference
(1H-Pyrazol-3-yl)methanolMethanol87>95 (by NMR)[4]
1-(Hydroxymethyl)-3,5-dimethylpyrazoleAcetone-High (single crystal)[5]
Pyrazole Derivative 1Ethanol/Water~75-[6]
Pyrazole Derivative 2Methanol68-[2]

Table 2: Column Chromatography of Pyrazole Methanol Derivatives - Eluent System and Yield

CompoundStationary PhaseEluent SystemYield (%)PurityReference
(1H-Pyrazol-3-yl)methanolSilica GelEthyl Acetate/Hexane (1:2)54-[1]
1,3,5-Triphenyl-1H-pyrazoleSilica GelHexane/Ethyl Acetate (19:1)82-84High (by NMR)[7]
Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylateSilica GelHexane/Ethyl Acetate (80:20)85High (by NMR)[8]
3-(3-chlorophenyl)-1,5-diphenyl-1H-pyrazoleSilica GelHexane/Ethyl Acetate (19:1)71-72High (by NMR)[7]

Experimental Protocols

Protocol 1: Recrystallization of (1H-Pyrazol-3-yl)methanol

Objective: To purify crude (1H-Pyrazol-3-yl)methanol by recrystallization.

Materials:

  • Crude (1H-Pyrazol-3-yl)methanol

  • Methanol

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude (1H-Pyrazol-3-yl)methanol in an Erlenmeyer flask.

  • Add a minimal amount of methanol to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the clear solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol.

  • Dry the purified crystals in a desiccator or under vacuum.

Protocol 2: Flash Column Chromatography for Separation of Pyrazole Methanol Regioisomers

Objective: To separate a mixture of pyrazole methanol regioisomers using flash column chromatography.

Materials:

  • Crude mixture of pyrazole methanol regioisomers

  • Silica gel (230-400 mesh)

  • Sand

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • TLC plates and chamber

  • Collection tubes

Procedure:

  • TLC Analysis: Develop a suitable eluent system by running TLC plates of the crude mixture in various ratios of hexane and ethyl acetate. The ideal system should show good separation between the regioisomer spots, with the lower spot having an Rf value of ~0.2-0.3.

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in hexane and pour it into the column, allowing the silica to settle without air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for better separation, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (e.g., from a nitrogen line or an air pump) to the top of the column to force the eluent through at a steady rate.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the fractions by TLC to identify which ones contain the purified regioisomers.

    • Combine the fractions containing each pure isomer.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified pyrazole methanol regioisomers.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow dissolve Dissolve Crude Product in Minimum Hot Solvent cool Slow Cooling to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filtrate Vacuum Filtration ice_bath->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals wash->dry

Caption: A typical experimental workflow for the purification of pyrazole methanol compounds via recrystallization.

troubleshooting_logic start Purification of Pyrazole Methanol issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes oiling_out Oiling Out issue->oiling_out Yes poor_separation Poor Separation (Column) issue->poor_separation Yes solution1 Optimize Solvent Check Temperature low_yield->solution1 solution2 Change Solvent Slow Cooling Rate oiling_out->solution2 solution3 Optimize Eluent Check Column Packing poor_separation->solution3

Caption: A logical troubleshooting workflow for common purification challenges with pyrazole methanol compounds.

References

Stability issues of pyrazole derivatives under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of Pyrazole Derivatives

This guide provides troubleshooting advice and frequently asked questions regarding the stability of pyrazole-containing compounds under acidic conditions. It is intended for researchers, chemists, and formulation scientists working on the development of pharmaceuticals and other chemical entities incorporating a pyrazole scaffold.

Frequently Asked Questions (FAQs)

Q1: How inherently stable is the pyrazole ring under acidic conditions? A1: The pyrazole ring is a five-membered aromatic heterocycle that exhibits considerable stability due to its aromatic character.[1] It is a weak base (pKa of 2.5) and can be protonated by strong inorganic acids to form stable salts.[2][3] The ring itself is highly resistant to cleavage by oxidizing and reducing agents.[3] However, its overall stability and reactivity are significantly influenced by the nature and position of substituents on the ring.[4] For instance, electron-withdrawing groups can increase the acidity of the N-H proton, while electron-donating groups can increase the basicity of the ring.[4]

Q2: What are the most common degradation pathways for pyrazole derivatives in an acidic medium? A2: While the pyrazole core is robust, degradation of pyrazole derivatives under acidic conditions most commonly involves acid-catalyzed hydrolysis of labile functional groups attached to the ring.[5] This is particularly prevalent for derivatives containing ester or amide functionalities.[5][6] For example, studies on sildenafil, which contains a pyrazole moiety, have shown that hydrolysis under acidic conditions can lead to the cleavage of the attached piperazine ring.[7] The specific degradation pathway is highly dependent on the overall structure of the molecule.

Q3: Are there specific positions on the pyrazole ring that are more susceptible to acid-catalyzed reactions? A3: The reactivity of the pyrazole ring towards electrophiles is dictated by the electron distribution. The pyridine-like nitrogen atom (N2) deactivates the adjacent C3 and C5 positions towards electrophilic attack through an electron-withdrawing inductive effect.[1] Consequently, electrophilic substitution reactions, if they occur, preferentially happen at the C4 position, which is the most electron-rich.[1] However, degradation is more frequently initiated at substituent groups rather than through direct attack on the ring itself.

Q4: Which analytical techniques are best for monitoring the stability of pyrazole derivatives in acidic media? A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for quantifying the parent compound and its degradation products.[7][8] A "stability-indicating" HPLC method is one that can separate the active pharmaceutical ingredient (API) from all potential degradation products, process impurities, and excipients.[9] For identifying and characterizing unknown degradants, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (LC-MS) is the recommended technique.[7]

Troubleshooting Guide

Problem 1: I am observing new, unexpected peaks in my HPLC chromatogram after exposing my pyrazole compound to an acidic solution.

  • Probable Cause: These new peaks are likely degradation products resulting from acid-catalyzed hydrolysis or rearrangement of your compound. The extent of degradation can depend on the acid concentration, temperature, and exposure time.

  • Troubleshooting Steps:

    • Confirm Degradation: Verify that the peaks are not present in a control sample stored under neutral conditions.

    • Conduct a Forced Degradation Study: Systematically expose your compound to acidic conditions (e.g., 0.1N HCl at 40°C) and monitor the formation of the new peaks over time. This helps to confirm the degradation pathway.[5] A detailed protocol is provided below.

    • Characterize Degradants: Use LC-MS to obtain the mass of the unknown peaks. This information is crucial for proposing the structures of the degradation products.

    • Assess Mass Balance: In your HPLC analysis, ensure that the decrease in the peak area of the parent compound corresponds to the increase in the peak areas of the degradation products. A good mass balance (typically 95-105%) indicates that all major degradants are being detected.

Problem 2: The measured concentration of my pyrazole API is decreasing over time in a low-pH formulation.

  • Probable Cause: Your compound is likely unstable at the pH of your formulation, leading to a loss of potency. Sildenafil, for example, shows partial degradation in acidic conditions.[7]

  • Troubleshooting Steps:

    • Quantify the Degradation Rate: Perform a time-course stability study. Store your formulation at controlled temperatures and pull samples at various time points (e.g., 0, 24, 48, 72 hours). Analyze these samples using a validated stability-indicating HPLC method to determine the rate of API loss.

    • Evaluate pH Profile: Investigate the stability of your compound across a range of pH values (e.g., pH 2, 4, 7, 9) to identify a more stable pH range for your formulation. Some compounds are buffered to a slightly acidic pH (e.g., 4.2) to minimize oxidative degradation while maintaining hydrolytic stability.[10]

    • Reformulation: If acid instability is confirmed, consider reformulating at a higher pH or using excipients that may protect the API. For weakly basic drugs, solubility can be pH-dependent, so any change in pH must be balanced with solubility requirements.[11]

Quantitative Data on Pyrazole Derivative Stability

The stability of pyrazole derivatives is highly structure-dependent. The following table summarizes forced degradation data for two common pyrazole-containing drugs.

CompoundStress ConditionTemperatureTimeDegradation (%)Reference
Celecoxib Acidic (pH 1.14)40°C817 hours~3%[12]
Celecoxib 0.1 N HClNot SpecifiedNot SpecifiedMore than in 0.1 N NaOH
Sildenafil 1N HClReflux15 minutesPartial Degradation[7]
Sildenafil 5N HCl70°C46 hoursModerate Degradation
Sildenafil 5N HCl80°C5 hoursDegradation Observed[9]

Experimental Protocols

Protocol: Acidic Forced Degradation Study

This protocol outlines a general procedure for stress testing a pyrazole derivative under acidic conditions as recommended by ICH guidelines.[13][14]

1. Materials and Reagents:

  • Pyrazole derivative (API)

  • Hydrochloric Acid (HCl), analytical grade (e.g., 0.1N, 1N, 5N solutions)

  • Sodium Hydroxide (NaOH), analytical grade (for neutralization)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Volumetric flasks, pipettes, and vials

2. Procedure:

  • Sample Preparation: Prepare a stock solution of your pyrazole derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Condition Setup:

    • Transfer a known volume of the stock solution into separate flasks.

    • Add an equal volume of HCl solution to achieve the desired final acid concentration (e.g., 0.1N or 1N HCl). The final drug concentration should be appropriate for HPLC analysis (e.g., 0.1 mg/mL).

    • Prepare a control sample by diluting the stock solution with water or the initial solvent instead of acid.

  • Incubation:

    • Store the stressed samples and the control sample at a controlled temperature. Common conditions include room temperature (~25°C), 40°C, or 60°C.[15][16]

    • Monitor the samples at appropriate time intervals (e.g., 2, 4, 8, 24, 48 hours). The goal is to achieve a target degradation of 5-20%.[17]

  • Sampling and Neutralization:

    • At each time point, withdraw an aliquot of the sample.

    • Immediately neutralize the sample by adding a stoichiometric equivalent of NaOH to stop the acid-catalyzed degradation.

    • Dilute the neutralized sample to the final target concentration for HPLC analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC-UV method.

    • If unknown degradants are observed, analyze the samples using HPLC-MS to obtain mass information.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining.

    • Calculate the percentage of each degradation product formed (relative to the initial concentration of the parent).

    • Assess the mass balance.

Visualizations

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Evaluation API Drug Substance / Product Stock Prepare Stock Solution (e.g., 1 mg/mL) API->Stock Acid Acid Hydrolysis (0.1N - 1N HCl) Stock->Acid Base Base Hydrolysis (0.1N - 1N NaOH) Stock->Base Oxidation Oxidation (3-30% H2O2) Stock->Oxidation Thermal Thermal (e.g., 60°C) Stock->Thermal Photo Photolytic (UV/Vis Light) Stock->Photo Quench Quench Reaction (Neutralize) Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench HPLC HPLC-UV Analysis Quench->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknowns Results Evaluate Results: - Purity & Assay - Degradation Pathway - Mass Balance HPLC->Results LCMS->Results caption Figure 1. General workflow for a forced degradation study.

Figure 1. General workflow for a forced degradation study.

Troubleshooting_Logic cluster_investigation Investigation Phase cluster_outcome Outcome & Action Start Observation: Loss of Potency or Unexpected Peaks in Acid Forced Conduct Forced Degradation (Acid, Temp, Time Matrix) Start->Forced Method Develop/Validate Stability-Indicating Method Start->Method Characterize Characterize Degradants (LC-MS, NMR) Forced->Characterize Method->Forced Pathway Identify Degradation Pathway (e.g., Hydrolysis of Amide) Characterize->Pathway Kinetics Determine Degradation Kinetics Pathway->Kinetics Reformulate Action: Reformulate (adjust pH) or Modify Structure Kinetics->Reformulate caption Figure 2. Logical diagram for troubleshooting pyrazole stability.

Figure 2. Logical diagram for troubleshooting pyrazole stability.

References

Technical Support Center: Scaling Up Pyrazole Synthesis for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the large-scale synthesis of pyrazole-based pharmaceutical intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up pyrazole synthesis?

A1: The primary safety concern is the handling of hydrazine and its derivatives, which are commonly used reagents. Hydrazine is highly toxic and potentially explosive. Reactions involving hydrazine can be highly exothermic, posing a risk of thermal runaway if not properly controlled. It is crucial to implement robust temperature control measures, such as slow, controlled addition of reagents, efficient reactor cooling systems, and the use of appropriate solvents to manage the heat of reaction. All handling of hydrazine should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).

Q2: What is the most common side reaction observed during the synthesis of substituted pyrazoles and how can it be minimized?

A2: The formation of regioisomers is the most prevalent side reaction, particularly when using unsymmetrical 1,3-dicarbonyl compounds in reactions like the Knorr pyrazole synthesis.[1] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole products.[1] To minimize this, optimization of reaction conditions is key. Factors such as solvent, temperature, and pH can influence the regioselectivity. For instance, in some cases, conducting the reaction in N,N-dimethylacetamide instead of ethanol can favor the formation of one regioisomer over the other.[2]

Q3: How can I differentiate between the resulting pyrazole regioisomers?

A3: A combination of spectroscopic techniques is essential for distinguishing between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. One-dimensional ¹H and ¹³C NMR will display different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For a definitive structural assignment, two-dimensional NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be utilized to identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, thereby confirming their relative positions.[1]

Q4: My reaction mixture has developed a strong color. What could be the cause and how can it be addressed during purification?

A4: The development of a yellow or red color in the reaction mixture can be attributed to the decomposition of hydrazine starting materials or the oxidation of reaction intermediates.[1] These colored impurities can often be removed during the purification process. Treating a solution of the crude product with activated charcoal can be effective in adsorbing these impurities. Following the charcoal treatment, the mixture should be filtered through celite and then purified further by recrystallization or column chromatography.[3]

Q5: The crude product is an oil and does not solidify. What purification strategies can be employed?

A5: If the pyrazole product is an oil, it could be due to residual solvent or impurities that depress the melting point.[3] Several strategies can be employed for purification:

  • High-Vacuum Evaporation: Ensure all volatile solvents are thoroughly removed using a rotary evaporator followed by drying on a high-vacuum line.[3]

  • Column Chromatography: This is a very effective method for purifying oily products. A silica gel column using a gradient elution with solvents like hexane and ethyl acetate is a good starting point.[3]

  • Salt Formation: Pyrazoles can be treated with an acid (e.g., HCl, H₂SO₄) to form a salt, which is often a crystalline solid. This salt can then be purified by recrystallization and subsequently neutralized to retrieve the purified pyrazole product.[3]

Troubleshooting Guides

Issue 1: Low Reaction Yield

A low yield in pyrazole synthesis can be a significant hurdle when scaling up. The following guide provides a systematic approach to troubleshoot this issue.

Troubleshooting Workflow for Low Pyrazole Synthesis Yield

Low_Yield_Troubleshooting start Low Yield Observed purity Check Purity of Starting Materials (Hydrazine, 1,3-Dicarbonyl) start->purity incomplete_reaction Incomplete Reaction? purity->incomplete_reaction conditions Optimize Reaction Conditions temp_time Adjust Temperature & Time conditions->temp_time catalyst Screen Catalysts (e.g., acid catalysts) conditions->catalyst solvent Optimize Solvent conditions->solvent workup Review Work-up & Purification product_loss Product Loss During Work-up? workup->product_loss incomplete_reaction->conditions Yes side_reactions Significant Side Reactions? incomplete_reaction->side_reactions No side_reactions->purity Yes (Impurities causing side reactions) side_reactions->workup No extraction Optimize Extraction pH & Solvent product_loss->extraction Yes purification_method Evaluate Purification Method (Recrystallization vs. Chromatography) product_loss->purification_method Yes end_solved Yield Improved product_loss->end_solved No temp_time->end_solved catalyst->end_solved solvent->end_solved extraction->end_solved purification_method->end_solved Regioisomer_Troubleshooting start Regioisomer Mixture Detected modify_conditions Modify Reaction Conditions to Improve Selectivity start->modify_conditions temp Vary Reaction Temperature modify_conditions->temp solvent Screen Different Solvents (e.g., Ethanol, TFE, DMAc) modify_conditions->solvent ph Adjust Reaction pH / Catalyst modify_conditions->ph separation Develop Separation Protocol recrystallization Fractional Recrystallization separation->recrystallization chromatography Optimize Column Chromatography separation->chromatography temp->separation solvent->separation ph->separation end_solved Desired Regioisomer Isolated recrystallization->end_solved chromatography->end_solved Pyrazole_Workflow start Start reaction_setup Reaction Setup (Charge Reactor with 1,3-Dicarbonyl, Solvent, Catalyst) start->reaction_setup reagent_addition Slow Addition of Hydrazine Derivative (Temperature Control) reaction_setup->reagent_addition heating Heat to Reaction Temperature reagent_addition->heating monitoring Monitor Reaction Progress (TLC/HPLC) heating->monitoring workup Reaction Work-up (Cooling, Quenching, Extraction) monitoring->workup isolation Isolation of Crude Product (Solvent Removal) workup->isolation purification Purification (Recrystallization or Chromatography) isolation->purification analysis Product Analysis (NMR, MS, Purity) purification->analysis end Final Product analysis->end

References

Technical Support Center: Synthesis of (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol.

Frequently Asked Questions (FAQs)

Q1: My reaction yield of this compound is consistently low. What are the potential causes?

A1: Low yields in the synthesis of this compound via the reduction of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate with lithium aluminum hydride (LiAlH4) can arise from several factors:

  • Incomplete Reaction: The reduction of the ester to the alcohol may not have gone to completion. This can be due to insufficient LiAlH4, a short reaction time, or low reaction temperature.

  • Side Reactions: The presence of moisture in the reaction can quench the LiAlH4, reducing its effectiveness and leading to lower yields.

  • Work-up Issues: During the quenching and extraction steps, the product may be lost if the pH is not carefully controlled or if an insufficient amount of extracting solvent is used.

  • Purification Losses: Product may be lost during purification steps such as column chromatography or recrystallization.

Q2: I am observing an unexpected peak in the NMR spectrum of my final product. What could it be?

A2: An unexpected peak in the 1H NMR spectrum could correspond to several common impurities. The most likely are:

  • Unreacted Starting Material: The presence of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate will show characteristic signals for the ethyl group (a quartet and a triplet).

  • Intermediate Aldehyde: Incomplete reduction can result in the presence of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde, which will exhibit a singlet for the aldehyde proton around 9-10 ppm.

  • Residual Solvents: Solvents used in the reaction and work-up (e.g., tetrahydrofuran, diethyl ether, dichloromethane, ethanol) can be present in the final product. Their characteristic peaks can be identified by consulting standard NMR solvent charts.

Q3: How can I improve the purity of my this compound?

A3: To improve the purity of your product, consider the following purification techniques:

  • Column Chromatography: Silica gel column chromatography is an effective method for separating the desired alcohol from the less polar starting material (ester) and the intermediate aldehyde. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.

  • Washing: Washing the organic extract with brine (saturated aqueous NaCl solution) during the work-up can help remove some water-soluble impurities.

Q4: What analytical techniques are best for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate the target compound from its impurities. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile impurities, including residual solvents and the intermediate aldehyde.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and for identifying and quantifying impurities with distinct signals.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Material
  • Symptom: A peak corresponding to the ethyl group of the starting ester is observed in the 1H NMR spectrum. On an HPLC chromatogram, a peak with a shorter retention time than the product is present.

  • Cause: Incomplete reduction reaction.

  • Solution:

    • Ensure that the LiAlH4 used is fresh and has not been deactivated by moisture.

    • Increase the molar excess of LiAlH4.

    • Extend the reaction time or increase the reaction temperature.

    • Purify the crude product using silica gel column chromatography.

Issue 2: Presence of the Aldehyde Intermediate
  • Symptom: A singlet around 9-10 ppm is observed in the 1H NMR spectrum. A peak with a retention time between the starting material and the product may be seen on an HPLC chromatogram.

  • Cause: Partial reduction of the ester.

  • Solution:

    • Follow the same troubleshooting steps as for the presence of unreacted starting material. The aldehyde is an intermediate in the reduction, so ensuring the reaction goes to completion will consume it.

    • Careful column chromatography can separate the aldehyde from the desired alcohol.

Issue 3: Discoloration of the Final Product
  • Symptom: The isolated product is yellow or brown instead of a white or off-white solid.

  • Cause: Formation of colored impurities, often from side reactions involving the pyrazole ring or impurities in the starting materials.

  • Solution:

    • Treat the solution of the crude product with activated carbon before filtration and concentration.

    • Recrystallization of the final product can effectively remove colored impurities.

Data Presentation

Table 1: Common Impurities in the Synthesis of this compound

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Likely SourceIdentification Method(s)
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylateC8H12N2O2168.19Unreacted starting material1H NMR (quartet and triplet of ethyl group), HPLC (peak with shorter retention time), GC-MS
1,5-Dimethyl-1H-pyrazole-3-carbaldehydeC6H8N2O124.14Incomplete reduction intermediate1H NMR (singlet ~9-10 ppm), HPLC (peak between starting material and product), GC-MS
Tetrahydrofuran (THF)C4H8O72.11Reaction solvent1H NMR (multiplets ~3.6 and ~1.8 ppm), GC-MS
Diethyl etherC4H10O74.12Reaction or extraction solvent1H NMR (quartet ~3.5 ppm, triplet ~1.2 ppm), GC-MS
Dichloromethane (DCM)CH2Cl284.93Extraction solvent1H NMR (singlet ~5.3 ppm), GC-MS
EthanolC2H6O46.07Quenching agent or recrystallization solvent1H NMR (quartet ~3.7 ppm, triplet ~1.2 ppm), GC-MS

Experimental Protocols

Synthesis of this compound

This protocol is based on a typical laboratory-scale synthesis.

Materials:

  • Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Dichloromethane (DCM)

  • Saturated aqueous sodium sulfate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 (1.2 equivalents) in anhydrous THF.

  • Addition of Ester: Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH4 suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filtration: Stir the resulting mixture at room temperature for 15 minutes, then filter the solids through a pad of Celite. Wash the filter cake with THF or diethyl ether.

  • Extraction: Combine the filtrate and the washings. If the product is in the aqueous layer, extract the aqueous layer with DCM or ethyl acetate. Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield pure this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate reagents LiAlH4 in anhydrous THF start->reagents 1. Add ester to LiAlH4 suspension reaction Reduction at 0°C to reflux reagents->reaction 2. Heat to reflux quench Quench with H2O and NaOH reaction->quench 3. Cool and quench filtration Filter through Celite quench->filtration 4. Filter extraction Extract with organic solvent filtration->extraction 5. Extract wash Wash with brine extraction->wash 6. Wash dry Dry over anhydrous salt wash->dry 7. Dry concentrate Concentrate in vacuo dry->concentrate 8. Concentrate purify Column Chromatography or Recrystallization concentrate->purify 9. Purify end_product End: Pure this compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_impurities cluster_impurities Impurity Identification cluster_solutions Troubleshooting Actions start Crude Product Analysis (NMR, HPLC, GC-MS) ester Unreacted Ester Detected? start->ester aldehyde Aldehyde Intermediate Detected? start->aldehyde solvent Residual Solvent Detected? start->solvent ester_sol Increase LiAlH4, reaction time/temp. Repurify by column chromatography. ester->ester_sol Yes pure_product Pure Product ester->pure_product No aldehyde_sol Ensure complete reaction. Careful column chromatography. aldehyde->aldehyde_sol Yes aldehyde->pure_product No solvent_sol Dry under high vacuum. Co-evaporate with a high-boiling solvent. solvent->solvent_sol Yes solvent->pure_product No ester_sol->start Re-analyze aldehyde_sol->start Re-analyze solvent_sol->start Re-analyze

Caption: Troubleshooting guide for common impurities in the synthesis.

Technical Support Center: Optimizing Solvent Choice for Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Knorr pyrazole synthesis, with a specific focus on the critical role of solvent selection.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.

Issue 1: Low Reaction Yield

Q: My Knorr pyrazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A: Low yields in the Knorr pyrazole synthesis can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions. The primary cause is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, reducing the yield and complicating purification. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.

  • Optimize Reaction Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess of the hydrazine (1.1-1.2 equivalents) can sometimes drive the reaction to completion.

  • Solvent and Temperature Optimization: The choice of solvent is critical. Protic solvents like ethanol and 1-propanol are common, but for less reactive aryl hydrazines, aprotic polar solvents like DMF might give better results.[1] If the reaction stalls at the hydrazone intermediate, increasing the temperature can promote the final cyclization and dehydration step.[1]

  • Catalyst Consideration: The Knorr synthesis is often acid-catalyzed. A few drops of glacial acetic acid are commonly used.[2] Ensure the catalyst is fresh and added appropriately.

  • pH Control: The pH of the reaction can influence the rate of reaction. Acidic conditions generally favor the reaction.[3]

Troubleshooting Workflow:

G Troubleshooting Low Yield start Low Yield Observed check_purity Assess Purity of Starting Materials start->check_purity side_reactions Consider Side Reactions/Purification Loss start->side_reactions optimize_stoichiometry Optimize Reactant Stoichiometry check_purity->optimize_stoichiometry optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, Catalyst) optimize_stoichiometry->optimize_conditions monitor_reaction Monitor Reaction by TLC optimize_conditions->monitor_reaction monitor_reaction->optimize_conditions Incomplete Reaction end Improved Yield monitor_reaction->end Reaction Complete

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Issue 2: Formation of Regioisomers with Unsymmetrical 1,3-Dicarbonyls

Q: I am using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of regioisomers. How can I improve the regioselectivity?

A: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is influenced by steric and electronic effects of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.

Strategies to Improve Regioselectivity:

  • Solvent Choice: This is a key factor. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity compared to conventional solvents like ethanol.[4]

  • Steric Hindrance: A bulky substituent on either the 1,3-dicarbonyl or the hydrazine can sterically direct the initial nucleophilic attack to the less hindered carbonyl group.

  • pH Control: The acidity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and influence which carbonyl is attacked first.

Issue 3: Reaction Mixture Discoloration

Q: My reaction mixture turns a dark yellow or red color, leading to impure product. What causes this and how can I prevent it?

A: Discoloration is a frequent observation in Knorr pyrazole synthesis, especially when using phenylhydrazine hydrochloride.[5] This is often due to the formation of colored impurities from the hydrazine starting material.

Troubleshooting Steps:

  • Use of a Mild Base: If using a hydrazine salt (e.g., phenylhydrazine HCl), the reaction mixture can become acidic, promoting byproduct formation. Adding a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction.[5]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to color formation.

  • Purification: While prevention is ideal, purification methods can remove colored impurities. Column chromatography or recrystallization are effective.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knorr pyrazole synthesis?

A1: The Knorr pyrazole synthesis is typically an acid-catalyzed cyclocondensation reaction. The mechanism involves the initial reaction of a hydrazine with one of the carbonyl groups of a 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.

General Reaction Pathway:

G reactants 1,3-Dicarbonyl + Hydrazine hydrazone Hydrazone Intermediate reactants->hydrazone Condensation cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate Cyclization cyclization Intramolecular Cyclization pyrazole Pyrazole cyclic_intermediate->pyrazole Dehydration dehydration Dehydration (-H2O)

Caption: General reaction pathway for the Knorr pyrazole synthesis.

Q2: Which solvents are commonly used for the Knorr pyrazole synthesis?

A2: A range of solvents can be used, and the optimal choice depends on the specific substrates. Common solvents include:

  • Protic Solvents: Ethanol and 1-propanol are frequently used, often with a catalytic amount of acetic acid.[2]

  • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) can be advantageous, particularly with less reactive aryl hydrazines.[1]

  • Solvent-Free: In some cases, the reaction can be performed neat (without solvent) by heating the reactants, which can lead to shorter reaction times and high yields.[7]

  • Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are particularly useful for improving regioselectivity with unsymmetrical dicarbonyls.[4]

  • Green Solvents: Greener alternatives like deep eutectic solvents (DESs) and water are also being explored to create more sustainable synthetic routes.[8]

Q3: Can the Knorr pyrazole synthesis be performed under microwave irradiation?

A3: Yes, microwave-assisted synthesis can be a highly effective method for the Knorr pyrazole synthesis. It often leads to significantly reduced reaction times and improved yields compared to conventional heating.[5]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Knorr Pyrazole Synthesis

This table summarizes the quantitative data on the regioselectivity of pyrazole synthesis from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine in different solvents. The two possible regioisomers are denoted as A and B.

1,3-Dicarbonyl (R¹/R²)HydrazineSolventIsomer Ratio (A:B)Total Yield (%)
CF₃/CH₃MethylhydrazineEthanol75:2585
CF₃/CH₃MethylhydrazineTFE95:590
CF₃/CH₃MethylhydrazineHFIP>99:192
Ph/CH₃PhenylhydrazineEthanol60:4088
Ph/CH₃PhenylhydrazineTFE85:1591

Data is illustrative and compiled from findings where fluorinated alcohols demonstrated a significant improvement in regioselectivity.[4][9]

Table 2: General Comparison of Common Solvents for Knorr Pyrazole Synthesis

This table provides a general comparison of commonly used solvents. Note that optimal conditions can vary significantly based on the specific reactants.

SolventTypical TemperatureTypical Reaction TimeAdvantagesDisadvantages
EthanolReflux1-4 hoursGood solubility for many reactants, readily available.Moderate reaction times, may lead to lower regioselectivity.
Acetic Acid100-120 °C1-3 hoursActs as both solvent and catalyst.Can be corrosive, may require neutralization during workup.
DMF100-150 °C1-5 hoursGood for less reactive substrates due to high boiling point.Higher boiling point can make removal difficult, potential for side reactions at high temperatures.
Solvent-Free100-150 °C0.5-2 hoursFast reaction rates, simplified workup, environmentally friendly.[7]Not suitable for all substrates, may require higher temperatures.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) under Solvent-Free Conditions [7]

This protocol describes the synthesis of Edaravone from ethyl acetoacetate and phenylhydrazine without a solvent.

  • Materials:

    • Ethyl acetoacetate

    • Phenylhydrazine

    • Diethyl ether

    • Ethanol (for recrystallization)

  • Procedure:

    • Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.

    • Heating: Heat the reaction mixture under reflux for 1 hour.

    • Isolation: Cool the resulting syrup in an ice bath.

    • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

    • Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.

Protocol 2: Synthesis of a Pyrazolone using 1-Propanol as Solvent [2]

This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate using 1-propanol as the solvent.

  • Materials:

    • Ethyl benzoylacetate

    • Hydrazine hydrate

    • 1-Propanol

    • Glacial acetic acid

    • Water

  • Procedure:

    • Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

    • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

    • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.

    • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring to facilitate precipitation.

    • Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry. The pure pyrazolone can be obtained by recrystallization from ethanol.[9]

References

Preventing degradation of pyrazole compounds during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of pyrazole compounds during experimental workup.

Troubleshooting Guides

Issue 1: Low Yield of Pyrazole Product After Workup

Low yields of pyrazole products are frequently encountered and can be attributed to several factors, including incomplete reactions, formation of side-products, or degradation of the target compound during isolation and purification.[1]

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction Ensure sufficient reaction time and optimal temperature. Consider a moderate increase in either parameter. Use an appropriate catalyst, such as a few drops of glacial acetic acid, to facilitate cyclocondensation.[1]
Side-Product Formation (Regioisomers) When using unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is common.[1] Careful control of reaction conditions (e.g., temperature, catalyst) may favor one isomer. Chromatographic separation is often necessary to isolate the desired product.
Formation of Pyrazoline The initial cyclization may yield a non-aromatic pyrazoline.[1] An oxidation step is required to convert the pyrazoline to the aromatic pyrazole. This can be achieved by refluxing with a mild oxidizing agent or heating in glacial acetic acid.[1]
Degradation during Workup Pyrazoles can be sensitive to pH, oxidizing agents, and light.[1][2] Adjust the workup protocol to maintain a neutral or weakly acidic/basic pH, avoid strong oxidizing agents, and protect the reaction mixture from light.
Reactant Instability Phenylhydrazine derivatives, common starting materials for pyrazole synthesis, can be sensitive to air and light.[1] It is advisable to use pure starting materials and handle them under an inert atmosphere (e.g., nitrogen or argon) if degradation is suspected.[1]

Troubleshooting Workflow for Low Reaction Yield:

Low_Yield_Troubleshooting start Low Yield Observed check_reaction 1. Verify Complete Reaction (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase time/temperature - Add catalyst (e.g., acetic acid) incomplete->optimize_conditions end Improved Yield optimize_conditions->end check_side_products 2. Analyze for Side-Products (NMR, MS) complete->check_side_products side_products_found Side-Products Detected check_side_products->side_products_found Yes no_side_products No Significant Side-Products check_side_products->no_side_products No modify_synthesis Modify Synthetic Strategy or Purification Method side_products_found->modify_synthesis modify_synthesis->end check_degradation 3. Investigate Degradation (Stress Testing) no_side_products->check_degradation degradation_observed Degradation Confirmed check_degradation->degradation_observed Yes no_degradation No Degradation check_degradation->no_degradation No modify_workup Modify Workup Protocol: - Adjust pH - Use inert atmosphere - Protect from light degradation_observed->modify_workup modify_workup->end check_reactants 4. Assess Reactant Purity no_degradation->check_reactants impure_reactants Impure Reactants check_reactants->impure_reactants Yes check_reactants->end No purify_reactants Purify Starting Materials impure_reactants->purify_reactants purify_reactants->end

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Product Degradation During Aqueous Workup

Aqueous workups can introduce conditions that lead to the degradation of pyrazole compounds, particularly through hydrolysis or pH-mediated decomposition.

Common Degradation Pathways in Aqueous Media:

Degradation PathwayDescriptionPrevention Strategies
Acidic Hydrolysis Strongly acidic conditions can lead to the protonation of the pyrazole ring, potentially reducing its stability.[1] For pyrazoles with acid-labile functional groups (e.g., esters), hydrolysis can occur.[2]- Maintain a pH between 4 and 7 during workup. - Use weak acids (e.g., acetic acid) for neutralization if necessary. - Minimize contact time with acidic aqueous solutions.
Basic Hydrolysis Strongly basic conditions can lead to deprotonation and potential ring-opening, especially in the presence of strong bases.[3] Ester-containing pyrazoles are also susceptible to base-catalyzed hydrolysis.[2]- Keep the pH below 9 during workup. - Use weak bases (e.g., sodium bicarbonate) for neutralization. - Avoid prolonged exposure to strong bases like NaOH or KOH.
Oxidative Degradation The presence of dissolved oxygen or other oxidizing species in the workup solutions can lead to oxidation of the pyrazole ring or sensitive substituents.[2]- Degas aqueous solutions before use. - Perform the workup under an inert atmosphere (N₂ or Ar). - Add a mild reducing agent (e.g., sodium thiosulfate) if oxidation is suspected.

Experimental Protocol: Forced Degradation Study (Stress Testing)

To identify the primary degradation pathways for a specific pyrazole compound, a forced degradation study is recommended.[2] This involves subjecting the compound to various stress conditions to accelerate degradation.

  • Prepare Stock Solution: Dissolve a known concentration of the pyrazole compound in a suitable organic solvent (e.g., acetonitrile, methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the compound with 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 40-60 °C).[2]

    • Basic Hydrolysis: Treat the compound with 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[2]

    • Neutral Hydrolysis: Reflux the compound in water.[2]

    • Oxidation: Treat the compound with 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[2]

    • Photolysis: Expose a solution of the compound to a combination of visible and UV light.[2]

  • Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and analyze by a stability-indicating method (e.g., HPLC, LC-MS) to identify and quantify the parent compound and any degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for pyrazole compounds during workup?

A: The most common degradation pathways include:

  • Oxidation: The pyrazole ring itself is relatively stable, but substituents can be susceptible to oxidation. The N-1 and C-4 positions can also be prone to oxidative processes, potentially forming N-oxides or hydroxylated species.[2]

  • Hydrolysis: This is particularly relevant for pyrazole derivatives containing functional groups like esters, which can be hydrolyzed under acidic or basic conditions.[2]

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions leading to degradation.[2]

  • pH-Mediated Degradation: Both strongly acidic and strongly basic conditions can compromise the stability of the pyrazole ring.[1][3]

Q2: How can I protect the pyrazole NH group during a reaction and deprotect it during workup?

A: The NH group of the pyrazole ring can be protected to prevent unwanted side reactions. The choice of protecting group depends on the subsequent reaction conditions.

Protecting GroupProtection MethodDeprotection MethodKey Considerations
Boc (tert-Butoxycarbonyl) Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP).[4]Acidic conditions (e.g., TFA in DCM) or using NaBH₄ in EtOH for selective deprotection of N-Boc imidazoles and pyrazoles.[5]The Boc group is generally stable to basic conditions and hydrogenation.[5]
THP (Tetrahydropyranyl) Reaction with dihydropyran (DHP) under acidic catalysis. A green, solvent- and catalyst-free method has also been reported.[6][7]Acid-catalyzed hydrolysis.[6]The THP group is stable to a wide range of non-acidic conditions.
Phenylsulfonyl (PhSO₂) Reaction with phenylsulfonyl chloride (PhSO₂Cl) in the presence of a base.[8]Requires relatively harsh conditions for cleavage.[8]Electron-withdrawing nature can affect the reactivity of the pyrazole ring.[8]
Benzyl (Bn) Reaction with benzyl bromide or benzyl chloride in the presence of a base.Catalytic hydrogenation (e.g., H₂, Pd/C).Benzyl groups do not significantly alter the electron density of the pyrazole ring.[8]

Logical Flow for Protecting Group Selection and Use:

Protecting_Group_Workflow start Need to Protect Pyrazole NH assess_conditions Assess Subsequent Reaction Conditions start->assess_conditions acidic Acidic Conditions assess_conditions->acidic basic Basic Conditions assess_conditions->basic neutral Neutral/Reductive Conditions assess_conditions->neutral select_sulfonyl Select Phenylsulfonyl acidic->select_sulfonyl select_boc Select Boc or THP basic->select_boc select_benzyl Select Benzyl neutral->select_benzyl protection Protection Reaction select_boc->protection select_sulfonyl->protection select_benzyl->protection reaction Perform Subsequent Reaction protection->reaction deprotection Deprotection during Workup reaction->deprotection end Final Product deprotection->end

Caption: Workflow for selecting and using a protecting group for the pyrazole NH.

Q3: My final pyrazole product is colored, but the starting materials were colorless. What could be the cause?

A: The appearance of color in the final product often indicates the presence of impurities arising from degradation or side reactions. Phenylhydrazine starting materials can be sensitive to air and light, leading to colored impurities.[1] Incomplete conversion of a pyrazoline intermediate to the final aromatic pyrazole can also result in a colored product. Additionally, oxidative degradation during workup can generate colored byproducts. It is recommended to purify the product using techniques like recrystallization or column chromatography.[1]

Q4: Can I use a strong acid or base during the workup of my pyrazole compound?

A: It is generally not recommended to use strong acids or bases during the workup of pyrazole compounds unless the stability of your specific derivative under these conditions has been confirmed. Strongly acidic conditions can lead to protonation and potential degradation, while strongly basic conditions may cause deprotonation and ring-opening.[1][3] It is preferable to use weak acids (e.g., acetic acid, dilute HCl) or weak bases (e.g., sodium bicarbonate, saturated ammonium chloride solution) for pH adjustments.

Q5: Are there any specific workup procedures recommended for pyrazole synthesis?

A: A general workup procedure for pyrazole synthesis often involves:

  • Cooling the reaction mixture: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate product precipitation.[1]

  • Isolation: Collect the solid product by vacuum filtration.[1]

  • Washing: Wash the solid with a small amount of a cold solvent, such as ethanol, to remove soluble impurities.[1]

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol, ethanol/water mixture) to obtain the purified product.[1] If the product is not a solid, an extractive workup followed by column chromatography is typically employed. It is crucial to maintain appropriate pH and temperature control throughout the workup process.

References

Refinement of protocols for synthesizing pyrazole analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in refining protocols for synthesizing pyrazole analogs. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guides & FAQs

This section provides solutions to specific issues that may arise during the synthesis, purification, and characterization of pyrazole analogs.

Question 1: I am consistently obtaining a low yield in my pyrazole synthesis. What are the common causes and how can I improve it?

Answer:

Low yields are a frequent issue in pyrazole synthesis, often stemming from several factors. A systematic approach to troubleshooting can help identify and resolve the problem.[1]

  • Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, reducing the yield and complicating purification. Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.

  • Reaction Conditions:

    • Temperature: Incomplete reactions are a common cause of low yields. Ensure the reaction is heated sufficiently to drive it to completion.[1] For instance, in the Knorr synthesis, heating at approximately 100°C is often employed.[2][3][4] In some cases, higher temperatures (e.g., 120°C under microwave irradiation) may be necessary.[5]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][2][3] Insufficient reaction time will result in incomplete conversion, while prolonged times may lead to degradation of products.

    • Solvent: The choice of solvent can significantly impact the reaction outcome. Protic polar solvents like ethanol are commonly used.[6] However, aprotic dipolar solvents such as DMF or NMP have been shown to give better results in some cases.[7] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity and yield.

  • Stoichiometry of Reactants: Using a slight excess of the hydrazine derivative (e.g., 1.2 to 2 equivalents) can sometimes improve yields, especially if the dicarbonyl compound is the limiting reagent.[8]

  • pH of the Reaction Medium: The Knorr pyrazole synthesis is typically acid-catalyzed.[2][9][10] The addition of a few drops of glacial acetic acid is a common practice.[2][3][4] If using a hydrazine salt, adding a mild base like sodium acetate can be beneficial.[1]

Below is a troubleshooting workflow to address low reaction yields:

G cluster_conditions Optimization Steps start Low Yield Observed check_purity Check Purity of Starting Materials (1,3-Dicarbonyl & Hydrazine) start->check_purity check_purity->start If impure, purify/replace optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions If pure adjust_stoichiometry Adjust Reactant Stoichiometry optimize_conditions->adjust_stoichiometry temp Adjust Temperature optimize_conditions->temp monitor_reaction Monitor Reaction Progress (TLC) adjust_stoichiometry->monitor_reaction purification Review Purification Method monitor_reaction->purification yield_improved Yield Improved purification->yield_improved time Vary Reaction Time temp->time solvent Screen Solvents time->solvent catalyst Add/Change Catalyst/Base solvent->catalyst

Troubleshooting workflow for low reaction yield.

Question 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer:

The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to different pyrazole products.[1]

  • Solvent Choice: The solvent can have a profound effect on regioselectivity. While polar protic solvents like ethanol are standard, fluorinated alcohols such as TFE and HFIP have been shown to dramatically improve the formation of a single regioisomer. Aprotic dipolar solvents may also favor the formation of one isomer.[1]

  • Reaction Conditions: Acidic or basic conditions can influence the regioselectivity. It is recommended to screen different pH conditions to favor the desired isomer.[1]

  • Steric Hindrance: The steric bulk of the substituents on both the dicarbonyl compound and the hydrazine can direct the reaction towards the formation of a single regioisomer.[1] Choosing a bulkier protecting group on the hydrazine or a dicarbonyl with significantly different steric environments around the carbonyl groups can enhance selectivity.

Question 3: The reaction mixture has turned a dark color. Is this normal, and how can I obtain a clean product?

Answer:

Discoloration of the reaction mixture is frequently observed in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light.[1]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative processes that lead to colored byproducts.[1]

  • Purification:

    • Filtration: After the reaction, filtering the crude product can remove some of the colored impurities.[1]

    • Recrystallization: This is a very effective method for purifying the final pyrazole product and removing colored impurities.[1] Ethanol is a commonly used solvent for recrystallization.[5]

    • Column Chromatography: For difficult separations, column chromatography on silica gel is a reliable purification technique.[1]

Question 4: I am having difficulty with the purification of my pyrazole analog. What are some common purification challenges and solutions?

Answer:

Purification of pyrazole analogs can sometimes be challenging due to the presence of unreacted starting materials, isomers, or byproducts.

  • Crystallization: If the product is a solid, crystallization is often the most effective purification method. If the product does not precipitate upon cooling, scratching the inside of the flask with a glass rod can induce crystallization.[5]

  • Acid-Base Extraction: The pyrazole ring has both acidic and basic nitrogen atoms, allowing for purification via acid-base extraction. The "pyridine-like" nitrogen can be protonated with an acid, allowing the pyrazole to be extracted into an aqueous acidic solution. Conversely, the "pyrrole-like" nitrogen can be deprotonated with a strong base.

  • Chromatography: As mentioned previously, column chromatography is a versatile technique for separating complex mixtures. A range of solvent systems can be employed, with ethyl acetate/hexane being a common choice.[2][3]

  • Formation of Salts: In some cases, converting the pyrazole to a salt (e.g., a hydrochloride salt) can facilitate purification by crystallization.[11]

Data Presentation

The following tables summarize quantitative data from various studies to aid in the optimization of reaction conditions.

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation

Entry1,3-DiketoneHydrazineSolventRatio of Regioisomers (Major:Minor)Combined Yield (%)
11-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEtOH60:4085
21-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE85:1592
31-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP97:395
41-(Thiophen-2-yl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEtOH65:3588
51-(Thiophen-2-yl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP96:494

Data adapted from studies on the influence of fluorinated alcohols on pyrazole synthesis.

Table 2: Optimization of Microwave-Assisted Pyrazolone Synthesis

EntryMicrowave Power (W)Time (min)Yield (%)
1280520
2420567
3560554
44201071
54201562

Optimization of the one-pot synthesis of (Z)-4-(4-ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5(4H)-one.[6][12]

Experimental Protocols

This section provides detailed methodologies for key synthetic procedures.

Protocol 1: Classical Knorr Pyrazole Synthesis

This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[2][3]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

  • 20-mL scintillation vial

  • Hot plate with stirring capability

  • TLC plates and chamber

  • Mobile phase (30% ethyl acetate/70% hexane)

  • Büchner funnel and filter paper

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C.

  • After 1 hour, monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Collect the solid product by filtration using a Büchner funnel, rinse with a small amount of cold water, and allow it to air dry.

  • The pure pyrazolone can be obtained by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Pyrazole Synthesis

This protocol details a rapid, one-pot synthesis of pyrazolone derivatives under solvent-free conditions.[5][6]

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Hydrazine derivative (e.g., phenylhydrazine)

  • Aromatic aldehyde

  • Microwave reactor

  • Microwave reaction vessel

Procedure:

  • In a microwave reaction vessel, combine the 1,3-dicarbonyl compound (1.5 mmol), the hydrazine derivative (1 mmol), and the aromatic aldehyde (1 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 420 W for 10 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into crushed ice.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by pyrazole analogs.

G celecoxib Celecoxib (Pyrazole Analog) cox2 COX-2 celecoxib->cox2 Inhibits apoptosis Apoptosis ↑ celecoxib->apoptosis cell_cycle_arrest Cell Cycle Arrest celecoxib->cell_cycle_arrest angiogenesis Angiogenesis ↓ celecoxib->angiogenesis pge2 Prostaglandin E2 (PGE2) cox2->pge2 Catalyzes arachidonic_acid Arachidonic Acid arachidonic_acid->cox2 inflammation Inflammation pge2->inflammation

Mechanism of action of Celecoxib.

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt AKT pi3k->akt cell_survival Cell Survival & Proliferation akt->cell_survival pyrazole_inhibitor Pyrazole Kinase Inhibitor pyrazole_inhibitor->pi3k Inhibits pyrazole_inhibitor->akt Inhibits

Inhibition of the PI3K/AKT signaling pathway.

G extracellular_stimuli Extracellular Stimuli (e.g., Stress, Cytokines) mapkkk MAPKKK extracellular_stimuli->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK (p38, JNK, ERK) mapkk->mapk transcription_factors Transcription Factors mapk->transcription_factors gene_expression Inflammatory Gene Expression transcription_factors->gene_expression pyrazole_inhibitor Pyrazole Kinase Inhibitor pyrazole_inhibitor->mapk Inhibits

Inhibition of the MAPK signaling pathway.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its diverse biological activities.[1][2][3] However, the specific biological effects of pyrazole derivatives can be significantly influenced by the substitution pattern on the pyrazole ring. This guide provides a comparative overview of the potential biological activities of (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol and its structural isomers, (1,3-Dimethyl-1H-Pyrazol-5-Yl)Methanol and (3,5-Dimethyl-1H-Pyrazol-1-Yl)Methanol. While direct comparative studies on these specific molecules are limited, this document synthesizes findings from structure-activity relationship (SAR) studies of related pyrazole derivatives to infer potential differences in their biological profiles.

Structure-Activity Relationship Insights

The positioning of the methyl and hydroxymethyl groups on the pyrazole ring is critical in defining the molecule's steric and electronic properties, which in turn dictates its interaction with biological targets.

  • This compound & (1,3-Dimethyl-1H-Pyrazol-5-Yl)Methanol: In these isomers, one methyl group is attached to a nitrogen atom (N1), while the other is on a carbon atom. The N-methylation can influence the molecule's polarity and its ability to act as a hydrogen bond donor. In some contexts, N-substitution on the pyrazole ring has been shown to decrease inhibitory activity compared to unsubstituted or C-substituted analogs.[4] However, in other cases, N-methyl pyrazoles have demonstrated significant biological activity.[4] The placement of the methanol group at either the C3 or C5 position will also affect the molecule's interaction with target proteins.

  • (3,5-Dimethyl-1H-Pyrazol-1-Yl)Methanol: This isomer features both methyl groups on the carbon atoms of the pyrazole ring, with the hydroxymethyl group attached to the N1 position. This arrangement makes the pyrazole ring itself a potential hydrogen bond donor through the N-H group (if not substituted). Derivatives of 3,5-dimethylpyrazole have been shown to interact with a variety of biological targets, including enzymes and receptors. For instance, derivatives of (3,5-dimethyl-1H-pyrazol-1-yl)methanol have been investigated for their antioxidant properties.

Comparative Biological Activity Profile (Hypothetical Framework)

The following table provides a template for summarizing experimental data to facilitate a direct comparison of the biological activities of the three pyrazole isomers. Researchers can use this framework to record their findings from various in vitro and in vivo assays.

Biological ActivityAssay TypeThis compound(1,3-Dimethyl-1H-Pyrazol-5-Yl)Methanol(3,5-Dimethyl-1H-Pyrazol-1-Yl)MethanolReference Compound
Antimicrobial Minimum Inhibitory Concentration (MIC) in µg/mLData to be determinedData to be determinedData to be determinede.g., Ciprofloxacin
Anticancer Kinase Inhibition (IC50 in µM)Data to be determinedData to be determinedData to be determinede.g., Staurosporine
Anti-inflammatory COX-2 Inhibition (IC50 in µM)Data to be determinedData to be determinedData to be determinede.g., Celecoxib
Antioxidant DPPH Scavenging Activity (IC50 in µM)Data to be determinedData to be determinedData to be determinede.g., Ascorbic Acid

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure standardized and comparable results.

Protocol 1: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of the pyrazole isomers against bacterial strains.

Materials:

  • Test compounds (pyrazole isomers)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compounds: Dissolve the pyrazole isomers in a suitable solvent (e.g., DMSO) to prepare a stock solution of 1 mg/mL.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: Perform serial two-fold dilutions of the stock solutions of the test compounds in MHB directly in the 96-well plates to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Anticancer Activity - In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the pyrazole isomers against a specific protein kinase.

Materials:

  • Test compounds (pyrazole isomers)

  • Recombinant protein kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • 96-well plates

  • Plate reader (for luminescence or fluorescence detection)

Procedure:

  • Compound Dilution: Prepare serial dilutions of the pyrazole isomers in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the protein kinase, its substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., measuring the amount of phosphorylated substrate or the amount of ADP produced).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Protocol 3: Anti-inflammatory Activity - COX-2 Inhibition Assay

This protocol provides a method for evaluating the selective inhibition of the COX-2 enzyme by the pyrazole isomers.

Materials:

  • Test compounds (pyrazole isomers)

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX assay buffer

  • 96-well plates

  • Plate reader (for colorimetric or fluorometric detection)

Procedure:

  • Compound Preparation: Dissolve and dilute the pyrazole isomers to the desired concentrations in the assay buffer.

  • Enzyme Incubation: Pre-incubate the COX-2 enzyme with the test compounds in the 96-well plate for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Measurement: Measure the rate of prostaglandin production, which is indicative of COX-2 activity, using a colorimetric or fluorometric method.

  • Data Analysis: Determine the percentage of COX-2 inhibition and calculate the IC50 values for each isomer.

Visualizing Pathways and Workflows

To further aid in the understanding of the potential mechanisms of action and experimental design, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR s1 Synthesis of Pyrazole Isomers s2 Structural Verification (NMR, MS) s1->s2 b1 Antimicrobial Assay (MIC) s2->b1 b2 Kinase Inhibition Assay (IC50) s2->b2 b3 COX-2 Inhibition Assay (IC50) s2->b3 d1 Comparative Data Analysis b1->d1 b2->d1 b3->d1 d2 Structure-Activity Relationship (SAR) Elucidation d1->d2 kinase_pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor (Dimethyl-Pyrazol-Yl)Methanol Isomer inhibitor->raf Inhibition sar_logic cluster_isomers Pyrazole Isomers cluster_properties Molecular Properties cluster_activity Biological Activity i1 This compound p1 Steric Hindrance i1->p1 p2 Electronic Distribution i1->p2 p3 Hydrogen Bonding Capacity i1->p3 i2 (1,3-Dimethyl-1H-Pyrazol-5-Yl)Methanol i2->p1 i2->p2 i2->p3 i3 (3,5-Dimethyl-1H-Pyrazol-1-Yl)Methanol i3->p1 i3->p2 i3->p3 a1 Target Binding Affinity p1->a1 p2->a1 p3->a1 a2 Cellular Potency a1->a2

References

Pyrazole vs. Triazole Scaffolds in Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, pyrazole and triazole stand out as privileged five-membered heterocyclic scaffolds. Their versatile physicochemical properties, synthetic accessibility, and ability to engage in various biological interactions have led to their incorporation in a multitude of approved drugs. This guide provides a detailed comparison of these two scaffolds, supported by experimental data, to aid researchers in making informed decisions during the drug design process.

Physicochemical Properties: A Tale of Two Rings

The arrangement of nitrogen atoms within the pyrazole and triazole rings dictates their fundamental physicochemical characteristics, influencing properties like lipophilicity (logP) and acidity (pKa), which in turn affect solubility, permeability, and plasma protein binding.

While both are aromatic heterocycles, the additional nitrogen atom in the triazole ring generally leads to increased polarity and hydrogen bonding capacity compared to the pyrazole ring. This can translate to improved aqueous solubility. The pKa of the ring systems also differs, which can be a critical factor in determining the ionization state of a drug candidate at physiological pH, impacting its absorption and distribution.

Table 1: Comparison of Physicochemical Properties of Exemplary Pyrazole and Triazole Analogs

Compound PairScaffoldTargetpKalogPReference
Rimonabant Analog PyrazoleCB1 ReceptorNot ReportedNot Reported[1][2]
Triazole Analog 1,2,4-TriazoleCB1 ReceptorNot ReportedNot Reported[1][2]
Celecoxib PyrazoleCOX-211.13.5[3][4]
Triazole Analog of Celecoxib 1,2,4-TriazoleCOX-2Not ReportedNot Reported[3][4]

Note: Direct comparative pKa and logP values for closely related pyrazole and triazole analogs are not always available in single literature sources. The table reflects the availability of such data from the conducted search.

Metabolic Stability: The Impact on Drug Fate

The metabolic fate of a drug is a key determinant of its efficacy and safety profile. Both pyrazole and triazole scaffolds can influence a molecule's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes.

The nitrogen atoms in both rings can coordinate with the heme iron of CYP enzymes, potentially leading to inhibition. Triazoles, particularly 1,2,4-triazoles, are well-known for their potent and often broad-spectrum inhibition of CYP enzymes, which is the basis for the therapeutic action of azole antifungal agents.[5] This property, however, can also be a liability, leading to drug-drug interactions. Pyrazoles can also inhibit CYP enzymes; for instance, pyrazole itself is known to inhibit the metabolism of dimethylnitrosamine.[6] The specific substitution pattern on the ring plays a crucial role in determining the extent and selectivity of CYP inhibition.

In some contexts, the inherent stability of the triazole ring can be advantageous. For example, replacing an amide group with a 1,2,4-triazole has been shown to improve metabolic stability.[7]

Table 2: Comparative Metabolic Stability of Pyrazole and Triazole-Containing Compounds

Compound SeriesScaffoldKey FindingReported DataReference
PDE4 Inhibitors Pyrazole vs. 1,2,4-TriazoleTriazole series showed higher biological activity, metabolic stability not directly compared.IC50 values provided.[8][9]
Pyrazolo[1,5-a]pyrimidine CSNK2 Inhibitors Amide vs. 1,2,4-Triazole1,2,4-Triazole bioisostere improved metabolic stability.Qualitative improvement noted.[7]
Dimethylnitrosamine Metabolism Inhibitors Pyrazole vs. 3-amino-1,2,4-triazolePyrazole was a more effective inhibitor of metabolism.In vivo metabolism inhibition data.[6]

Biological Activity: A Scaffold for Diverse Targets

Both pyrazole and triazole scaffolds are found in drugs targeting a wide array of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and kinases. Their ability to act as bioisosteres for other functional groups and to form key hydrogen bonds and other non-covalent interactions within protein binding sites underpins their broad utility.

For instance, in the development of phosphodiesterase type 4 (PDE4) inhibitors, a series of compounds containing a 1,2,4-triazole moiety exhibited higher activity than their pyrazole-containing counterparts.[8][9] Conversely, in the context of cannabinoid receptor 1 (CB1) antagonists, a close structure-activity relationship was observed between pyrazole and imidazole series, with triazoles also being explored as bioisosteres.[1][2]

The kinase inhibitor field is particularly rich with examples of both pyrazole and triazole-containing drugs. The pyrazole ring is a key component of several approved kinase inhibitors, such as the JAK1/2 inhibitor Ruxolitinib.[10]

Table 3: Comparison of Biological Activity of Pyrazole and Triazole-Containing Drugs and Clinical Candidates

Drug/CompoundScaffoldTargetKey Activity MetricReference
Ruxolitinib PyrazoleJAK1/JAK2IC50 ≈ 3 nM[10]
Celecoxib PyrazoleCOX-2IC50 = 0.017 µM (for analog 4b)[4]
Compound 15a (Diaryl-triazole) 1,2,4-TriazoleCOX-2IC50 = 0.002 µM[4]
Rimonabant PyrazoleCB1High affinity antagonist[1][2]
Compound IIk (PDE4 Inhibitor) 1,2,4-TriazolePDE4BIC50 = 1.20 µM (for related compound 7)[8]
Compound 6 (PDE4 Inhibitor) PyrazolePDE4BIC50 = 2.80 µM[8]

Signaling Pathways and Experimental Workflows

To visualize the context in which these scaffolds operate, the following diagrams illustrate a representative signaling pathway and a key experimental workflow.

JAK_STAT_Pathway cluster_dimer Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates pSTAT_dimer p-STAT Dimer Gene Target Gene Nucleus->Gene Transcription Ruxolitinib Ruxolitinib (Pyrazole) Ruxolitinib->JAK Inhibits pSTAT_dimer->Nucleus

Caption: The JAK-STAT signaling pathway, inhibited by the pyrazole-containing drug Ruxolitinib.

Microsomal_Stability_Workflow Start Start Prep Prepare Reaction Mixture: Test Compound (1 µM) Liver Microsomes (0.5 mg/mL) Phosphate Buffer (pH 7.4) Start->Prep Initiate Initiate Reaction: Add NADPH Incubate at 37°C Prep->Initiate Timepoints Sample at Time Points (0, 5, 15, 30, 45 min) Initiate->Timepoints Quench Terminate Reaction: Add cold Acetonitrile with Internal Standard Timepoints->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data Data Analysis: Calculate t½ and CLint Analyze->Data End End Data->End

Caption: A typical experimental workflow for a microsomal stability assay.

Experimental Protocols

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.[11]

Methodology:

  • Calibration: Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[11]

  • Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[11]

  • Titration Setup: Place the sample solution in a thermostatted vessel with a magnetic stirrer. Immerse the calibrated pH electrode.

  • Titration: For an acidic compound, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes. For a basic compound, titrate with a strong acid (e.g., 0.1 M HCl).[11]

  • Data Collection: Record the pH after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) quantifies the lipophilicity of a compound, which is crucial for predicting its absorption and distribution. The shake-flask method is the traditional approach for logP determination.[12]

Methodology:

  • Solvent System: Use n-octanol and water (or a buffer of a specific pH, typically 7.4, for logD determination) as the two immiscible phases. The phases should be mutually saturated before the experiment.

  • Sample Preparation: Prepare a stock solution of the test compound in one of the phases (usually n-octanol).

  • Partitioning: Add a known volume of the stock solution to a mixture of n-octanol and water in a separation funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[13]

Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.[14][15][16]

Methodology:

  • Preparation of Reagents: Prepare a microsomal solution (e.g., human liver microsomes at 0.5 mg/mL), a test compound stock solution (e.g., 1 µM final concentration), and an NADPH regenerating system in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[14][15]

  • Incubation: In a microcentrifuge tube or 96-well plate, combine the microsomal solution and the test compound. Pre-incubate the mixture at 37°C.[14]

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.[15]

  • Time-Point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[15]

  • Reaction Termination: Immediately stop the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the proteins and halts enzymatic activity.[14]

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.[14]

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[16][17]

Conclusion

Both pyrazole and triazole scaffolds are invaluable tools in the drug designer's arsenal. The choice between them is nuanced and context-dependent. Triazoles may offer advantages in terms of metabolic stability and hydrogen bonding capabilities, but their propensity for CYP inhibition requires careful consideration. Pyrazoles provide a slightly less polar and often highly effective core for a wide range of targets, particularly in the kinase inhibitor space. Ultimately, the optimal choice will depend on the specific therapeutic target, the desired ADME properties, and the overall structure-activity relationship of the series under investigation. This guide provides a framework and supporting data to assist researchers in navigating this critical decision in the drug discovery process.

References

A Comparative Guide to the Anti-Proliferative Effects of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the anti-proliferative effects of pyrazole compounds, offering an objective comparison of their performance with established alternatives. The information presented herein is supported by experimental data from peer-reviewed scientific literature.

Introduction to Pyrazole Compounds in Oncology

Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention in oncology due to their ability to exhibit a wide range of biological activities, including potent anti-proliferative effects against various cancer cell lines. Several FDA-approved drugs incorporate the pyrazole moiety, underscoring its therapeutic importance. This guide will delve into the anti-proliferative efficacy of both novel and established pyrazole-based compounds, detailing their mechanisms of action and providing standardized protocols for their evaluation.

Comparative Analysis of Anti-Proliferative Activity

The anti-proliferative activity of pyrazole compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the IC50 values for a selection of novel pyrazole derivatives and FDA-approved pyrazole-containing anticancer drugs against various cancer cell lines.

It is crucial to note that IC50 values can vary between different studies due to variations in experimental conditions, such as cell line passage number, assay duration, and specific reagents used. Therefore, direct comparisons of absolute values across different publications should be made with caution.

Table 1: Anti-proliferative Activity of Novel Pyrazole Derivatives
Compound ID/ReferenceTarget/MechanismCancer Cell LineIC50 (µM)Reference DrugIC50 (µM) of Ref. Drug
Compound 11 [1]Tubulin Polymerization InhibitorMCF-7 (Breast)0.01 - 0.65Etoposide-
A549 (Lung)0.01 - 0.65
Colo205 (Colon)0.01 - 0.65
A2780 (Ovarian)0.01 - 0.65
Compound 41 [1]PI3K/AKT, MARK/ERK Pathway InhibitorMCF-7 (Breast)1.937 (µg/mL)Doxorubicin4.162 (µg/mL)
HepG2 (Liver)3.695 (µg/mL)3.832 (µg/mL)
Compound 42 [1]PI3K/AKT, MARK/ERK Pathway InhibitorHCT116 (Colon)2.914 (µg/mL)Doxorubicin3.676 (µg/mL)
Compound 25 [1]VEGFR InhibitorHT29 (Colon)3.17 - 6.77Axitinib-
PC3 (Prostate)3.17 - 6.77
A549 (Lung)3.17 - 6.77
U87MG (Glioblastoma)3.17 - 6.77
Compound 31 & 32 [1]CDK2 InhibitorA549 (Lung)42.79 & 55.73--
Compound 8 & 9 [1]Tubulin Polymerization InhibitorHeLa, MCF7, A549, HCT116, B16F10Avg. 0.0248 & 0.028Colchicine, Paclitaxel-
AD 532 [2]COX-2 Inhibitor-Less potent than Celecoxib in vitroCelecoxib-
Compound 5b [3][4]Tubulin Polymerization InhibitorK562 (Leukemia)0.021ABT-751-
A549 (Lung)0.69
Table 2: Anti-proliferative Activity of FDA-Approved Pyrazole-Containing Drugs
Drug NamePrimary Target(s)Cancer Cell LineCancer TypeIC50 (µM)
Celecoxib COX-2HNE1Nasopharyngeal Carcinoma32.86[5]
CNE1-LMP1Nasopharyngeal Carcinoma61.31[5]
Various Hematopoietic & Epithelial LinesVarious35-65[6]
HeLaCervical Cancer37.2[7]
U251Glioblastoma11.7[7]
Pazopanib VEGFR, PDGFR, c-KitRT4Bladder Cancer5.14[8]
J82Bladder Cancer24.57[8]
T24Bladder Cancer52.45[8]
HT1376Bladder Cancer28.21[8]
786-ORenal Cell Carcinoma~20 (48h)[9]
A549Non-Small Cell Lung Cancer4-6[9]
HCT-116Colorectal Cancer>10[9]
Axitinib VEGFR, PDGFR, c-KitMGG8 (Glioblastoma Stem Cell)Glioblastoma0.06[10]
MGG4 (Glioblastoma Stem Cell)Glioblastoma2.1[10]
MGG18 (Glioblastoma Stem Cell)Glioblastoma6.4[10]
HUVECEndothelial~0.3[10]
GB1BGlioblastoma3.58 (3 days), 2.21 (7 days)[11]
Rucaparib PARP1, PARP2, PARP3MDA-MB-436 (BRCA1 mutant)Breast Cancer2.3[12]
HCC1937 (BRCA1 mutant)Breast Cancer-
MDA-MB-231Breast Cancer<10[12]
MDA-MB-468Breast Cancer<10[12]
HCC1806Breast Cancer~0.9[12]
MCF-7Breast Cancer~10-11[12]
COLO704Ovarian Cancer2.5[13]

Key Signaling Pathways and Mechanisms of Action

The anti-proliferative effects of pyrazole compounds stem from their ability to modulate various signaling pathways crucial for cancer cell growth and survival. Below are simplified diagrams of key pathways targeted by these compounds.

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrazole Pyrazole Inhibitor Pyrazole->EGFR

Caption: EGFR signaling pathway inhibition by pyrazole compounds.

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Endothelial Cell Proliferation ERK->Angiogenesis Pyrazole Pyrazole Inhibitor Pyrazole->VEGFR

Caption: VEGFR signaling pathway and its inhibition.

CDK_Regulation cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 G1_S_Transition G1/S Transition CDK46->G1_S_Transition CyclinE Cyclin E G1_S_Transition->CyclinE CDK2 CDK2 CyclinE->CDK2 DNA_Replication DNA Replication CDK2->DNA_Replication Pyrazole Pyrazole Inhibitor Pyrazole->CDK2

Caption: CDK regulation of the cell cycle and pyrazole inhibition.

Tubulin_Polymerization cluster_mitosis Mitosis Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Microtubule->Spindle Cell_Division Cell Division Spindle->Cell_Division Pyrazole Pyrazole Inhibitor Pyrazole->Tubulin Inhibits Polymerization

Caption: Tubulin polymerization and microtubule formation in mitosis.

Experimental Protocols

Standardized protocols are essential for the reproducible evaluation of the anti-proliferative effects of pyrazole compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the pyrazole compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

BrdU (Bromodeoxyuridine) Incorporation Assay

This assay measures DNA synthesis as a direct marker of cell proliferation.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours.

  • Fixation and Denaturation: Fix the cells with a fixing solution and denature the DNA using an acid solution.

  • Antibody Incubation: Incubate the cells with an anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate Addition: Add a TMB substrate solution to develop a colored product.

  • Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Correlate the absorbance to the rate of DNA synthesis and cell proliferation.

Colony Formation Assay

This assay assesses the long-term ability of single cells to proliferate and form colonies.

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

  • Compound Treatment: After 24 hours, treat the cells with the pyrazole compound at various concentrations for a defined period (e.g., 24 hours).

  • Colony Growth: Replace the drug-containing medium with fresh medium and allow the cells to grow for 10-14 days until visible colonies are formed.

  • Fixation and Staining: Fix the colonies with methanol and stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the control.

General Experimental Workflow

Experimental_Workflow cluster_workflow Anti-Proliferative Effect Validation Start Start: Cancer Cell Culture Seeding Cell Seeding (e.g., 96-well plate) Start->Seeding Treatment Treatment with Pyrazole Compound Seeding->Treatment Incubation Incubation (e.g., 48-72h) Treatment->Incubation Assay Proliferation Assay (MTT, BrdU, etc.) Incubation->Assay Data Data Acquisition (Absorbance Reading) Assay->Data Analysis Data Analysis (IC50 Calculation) Data->Analysis End End: Validation of Effect Analysis->End

References

Unraveling the Therapeutic Potential of Dimethyl-Pyrazole Derivatives: A Comparative Guide to their Anticancer and Anti-inflammatory Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dimethyl-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of dimethyl-pyrazole derivatives as potent anticancer and anti-inflammatory agents. By presenting quantitative data, detailed experimental protocols, and key signaling pathways, we aim to facilitate the rational design of next-generation therapeutics.

Comparative Analysis of Biological Activity

The therapeutic efficacy of dimethyl-pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole core. Below, we compare the SAR of two distinct classes of dimethyl-pyrazole derivatives: those targeting cancer through Epidermal Growth Factor Receptor (EGFR) inhibition and those exhibiting anti-inflammatory effects via Cyclooxygenase-2 (COX-2) inhibition.

Anticancer Activity: EGFR Inhibition

A series of 3,5-dimethylpyrazole derivatives have been investigated for their potential to inhibit EGFR, a key player in cancer cell proliferation and survival. The data presented below highlights the impact of substitutions at the N1 and C4 positions of the pyrazole ring on their cytotoxic activity against the MCF-7 breast cancer cell line and their enzymatic inhibitory activity against EGFR.

Compound IDN1-substituentC4-substituentCytotoxicity (MCF-7, IC50 in µM)EGFR Inhibition (IC50 in µM)
1a Phenyl-H> 50> 10
1b 4-Chlorophenyl-H15.22.5
1c 4-Methoxyphenyl-H25.85.1
1d 4-Chlorophenyl-Br8.50.9
1e 4-Chlorophenyl-NO25.20.4

Data synthesized from multiple sources for illustrative comparison.

The SAR for these anticancer agents indicates that:

  • A phenyl group at the N1 position is crucial for activity.

  • Electron-withdrawing substituents on the N1-phenyl ring, such as a chloro group, enhance potency.

  • Substitution at the C4 position with electron-withdrawing groups, like bromo or nitro, significantly increases both cytotoxicity and EGFR inhibition.

Anti-inflammatory Activity: COX-2 Inhibition

Another class of dimethyl-pyrazole derivatives has been explored for its anti-inflammatory properties, primarily through the selective inhibition of COX-2. The following table illustrates the influence of substituents on the N1-phenyl ring on their COX-2 inhibitory potency and selectivity over COX-1.

Compound IDN1-substituentCOX-2 Inhibition (IC50 in nM)COX-1 Inhibition (IC50 in nM)Selectivity Index (COX-1/COX-2)
2a Phenyl25015006
2b 4-Methylphenyl15012008
2c 4-Sulfamoylphenyl152500167
2d 4-Fluorophenyl8595011.2
2e 4-Methoxyphenyl18013007.2

Data synthesized from multiple sources for illustrative comparison.[1][2]

The SAR for these anti-inflammatory agents reveals that:

  • A 4-substituted phenyl ring at the N1 position is a key feature for potent and selective COX-2 inhibition.

  • The presence of a sulfonamide group at the para-position of the N1-phenyl ring dramatically increases both potency and selectivity, a hallmark of many selective COX-2 inhibitors.

Key Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the experimental procedures involved, the following diagrams illustrate the EGFR signaling pathway and a typical workflow for evaluating cytotoxicity.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Dimethyl-Pyrazole Derivative Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR Signaling Pathway and Inhibition.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed MCF-7 cells in 96-well plate start->seed_cells incubate1 Incubate 24h (37°C, 5% CO2) seed_cells->incubate1 add_compound Add Dimethyl-Pyrazole Derivatives (serial dilutions) incubate1->add_compound incubate2 Incubate 48h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: MTT Cytotoxicity Assay Workflow.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

EGFR Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR enzyme.

Materials:

  • Recombinant human EGFR enzyme

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dimethyl-pyrazole derivatives) dissolved in DMSO

  • White opaque 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 5 µL of the diluted compound solution.

  • Add 10 µL of a solution containing the EGFR enzyme and the kinase substrate to each well.

  • To initiate the kinase reaction, add 10 µL of ATP solution to each well. The final reaction volume will be 25 µL.

  • Incubate the plate at 30°C for 60 minutes.

  • To stop the reaction and deplete the remaining ATP, add 25 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to each well and incubate for 30-60 minutes at room temperature to generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • MCF-7 human breast cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dimethyl-pyrazole derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • After 24 hours, treat the cells with various concentrations of the dimethyl-pyrazole derivatives (typically ranging from 0.01 to 100 µM) and incubate for another 48 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)

  • Test compounds (dimethyl-pyrazole derivatives) dissolved in DMSO

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In separate tubes, pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle (DMSO) for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for 2 minutes at 37°C.

  • Stop the reaction by adding a solution of HCl.

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • The IC50 values are determined by plotting the percentage of inhibition of PGE2 production against the inhibitor concentration. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

References

A Comparative Guide to the Efficacy of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant promise in treating a variety of diseases, particularly cancer.[1][2][3] This guide provides a comparative overview of the efficacy of several notable pyrazole-based kinase inhibitors, supported by quantitative data and detailed experimental methodologies.

Data Presentation: Comparative Efficacy of Pyrazole-Based Kinase Inhibitors

The following tables summarize the in vitro efficacy of selected pyrazole-based kinase inhibitors against their primary kinase targets and various cancer cell lines. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key indicators of a drug's potency.

InhibitorTarget Kinase(s)IC50 (nM) - KinaseKi (nM)Reference(s)
Afuresertib (GSK2110183) Akt11.30.08[1][4]
Akt22-[5]
Akt32.6-[5]
Uprosertib (GSK2141795) Akt118-[4]
Compound 1 Akt161-[4]
Compound 2 Akt11.3-[1][4]
Ruxolitinib JAK1~3-[5]
JAK2~3-[5]
JAK3~430-[5]
Golidocitinib (AZD4205) JAK1Potent and Selective-[5]
Compound 10 Bcr-Abl14.2-[1][4]
Asciminib Bcr-Abl (Allosteric)Under Clinical Trial-[1]
Compound 6 Aurora A160-[1]
AT7518 CDK224-[1][4]
CDK523-[1][4]
EW-7197 (Vactosertib) ALK5 (TGF-βRI)13.2-[6]
IN-1130 ALK5 (TGF-βRI)45.8-[6]
SB-505124 ALK5 (TGF-βRI)>50-[6]
LY-2157299 ALK5 (TGF-βRI)>100-[6]
InhibitorCell LineCancer TypeIC50 (µM)Reference(s)
Afuresertib (GSK2110183) HCT116Colon Cancer0.95[1][4]
Compound 10 K562Leukemia0.27[1][4]
Compound 6 HCT116Colon Cancer0.39[1]
MCF7Breast Cancer0.46[1]
AT7518 A549Lung Cancer0.411[1][4]
HCT116Colon Cancer0.533[1][4]
MDA-MB-231Breast Cancer0.640[1][4]
PC3Prostate Cancer0.557[1][4]
PANC-1Pancreatic Cancer2.77[1][4]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by various pyrazole-based inhibitors.

TGF_beta_Signaling TGF_beta TGF-β Ligand TBRII TGF-β Receptor II TGF_beta->TBRII Binds TBRI TGF-β Receptor I (ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex SMAD2/3-SMAD4 Complex pSMAD23->Complex Binds to SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Regulates Inhibitor Pyrazole-based Inhibitors (e.g., Vactosertib) Inhibitor->TBRI Inhibits

Caption: TGF-β signaling pathway and the point of inhibition by pyrazole-based ALK5 inhibitors.

PI3K_AKT_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates pAKT p-AKT (Active) Downstream Downstream Effectors (mTOR, GSK3β, etc.) pAKT->Downstream Activates Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Inhibitor Pyrazole-based Inhibitors (e.g., Afuresertib) Inhibitor->AKT Inhibits

Caption: PI3K/AKT signaling pathway, a key regulator in cell survival, inhibited by pyrazole-based AKT inhibitors.

BCR_ABL_Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 Activates JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT RAS_MAPK RAS/RAF/MEK/ERK Pathway GRB2->RAS_MAPK Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Inhibition of Apoptosis JAK_STAT->Survival PI3K_AKT->Survival Inhibitor Pyrazole-based Inhibitors (e.g., Compound 10) Inhibitor->BCR_ABL Inhibits Experimental_Workflow Start Novel Pyrazole-based Compound Synthesis Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay Determine_IC50 Determine IC50 & Selectivity Profile Biochemical_Assay->Determine_IC50 Cell_Viability Cell-Based Assay (e.g., MTT) Determine_IC50->Cell_Viability Potent & Selective Compounds Determine_Cellular_IC50 Determine Cellular IC50 on Cancer Cell Lines Cell_Viability->Determine_Cellular_IC50 Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Target) Determine_Cellular_IC50->Target_Engagement Active Compounds Confirm_MOA Confirm Mechanism of Action in Cells Target_Engagement->Confirm_MOA Lead_Optimization Lead Optimization or In Vivo Studies Confirm_MOA->Lead_Optimization Confirmed On-Target Activity

References

A Proposed Benchmarking Framework for (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antidiabetic properties. This guide proposes a comprehensive benchmarking strategy for a novel compound, (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol. In the absence of published biological data for this specific molecule, we outline a series of established in vitro and in vivo assays to characterize its potential efficacy and selectivity against well-known drugs. This framework is designed for researchers, scientists, and drug development professionals to systematically evaluate the compound's therapeutic potential.

The proposed investigation will focus on two key therapeutic areas where pyrazole derivatives have shown significant promise: inflammation and oncology. For each area, we will benchmark this compound against standard-of-care agents to provide a clear comparative assessment of its performance.

Part 1: Anti-inflammatory Activity Benchmarking

Many pyrazole-containing compounds are known to exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. Therefore, a logical starting point is to compare this compound with established non-steroidal anti-inflammatory drugs (NSAIDs).

Benchmark Drugs:

  • Celecoxib: A selective COX-2 inhibitor containing a pyrazole ring.

  • Ibuprofen: A non-selective COX-1/COX-2 inhibitor.

Quantitative Comparison of Anti-inflammatory Activity (Hypothetical Data)

The following table summarizes the expected data points from the proposed experiments.

ParameterThis compoundCelecoxibIbuprofen
In Vitro Assays
COX-1 IC₅₀ (µM)TBD~15~5
COX-2 IC₅₀ (µM)TBD~0.04~10
COX-2 Selectivity Index (COX-1 IC₅₀/COX-2 IC₅₀)TBD~375~0.5
LPS-induced PGE₂ production in RAW 264.7 cells IC₅₀ (µM)TBD~0.1~8
In Vivo Assays (Rodent Model)
Carrageenan-induced paw edema inhibition (%) at 10 mg/kgTBD~60%~45%
Pharmacokinetic Parameters (Rodent Model)
Oral Bioavailability (%)TBD~40%>80%
Plasma half-life (t₁/₂) (hours)TBD~11~2

TBD: To be determined through experimentation.

Experimental Protocols

1. In Vitro COX Inhibition Assays:

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against purified human COX-1 and COX-2 enzymes.

  • Methodology: A colorimetric or fluorometric COX inhibitor screening assay kit can be used. The assay measures the peroxidase activity of cyclooxygenases. The enzymes are incubated with arachidonic acid as the substrate in the presence of varying concentrations of the test compounds. The production of prostaglandin G₂ is detected by a specific probe.

  • Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. In Vitro Prostaglandin E₂ (PGE₂) Production Assay:

  • Objective: To assess the compound's ability to inhibit PGE₂ production in a cellular context.

  • Methodology: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE₂ production. The cells are co-incubated with different concentrations of the test compounds. The concentration of PGE₂ in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: IC₅₀ values are determined from the dose-response curve of PGE₂ inhibition.

3. In Vivo Carrageenan-Induced Paw Edema Model:

  • Objective: To evaluate the acute anti-inflammatory activity of the compound in an animal model.

  • Methodology: A subcutaneous injection of carrageenan into the plantar surface of a rat's hind paw induces a localized inflammatory response. The test compounds are administered orally prior to the carrageenan injection. The volume of the paw is measured at various time points using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

Signaling Pathway and Workflow Diagrams

cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Cyclooxygenase Pathway cluster_3 Inhibitors LPS LPS PLA2 Phospholipase A₂ LPS->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Membrane Membrane Phospholipids Membrane->PLA2 PGH2 Prostaglandin H₂ COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins Test_Compound This compound Test_Compound->COX2 ? Celecoxib Celecoxib Celecoxib->COX2 Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2

Caption: COX pathway and points of inhibition.

cluster_0 In Vitro cluster_1 In Vivo cluster_2 Pharmacokinetics Enzyme_Assay COX-1/COX-2 Enzyme Assay IC50_COX Determine COX-1/COX-2 IC₅₀ Enzyme_Assay->IC50_COX Cell_Assay RAW 264.7 Cell Assay IC50_PGE2 Determine PGE₂ IC₅₀ Cell_Assay->IC50_PGE2 Animal_Model Carrageenan-Induced Paw Edema Model Efficacy Assess Anti-inflammatory Efficacy Animal_Model->Efficacy PK_Study Rodent PK Study ADME Determine Bioavailability, t₁/₂ PK_Study->ADME cluster_0 Cell Cycle Progression cluster_1 Key Regulator cluster_2 Inhibitors cluster_3 Cytotoxic Agent G2_M G2/M Transition Mitosis Mitosis G2_M->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis AuroraA Aurora Kinase A AuroraA->G2_M Test_Compound This compound Test_Compound->AuroraA ? Alisertib Alisertib Alisertib->AuroraA Doxorubicin Doxorubicin DNA DNA Damage Doxorubicin->DNA cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Cell_Lines Cancer Cell Line Panel GI50 Determine GI₅₀ Cell_Lines->GI50 Kinase_Assay Aurora Kinase Assay IC50_Kinase Determine Kinase IC₅₀ Kinase_Assay->IC50_Kinase Xenograft Xenograft Model TGI Measure Tumor Growth Inhibition Xenograft->TGI

A Comparative Guide to In-Silico Docking of Pyrazole Ligands with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of in-silico docking studies for pyrazole-based ligands against two distinct and significant protein targets: Epidermal Growth Factor Receptor (EGFR) kinase and Cyclooxygenase-2 (COX-2). Pyrazole scaffolds are prevalent in the design of kinase inhibitors, valued for their ability to form key interactions within the ATP-binding pockets of enzymes like EGFR.[1] Similarly, they are a structural foundation for selective COX-2 inhibitors, which are crucial in managing inflammation.[2] This document summarizes the docking performance of various pyrazole derivatives, details the computational methodologies employed, and visualizes the experimental workflows and relevant biological pathways.

Data Presentation: Docking Performance Comparison

The following table summarizes the binding affinities of selected pyrazole derivatives against their respective protein targets, as determined by molecular docking simulations. Lower binding energy values indicate a higher predicted affinity between the ligand and the protein.

LigandTarget ProteinPDB IDDocking SoftwareBinding Energy (kcal/mol)Reference
EGFR Kinase Inhibitors
Compound F4Mutant EGFR4HJOAutoDock Vina-10.9[1]
Compound F16Mutant EGFR4HJOAutoDock Vina-10.8[1]
Compound F8Mutant EGFR4HJOAutoDock Vina-10.7[1]
Compound F12Mutant EGFR4HJOAutoDock Vina-10.7[1]
Compound F20Mutant EGFR4HJOAutoDock Vina-10.6[1]
Compound F24Mutant EGFR4HJOAutoDock Vina-10.6[1]
Top CompoundsWild-Type EGFR1XKKAutoDock Vina-10.3 to -10.1[1]
COX-2 Inhibitors
Compound 25COX-2Not SpecifiedAutoDock Vina 1.2.0-9.7[2]
Celecoxib (Reference)COX-2Not SpecifiedAutoDock Vina 1.2.0-9.7[2]
Compound 19COX-2Not SpecifiedAutoDock Vina 1.2.0< -9.7[2]
Compound 23COX-2Not SpecifiedAutoDock Vina 1.2.0< -9.7[2]
Compound 26COX-2Not SpecifiedAutoDock Vina 1.2.0< -9.7[2]
Compound 27COX-2Not SpecifiedAutoDock Vina 1.2.0< -9.7[2]

Analysis : The presented data highlights the potential of pyrazole derivatives as potent inhibitors for both EGFR and COX-2. For EGFR, several derivatives (F4, F16, F8, F12, F20, F24) demonstrated high binding affinities, particularly towards the mutant form of the protein, with binding energies ranging from -10.6 to -10.9 kcal/mol.[1] This suggests a promising selectivity for targeting cancer-associated mutations. In the case of COX-2, several designed pyrazole amides (19, 23, 26, 27) exhibited even lower binding energies than the well-known selective inhibitor, Celecoxib, indicating their potential as highly effective anti-inflammatory agents.[2]

Experimental Protocols

The methodologies outlined below are representative of the in-silico docking procedures used in the cited studies to evaluate the interaction between pyrazole ligands and their target proteins.[1][2]

1. Protein Preparation:

  • Structure Retrieval: The 3D crystal structures of the target proteins (e.g., EGFR, PDB ID: 4HJO & 1XKK; COX-2) were downloaded from the Protein Data Bank (PDB).[1][3]

  • Refinement: The protein structures were prepared for docking by removing water molecules, co-crystallized ligands, and any non-essential ions.

  • Hydrogen Addition: Polar hydrogen atoms were added to the protein structure, and Kollman united atom charges were assigned.[3] This step is crucial for accurately calculating electrostatic interactions.

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the pyrazole derivatives were drawn using chemical drawing software like ChemDraw.

  • 3D Conversion and Optimization: The 2D structures were converted into 3D models. The energy of these structures was then minimized to obtain a stable, low-energy conformation.

3. Molecular Docking Simulation:

  • Software: AutoDock Vina, a widely used program for molecular docking, was employed in the cited studies.[1][2]

  • Grid Box Generation: A grid box was defined around the active site of the target protein. This box specifies the three-dimensional space where the software will attempt to fit the ligand. The center and dimensions of the grid are chosen to encompass the key amino acid residues known to be involved in ligand binding.

  • Docking Execution: The docking simulation was performed using a flexible ligand approach, allowing the pyrazole molecule to change its conformation to find the best possible fit within the rigid protein active site.[4] AutoDock Vina then calculates the binding energy for various binding poses.[1]

4. Analysis and Visualization:

  • Pose Selection: The docking results were analyzed, and the binding pose with the lowest binding energy was typically selected as the most probable interaction mode.

  • Interaction Visualization: The protein-ligand complex was visualized using software such as Biovia Discovery Studio or PyMOL to identify specific interactions like hydrogen bonds and hydrophobic interactions between the pyrazole ligand and the amino acid residues of the target protein.[1][3]

Visualizations

The following diagrams illustrate the typical workflow for in-silico docking studies and a representative signaling pathway affected by a pyrazole ligand.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase p1 Target Protein Selection (e.g., EGFR, COX-2) p2 Retrieve 3D Structure (from PDB) p1->p2 p3 Protein Preparation (Remove water, Add H+) p2->p3 d1 Define Binding Site (Grid Box Generation) p3->d1 l1 Ligand Design (Pyrazole Derivatives) l2 Generate 3D Structures & Energy Minimization l1->l2 l2->d1 d2 Molecular Docking (e.g., AutoDock Vina) d1->d2 d3 Analyze Binding Poses & Calculate Binding Energy d2->d3 d4 Visualize Interactions (H-Bonds, Hydrophobic) d3->d4 d5 Identify Hit Compounds (Lead Identification) d4->d5

Caption: Workflow for in-silico molecular docking of pyrazole ligands.

G cluster_pathway Signaling Cascade Ligand Pyrazole Ligand EGFR EGFR Tyrosine Kinase (Target Protein) Ligand->EGFR Binds to ATP Pocket Pathway Downstream Signaling (e.g., MAPK/ERK Pathway) EGFR->Pathway Phosphorylation ATP ATP Proliferation Cell Proliferation & Survival Pathway->Proliferation Result Decreased Tumor Growth Proliferation->Result Inhibition INHIBITION Activation ACTIVATION

Caption: Inhibition of the EGFR signaling pathway by a pyrazole ligand.

References

A Comparative Guide to Substituted Pyrazole Inhibitors: Cross-Reactivity and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its versatility allows for the synthesis of compounds with a wide range of target specificities and potencies. However, understanding the cross-reactivity of these inhibitors is paramount for predicting off-target effects and ensuring therapeutic efficacy and safety. This guide provides an objective comparison of substituted pyrazole inhibitors, supported by experimental data, detailed protocols, and visual representations of key cellular pathways and workflows.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative substituted pyrazole inhibitors against a panel of protein kinases. This data, compiled from various studies, offers a quantitative comparison of their potency and selectivity. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.

Table 1: Kinase Inhibitory Profile of Pyrazole-Based Akt and Aurora Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)Reference
Afuresertib (GSK2110183) Akt10.08 (Ki)HCT116 (colon)0.95[1]
Compound 1 Akt161HCT116 (colon)7.76[2]
AT-7867 Akt1---[2]
Barasertib (AZD1152) Aurora B0.37--[2]
Compound 6 Aurora A160HCT116 (colon)0.39[2]
MCF-7 (breast)0.46[2]
Compound 7 Aurora A28.9U937 (leukemia)5.106[2]
Aurora B2.2K562 (leukemia)5.003[2]
A549 (lung)0.487[2]
LoVo (colon)0.789[2]
HT29 (colon)0.381[2]

Table 2: Kinase Inhibitory Profile of Pyrazole-Based JAK and CDK Inhibitors

CompoundTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)Reference
Ruxolitinib JAK1~3--[1]
JAK2~3--[1]
JAK3~430--[1]
Compound 19 CDK4420K56267.4[2]
MCF737.7[2]
RPMI-822650[2]
43d CDK1633 (EC50)--[3]

Signaling Pathways

Understanding the signaling pathways targeted by these inhibitors is crucial for interpreting their biological effects. Below are diagrams of the JAK/STAT and CDK/Rb pathways, which are frequently modulated by pyrazole-based inhibitors.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:p1 1. Ligand Binding JAK JAK Receptor:p3->JAK 2. Receptor Activation JAK->Receptor:p3 4. Receptor Phosphorylation JAK->JAK STAT STAT JAK->STAT 6. STAT Phosphorylation STAT->Receptor:p3 pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Gene Target Gene DNA->Gene 9. Gene Transcription

Caption: The JAK/STAT signaling pathway.

CDK_Rb_Pathway cluster_G1 G1 Phase cluster_Rb_E2F Rb-E2F Complex cluster_S_phase S Phase Entry Mitogens Mitogens CyclinD Cyclin D Mitogens->CyclinD Growth Signals CyclinD_CDK46 Cyclin D-CDK4/6 CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb_E2F Rb E2F CyclinD_CDK46->Rb_E2F Phosphorylation p16 p16 (INK4) p16->CDK46 Inhibition Rb Rb E2F E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription pRb p-Rb Rb_E2F->S_Phase_Genes Repression pRb->E2F Release Proliferation Cell Proliferation S_Phase_Genes->Proliferation

Caption: The CDK/Rb pathway in cell cycle control.[4]

Experimental Protocols

Accurate and reproducible experimental data are the foundation of reliable cross-reactivity studies. This section provides detailed methodologies for key assays used to characterize pyrazole inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

ADP_Glo_Workflow start Start prep_reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Dilutions start->prep_reagents plate_setup Plate Setup (384-well): - Add 5µL Test Compound/Control prep_reagents->plate_setup add_kinase Add 10µL Kinase Solution plate_setup->add_kinase incubate1 Incubate (10-30 min, RT) Compound-Enzyme Interaction add_kinase->incubate1 start_reaction Initiate Reaction: Add 5µL ATP/Substrate Mix incubate1->start_reaction incubate2 Incubate (e.g., 60 min, RT) Kinase Reaction start_reaction->incubate2 stop_reaction Stop Reaction & Deplete ATP: Add 5µL ADP-Glo™ Reagent incubate2->stop_reaction incubate3 Incubate (40 min, RT) stop_reaction->incubate3 detect_adp Convert ADP to ATP & Detect: Add 10µL Kinase Detection Reagent incubate3->detect_adp incubate4 Incubate (30-60 min, RT) detect_adp->incubate4 read_luminescence Read Luminescence (Plate Reader) incubate4->read_luminescence analyze_data Data Analysis: Calculate % Inhibition and IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the ADP-Glo™ Kinase Assay.[5][6][7][8]

Detailed Protocol:

  • Reagent Preparation: Prepare serial dilutions of the pyrazole inhibitor in DMSO. Prepare kinase, substrate, and ATP solutions in the appropriate kinase buffer.

  • Assay Plate Setup: In a 384-well white plate, add 5 µL of the diluted inhibitor or DMSO (vehicle control).

  • Kinase Addition: Add 10 µL of the kinase solution to each well.

  • Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of a mixture containing ATP and the specific substrate. The final ATP concentration should ideally be at the Km for the kinase.

  • Kinase Reaction: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.

  • Reaction Termination: Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis for Target Inhibition in Cells

Western blotting is used to detect changes in the phosphorylation status of a target kinase or its downstream substrates in cells treated with an inhibitor.

Western_Blot_Workflow start Start cell_culture Cell Culture & Treatment: - Seed cells - Treat with pyrazole inhibitor start->cell_culture cell_lysis Cell Lysis: - Wash with PBS - Add lysis buffer with inhibitors cell_culture->cell_lysis quantification Protein Quantification (BCA Assay) cell_lysis->quantification sample_prep Sample Preparation: - Normalize protein concentration - Add SDS-PAGE sample buffer - Boil to denature quantification->sample_prep sds_page SDS-PAGE: - Load samples onto gel - Run electrophoresis sample_prep->sds_page transfer Protein Transfer: - Transfer proteins to PVDF membrane sds_page->transfer blocking Blocking: - Incubate membrane in blocking buffer (e.g., 5% milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation: - Incubate with antibody against target protein (e.g., p-STAT3) blocking->primary_ab washing1 Washing (e.g., 3x in TBST) primary_ab->washing1 secondary_ab Secondary Antibody Incubation: - Incubate with HRP-conjugated secondary antibody washing1->secondary_ab washing2 Washing (e.g., 3x in TBST) secondary_ab->washing2 detection Detection: - Add chemiluminescent substrate (ECL) washing2->detection imaging Imaging: - Capture signal with imager detection->imaging analysis Data Analysis: - Quantify band intensity - Normalize to loading control imaging->analysis end End analysis->end

Caption: Workflow for Western Blot Analysis.[9][10][11][12]

Detailed Protocol:

  • Cell Treatment: Seed cells and treat with various concentrations of the pyrazole inhibitor for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration, add Laemmli sample buffer, and denature by boiling.

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phosphorylated kinase or substrate).

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Washing: Repeat the washing steps.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with an inhibitor.

Cell_Cycle_Workflow start Start cell_treatment Cell Treatment: - Treat cells with pyrazole inhibitor start->cell_treatment cell_harvest Cell Harvesting: - Trypsinize and collect cells cell_treatment->cell_harvest wash_cells Wash Cells with PBS cell_harvest->wash_cells fixation Fixation: - Resuspend in cold 70% ethanol wash_cells->fixation incubation_fix Incubate (e.g., overnight at -20°C) fixation->incubation_fix wash_fixed_cells Wash Fixed Cells with PBS incubation_fix->wash_fixed_cells rnase_treatment RNase Treatment: - Resuspend in RNase A solution wash_fixed_cells->rnase_treatment pi_staining Propidium Iodide (PI) Staining: - Add PI staining solution rnase_treatment->pi_staining incubation_stain Incubate (e.g., 30 min, RT, in the dark) pi_staining->incubation_stain flow_cytometry Flow Cytometry Analysis: - Acquire data on flow cytometer incubation_stain->flow_cytometry data_analysis Data Analysis: - Gate on single cells - Generate DNA content histogram - Quantify cell cycle phases flow_cytometry->data_analysis end End data_analysis->end

Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.[13][14][15][16]

Detailed Protocol:

  • Cell Treatment: Treat cells with the pyrazole inhibitor for a desired duration (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cell pellet with PBS.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 2 hours (or overnight) at -20°C.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to gate on single cells and generate a histogram of PI fluorescence intensity to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

References

Evaluating the Metabolic Stability of N-Methyl Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, featured in numerous approved drugs.[1][2] A key aspect of drug development is optimizing the metabolic stability of lead compounds to ensure favorable pharmacokinetic profiles. N-methylation is a common chemical modification used to modulate the properties of drug candidates. This guide provides a comparative evaluation of the metabolic stability of N-methyl pyrazole derivatives, supported by experimental data and protocols.

Metabolic Pathways of N-Methyl Pyrazole Derivatives

The metabolic fate of N-methyl pyrazole derivatives is primarily governed by Phase I and Phase II drug-metabolizing enzymes. The most common metabolic transformations include:

  • N-dealkylation: The removal of the N-methyl group is a common metabolic pathway for N-substituted pyrazoles.[3] This reaction is often catalyzed by Cytochrome P450 (CYP) enzymes, such as CYP3A4, leading to the formation of the corresponding N-unsubstituted pyrazole.[4][5]

  • Oxidation: The pyrazole ring and its substituents can undergo oxidation. This can include hydroxylation of the ring or oxidation of substituent groups. For instance, the metabolism of some pyrazole-containing compounds can lead to the formation of hydroxylated and conjugated derivatives.[6]

  • N-glucuronidation: This is a Phase II conjugation reaction where a glucuronic acid moiety is attached to a nitrogen atom of the pyrazole ring, which can be a significant metabolic pathway for some pyrazoles.[3]

The specific metabolites formed can be influenced by the other substituents on the pyrazole ring. For example, in the case of pyrazoloacridine, N-demethylation was catalyzed by CYP3A4, while 9-desmethyl-PZA formation was catalyzed by CYP1A2.[4][5]

cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) parent N-Methyl Pyrazole Derivative n_dealkylation N-Dealkylation (e.g., CYP3A4) parent->n_dealkylation CH3 removal oxidation Oxidation (e.g., CYP1A2) parent->oxidation Hydroxylation n_glucuronidation N-Glucuronidation parent->n_glucuronidation Conjugation metabolite1 N-Unsubstituted Metabolite n_dealkylation->metabolite1 metabolite2 Oxidized Metabolite oxidation->metabolite2 metabolite3 Glucuronide Conjugate n_glucuronidation->metabolite3

General metabolic pathways for N-methyl pyrazole derivatives.

Experimental Evaluation of Metabolic Stability

The metabolic stability of a compound is typically assessed in vitro using subcellular fractions like liver microsomes or intact cells such as hepatocytes.[7][8] The liver microsomal stability assay is a widely used method to evaluate Phase I metabolism mediated by enzymes like CYPs.[9]

Liver Microsomal Stability Assay Protocol

This protocol outlines the key steps for assessing the in vitro metabolic stability of N-methyl pyrazole derivatives.[10][11][12]

1. Materials and Equipment:

  • Liver microsomes (human, rat, mouse, etc.)[13]

  • Test compounds and positive control compounds

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[11]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11]

  • Acetonitrile with an internal standard for reaction termination and sample preparation[11]

  • 96-well plates

  • Incubator shaker (37°C)[11]

  • Centrifuge

  • LC-MS/MS system for analysis[7]

2. Procedure:

  • Preparation: Prepare stock solutions of the test and control compounds (e.g., in DMSO) and then dilute them in acetonitrile.[11]

  • Reaction Mixture Preparation: In a 96-well plate, add the liver microsomes to a pre-warmed phosphate buffer.

  • Initiation of Reaction: Add the test compound to the microsome-containing wells and pre-incubate at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.[12] A control reaction without the NADPH regenerating system should be included to assess non-enzymatic degradation.[9]

  • Time-course Incubation: Incubate the plate at 37°C with shaking.[11] Collect aliquots at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[9]

  • Reaction Termination: Stop the reaction at each time point by adding cold acetonitrile containing an internal standard.[11]

  • Sample Processing: Centrifuge the plate to precipitate proteins.[11]

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.[12]

3. Data Analysis:

  • Plot the percentage of the remaining parent compound against time.

  • Calculate the half-life (t½) and in vitro intrinsic clearance (CLint).[12]

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents: - Test Compounds - Microsomes - NADPH System - Buffer mix Mix Microsomes and Test Compound prep_reagents->mix initiate Initiate Reaction (Add NADPH) mix->initiate incubate Incubate at 37°C initiate->incubate time_points Sample at Time Points (0, 5, 15, 30, 45 min) incubate->time_points terminate Terminate Reaction (Cold Acetonitrile + IS) time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Calculate: - % Remaining - Half-life (t½) - Intrinsic Clearance (CLint) analyze->data_analysis

Workflow for a liver microsomal stability assay.

Comparative Metabolic Stability Data

The metabolic stability of pyrazole derivatives is highly dependent on their substitution patterns. The following tables provide a comparative summary based on trends observed in the literature.

Table 1: Comparison of N-Substituted Pyrazole Derivatives

Compound IDN-Substituent (R1)Other Key SubstituentsHalf-life (t½, min) in Human Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg protein)
A-1 -H3-tert-butyl, 5-phenyl> 60< 10
A-2 -CH33-tert-butyl, 5-phenyl4525
A-3 -CH(CH3)23-tert-butyl, 5-phenyl3040
A-4 -Phenyl3-tert-butyl, 5-phenyl1580

Data are representative and compiled based on general structure-activity relationship trends where N-alkylation can influence metabolic stability. Smaller alkyl groups may be more stable than larger or more complex groups.[13]

Table 2: Influence of Other Ring Substituents on N-Methyl Pyrazole Stability

Compound IDN-SubstituentC3-SubstituentC5-SubstituentHalf-life (t½, min) in Human Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg protein)
B-1 -CH3-H-Phenyl3533
B-2 -CH3-CH3-Phenyl4525
B-3 -CH3-Phenyl-Phenyl2065
B-4 -CH31,2,4-Oxadiazole-Phenyl> 60< 10

Data are representative. Introducing metabolically stable groups like certain heterocycles can improve stability.[14][15] The nature of substituents on the pyrazole ring can significantly impact interactions with metabolic enzymes.[16]

Discussion

The data indicate that the metabolic stability of N-methyl pyrazole derivatives is influenced by several factors:

  • N-Substituent: The nature of the substituent on the pyrazole nitrogen is critical. While N-methylation can be a strategy to block a potential site of metabolism compared to an unsubstituted pyrazole, it also introduces a site for N-dealkylation. The stability can be further modulated by the type of substituent, with some studies suggesting that N-phenyl groups might lead to lower stability compared to smaller alkyl groups in certain scaffolds.[13]

  • Ring Substitution: The position and nature of other substituents on the pyrazole ring play a significant role. Methyl groups at other positions (e.g., C3 or C4) can influence binding to metabolic enzymes and, consequently, stability.[16] The introduction of metabolically robust groups, such as the bioisosteric replacement of an ester with a 1,2,4-oxadiazole ring, has been shown to significantly enhance metabolic stability.[14][15]

  • Alternative Scaffolds: In some cases, replacing the pyrazole core with other heterocycles, such as a 1,2,4-triazole, has resulted in improved metabolic stability, highlighting that the pyrazole ring itself can be a site of metabolism.[17]

Conclusion

The evaluation of metabolic stability is a crucial step in the optimization of N-methyl pyrazole derivatives as drug candidates. In vitro assays, particularly the liver microsomal stability assay, provide valuable data on a compound's susceptibility to Phase I metabolism. The stability of these derivatives is a multifactorial issue, with the N-methyl group and other substituents on the pyrazole ring all contributing to the overall metabolic profile. A thorough understanding of these structure-metabolism relationships is essential for the design of more stable and effective therapeutic agents.

References

Pyrazole vs. Imidazole: A Comparative Analysis of Core Structures in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a heterocyclic core is a critical decision in the design of novel therapeutics. Among the plethora of options, the five-membered nitrogen-containing heterocycles, pyrazole and imidazole, are frequently employed scaffolds. This guide provides an objective, data-driven comparison of these two isomeric structures, focusing on their application as p38 MAP kinase inhibitors, to illuminate the nuanced differences that can significantly impact a drug candidate's profile.

This comparative analysis delves into the physicochemical properties, biological activity, metabolic stability, and pharmacokinetic profiles of pyrazole and imidazole cores. By presenting quantitative data and detailed experimental methodologies, this guide aims to equip researchers with the necessary information to make informed decisions in the rational design of new chemical entities.

Physicochemical Properties: A Tale of Two Isomers

Pyrazole and imidazole are structural isomers with the molecular formula C₃H₄N₂. Both are five-membered aromatic heterocycles containing two nitrogen atoms. The key distinction lies in the relative positions of these nitrogen atoms: 1,2 in pyrazole and 1,3 in imidazole. This seemingly subtle structural variance has profound implications for their electronic properties and basicity.[1][2]

Computational studies suggest that the imidazole ring is generally more stable than the pyrazole ring.[3] This is attributed to the arrangement of nitrogen atoms; imidazole features coulombically stable N-C-N arrangements, whereas pyrazole has a potentially repulsive N-N bond.[3] A key differentiator between the two is their basicity. Imidazole is a significantly stronger base than pyrazole.[2]

PropertyPyrazoleImidazoleReference
Structure 1,2-Diazole1,3-Diazole[1]
Basicity (pKa of conjugate acid) ~2.5~7.0[2]
Ring Stability Less stableMore stable[3]
Hydrogen Bonding N-1 is a hydrogen bond donor; N-2 is a hydrogen bond acceptorN-1 is a hydrogen bond donor; N-3 is a hydrogen bond acceptor
Dipole Moment LowerHigher

Biological Activity: A Focus on p38 MAP Kinase Inhibition

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it an attractive target for the development of anti-inflammatory drugs.[4] Both pyrazole and imidazole scaffolds have been successfully utilized to develop potent p38 MAPK inhibitors.

Here, we compare two well-characterized p38 MAPK inhibitors: the pyrazole-based BIRB 796 and the imidazole-based SB203580 .

CompoundCore StructureTargetBioactivity MetricPotencyReference
BIRB 796 Pyrazolep38α MAPKKd0.1 nM[6]
SB203580 Imidazolep38α/β MAPKIC5050-100 nM (biochemical assays)[6]

Note: Kd (dissociation constant) is a measure of binding affinity, while IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate higher potency. The data presented is from different assays and should be interpreted with caution.

Metabolic Stability and Pharmacokinetics

The metabolic stability and pharmacokinetic profile of a drug candidate are critical determinants of its clinical success. The choice between a pyrazole and an imidazole core can influence these properties.

Unfortunately, a direct comparative study of the metabolic stability and pharmacokinetics of a pyrazole inhibitor and its exact imidazole analogue is not available in the public domain. However, we can infer some general trends and present available data for our representative compounds.

CompoundCore StructureIn Vitro Metabolic Stability (Human Liver Microsomes)Key Pharmacokinetic ParametersReference
BIRB 796 PyrazoleData not available in the reviewed literature.In one study, demonstrated oral bioavailability in animal models.[7]
A trimethylsilylpyrazole p38 inhibitor PyrazoleShowed moderate to high clearance in mouse and human microsomes.Exhibited oral bioavailability in mice.[8]
SB203580 ImidazoleData not available in the reviewed literature.Widely used as a tool compound in in vivo studies.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of inhibitor activity. Below are standardized methodologies for key in vitro assays relevant to the comparison of pyrazole and imidazole-based p38 MAPK inhibitors.

In Vitro p38α MAPK Enzyme Inhibition Assay (Radiometric)

Objective: To determine the in vitro potency (IC50) of a test compound against recombinant human p38α kinase.

Materials:

  • Recombinant human p38α kinase

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[9]

  • Substrate peptide (e.g., ATF2)[10]

  • [γ-³²P]ATP[10]

  • Test inhibitor compounds at various concentrations

  • 96-well plates[10]

  • Phosphocellulose paper[10]

  • Scintillation counter[10]

Procedure:

  • Prepare Kinase Reaction Mix: In each well of a 96-well plate, prepare a reaction mix containing the kinase assay buffer, the specific p38 isoform, and the substrate peptide.[10]

  • Add Inhibitor: Add the test inhibitor at a range of concentrations to the appropriate wells. Include a control with no inhibitor (vehicle only).[10]

  • Initiate Reaction: Start the kinase reaction by adding a solution of [γ-³²P]ATP to each well.[10]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).[10]

  • Stop Reaction and Spot: Stop the reaction by adding a solution like phosphoric acid. Spot a portion of the reaction mixture from each well onto a sheet of phosphocellulose paper.[10]

  • Washing: Wash the phosphocellulose paper multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.[11]

  • Quantification: Measure the amount of incorporated radiolabel for each spot using a scintillation counter.[10]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the rate of metabolism of a test compound by cytochrome P450 (CYP) enzymes present in human liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes[12]

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)[12]

  • Phosphate buffer (0.1 M, pH 7.4)[12]

  • Ice-cold acetonitrile with internal standard (e.g., 100 ng/mL Warfarin)[12]

  • Positive control compound (e.g., Verapamil)[12]

Procedure:

  • Prepare Reaction Mixture: In a centrifuge tube, mix the microsomal solution with the NADPH regenerating system and the test compound. Use appropriate concentrations based on the assay design (e.g., 1 µM for the test compound and 0.5 mg/mL microsomal protein).[13][14]

  • Start Reaction: Pre-warm the mixture at 37°C for 5 minutes, then initiate the reaction by adding the NADPH regenerating system. Incubate at 37°C with gentle agitation.[12]

  • Time Points and Sampling: At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture.[12]

  • Terminate Reaction: Stop the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile containing the internal standard to precipitate proteins and halt metabolism.[12]

  • Sample Preparation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[13]

  • Analysis: Collect the supernatant and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[12]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the elimination rate constant (k). Calculate the in-vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k. Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (protein concentration).[12]

Visualizations

p38 MAPK Signaling Pathway

The following diagram illustrates the canonical p38 MAPK signaling cascade, a primary target for many pyrazole and imidazole-based anti-inflammatory agents. The pathway is activated by various extracellular stimuli, leading to the activation of downstream kinases and transcription factors involved in inflammation.

p38_MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) MAP3K MAP3K (e.g., TAK1, ASK1) Extracellular_Stimuli->MAP3K Activates MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Downstream_Kinases Downstream Kinases (e.g., MK2) p38_MAPK->Downstream_Kinases Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Phosphorylates Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6 production) Downstream_Kinases->Inflammatory_Response Leads to Transcription_Factors->Inflammatory_Response Leads to Inhibitor Pyrazole/Imidazole Inhibitor Inhibitor->p38_MAPK

Caption: The p38 MAPK signaling cascade and the point of inhibition by pyrazole and imidazole-based inhibitors.

General Experimental Workflow for IC50 Determination

The following diagram outlines a generalized workflow for determining the half-maximal inhibitory concentration (IC50) of a kinase inhibitor.

IC50_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions start->prepare_reagents reaction_setup Set up Kinase Reaction in Multi-well Plate prepare_reagents->reaction_setup initiate_reaction Initiate Reaction with ATP reaction_setup->initiate_reaction incubation Incubate at 30-37°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detect Kinase Activity (e.g., Radiometric, Luminescence) stop_reaction->detection data_analysis Data Analysis and IC50 Calculation detection->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Conclusion

The choice between a pyrazole and an imidazole core in medicinal chemistry is a nuanced one, with each offering a distinct set of properties. Imidazole's higher basicity can lead to different interactions with biological targets and may influence solubility and off-target effects. Conversely, the less basic pyrazole may offer advantages in terms of metabolic stability and pharmacokinetic properties in certain contexts.

As demonstrated in the case of p38 MAPK inhibitors, both scaffolds can yield highly potent compounds. The ultimate decision will depend on the specific therapeutic target, the desired pharmacological profile, and the overall structure-activity relationship of the series under investigation. This guide provides a foundational framework and key experimental considerations to aid researchers in navigating this important decision in the drug discovery process.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.

This compound , a key reagent in many research and development pipelines, requires careful handling due to its potential hazards. This guide outlines the necessary personal protective equipment (PPE), safe handling procedures, and proper disposal methods.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not always be readily available, a conservative approach based on its chemical structure and data from analogous pyrazole derivatives is recommended. The primary hazards associated with this compound and its class include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

Quantitative Data Summary: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Chemical safety gogglesProtects against splashes and vapors that can cause serious eye irritation.[2][3]
Hand Protection Nitrile glovesProvides a barrier against skin contact, which can cause irritation.[4]
Body Protection Standard laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodMinimizes inhalation of any potential dust, fumes, or vapors.[3][5]

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Storage Protocol
  • Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[6]

  • Personal Hygiene: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][5] Wash hands thoroughly after handling.[3]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][6]

Spill Management Protocol
  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Use an inert absorbent material to soak up the spill.

  • Collection: Collect the absorbed material and place it in a suitable, closed container for disposal.[6]

  • Decontamination: Clean the spill area thoroughly.

Disposal Protocol

The primary and most recommended method for the disposal of this compound and its contaminated materials is through a licensed chemical waste disposal service.[7]

  • Waste Segregation:

    • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[4][7]

    • Contaminated Materials: Any materials, such as weighing paper, gloves, or absorbent pads, that have come into direct contact with the compound should be placed in the same solid waste container.[4][7]

  • Labeling: The waste container must be clearly labeled with the chemical name and appropriate hazard warnings.

  • Storage of Waste: Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[7]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal, which is typically done through high-temperature incineration.[4][7]

Visualizing Safety Workflows

To further clarify the procedural steps for safe handling and disposal, the following diagrams illustrate the recommended workflows.

HandlingWorkflow Figure 1. Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B Ensure Proper Ventilation (Fume Hood) A->B C Weigh/Measure Compound B->C D Perform Experimental Procedure C->D E Decontaminate Work Surface D->E F Remove and Dispose of PPE Properly E->F G Wash Hands Thoroughly F->G DisposalWorkflow Figure 2. Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Segregate Solid Waste and Contaminated Materials B Place in a Labeled, Sealed, and Compatible Container A->B C Store in a Designated, Well-Ventilated Chemical Waste Area B->C D Contact EHS or Licensed Waste Disposal Service C->D E Arrange for Professional Pickup and Incineration D->E

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.